Product packaging for Furo[2,3-c]pyridine(Cat. No.:CAS No. 19539-50-5)

Furo[2,3-c]pyridine

货号: B168854
CAS 编号: 19539-50-5
分子量: 119.12 g/mol
InChI 键: ZYXBIOIYWUIXSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Furo[2,3-c]pyridine represents a fused heterocyclic scaffold of significant interest in medicinal chemistry and immunology research. This chemotype has been identified as a specific agonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor within the endolysosomal compartment of the human innate immune system . Activation of TLR8 by this compound derivatives initiates NF-κB signaling, which can be harnessed to probe and modulate immune responses . A distinct structure-activity relationship is observed, with substituents at the C2 position playing a critical role in TLR8-dependent activity . Notably, in studies on human peripheral blood mononuclear cells (PBMCs), these compounds did not induce proinflammatory cytokines but were found to upregulate specific chemokine ligand genes . This unique pharmacological profile—coupling strong adjuvantic activity with an absence of typical reactogenicity—makes this compound a valuable chemical tool for developing novel vaccine constructs and investigating innate immune pathways . Furopyridines are broadly recognized as privileged scaffolds in drug discovery, and the this compound isomer offers researchers a versatile core structure for exploring new therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B168854 Furo[2,3-c]pyridine CAS No. 19539-50-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

furo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXBIOIYWUIXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510847
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19539-50-5
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Furo[2,3-c]pyridine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furo[2,3-c]pyridine, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, electronic structure, and diverse synthetic methodologies. We delve into the causality behind experimental choices in its synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with detailed protocols and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Core

This compound is an aromatic heterocyclic compound consisting of a furan ring fused to a pyridine ring.[1][2] This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic distribution, bestowing upon the molecule a distinct reactivity profile and a versatile platform for chemical modifications.[1] The this compound scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic potential.[2] Its derivatives have garnered significant attention for their anticancer, and immunomodulatory properties.[3] Notably, certain this compound derivatives have been identified as potent agonists of Toll-like receptor 8 (TLR8), highlighting their potential as vaccine adjuvants and immunomodulators.[3]

This guide will provide an in-depth exploration of the this compound core, from its fundamental physicochemical and electronic properties to detailed synthetic protocols and a discussion of its reactivity.

Structural Elucidation and Physicochemical Properties

The unique arrangement of the fused furan and pyridine rings dictates the physicochemical and electronic characteristics of this compound.

Molecular Structure and Aromaticity

This compound is a planar molecule. The fusion of the two aromatic rings, furan (a 6π-electron system with the oxygen lone pair participating in aromaticity) and pyridine (a 6π-electron heteroaromatic system), results in a bicyclic aromatic system.[4][5] The overall aromaticity is a blend of the individual ring characteristics, with theoretical studies suggesting significant electron delocalization across the fused system. This delocalization is a key factor influencing its stability and reactivity.

dot graph "Furo[2,3-c]pyridine_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These calculated values provide essential information for its handling, formulation, and application in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₅NO[PubChem CID: 12826108]
Molecular Weight 119.12 g/mol [PubChem CID: 12826108]
XLogP3 1.3[PubChem CID: 12826108]
Hydrogen Bond Donor Count 0[PubChem CID: 12826108]
Hydrogen Bond Acceptor Count 2[PubChem CID: 12826108]
Rotatable Bond Count 0[PubChem CID: 12826108]
Exact Mass 119.037113783 g/mol [PubChem CID: 12826108]
Topological Polar Surface Area 26 Ų[PubChem CID: 12826108]
Heavy Atom Count 9[PubChem CID: 12826108]

Synthesis of the this compound Scaffold

Several synthetic strategies have been developed for the construction of the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Intramolecular Cyclization and Aromatization

A robust and high-yielding synthesis of the parent this compound was reported by Chang et al. in 2011.[2] This multi-step synthesis culminates in a key aromatization step to furnish the final product.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Aromatization of 2,3-Dihydro-7-benzenesulfonyl-7H-furo[2,3-c]pyridine [2]

This protocol details the final step in the synthesis of this compound, a crucial aromatization reaction.

  • Reaction Setup: To a solution of 2,3-dihydro-7-benzenesulfonyl-7H-furo[2,3-c]pyridine (53 mg, 0.2 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at room temperature, add potassium tert-butoxide (t-BuOK) (56 mg, 0.5 mmol).

  • Reaction Execution: Stir the reaction mixture at reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, add water (1 mL) to the reaction mixture and concentrate the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product. The crude this compound can be further purified by column chromatography on silica gel. This procedure yields the desired product in 88% yield.[2]

Causality Behind Experimental Choices:

  • Choice of Base (t-BuOK): Potassium tert-butoxide is a strong, non-nucleophilic base, which is ideal for promoting the elimination reaction that leads to aromatization without competing nucleophilic addition to the heterocyclic system.

  • Solvent (THF): Anhydrous THF is an appropriate aprotic solvent that dissolves the reactants and is stable under the basic and reflux conditions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.

Palladium-Catalyzed Synthetic Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to construct the this compound skeleton. These methods often allow for the introduction of diverse substituents.[6]

  • Sonogashira Coupling followed by Cyclization: This two-step process typically involves the coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[6]

  • Intramolecular C-H Arylation: This method involves the palladium-catalyzed cyclization of a suitably substituted pyridine derivative, forming a C-C bond between an aryl halide and a C-H bond on the pyridine ring.[6]

Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling [6]

  • Reaction Setup: To a flame-dried Schlenk flask, add the halo-hydroxypyridine (1.0 equiv), a palladium catalyst (e.g., 10% Pd/C or PdCl₂(PPh₃)₂), and copper(I) iodide (CuI).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., ethanol or THF) and an amine base (e.g., triethylamine). Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification: Once the coupling is complete, the cyclization to the this compound may occur in situ upon further heating. After the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Reactivity of the this compound Core

The electronic nature of the fused ring system dictates the reactivity of this compound. The electron-rich furan ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring.

Electrophilic Substitution Reactions

Electrophilic substitution reactions, such as nitration and bromination, are expected to occur preferentially on the furan ring. Theoretical considerations and experimental evidence from related furopyridine systems suggest that the α-position (C2) of the furan ring is the most probable site of electrophilic attack due to its higher electron density.[3]

dot graph "Electrophilic_Substitution" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Regioselectivity of electrophilic substitution on this compound.

Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. While experimental data for the parent compound is scarce in the literature, data from derivatives and predictions can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons on the aromatic rings. The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the fused ring system.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 119, corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Predicted fragmentation pathways for the related 2,3-dihydrothis compound include the loss of an ethylene molecule via a retro-Diels-Alder reaction and cleavage of the C-O bond.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic system. The C-O-C stretching of the furan ring would also be observable.

Applications in Drug Discovery and Development

The this compound scaffold is a versatile building block in the design of novel therapeutic agents.

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. For instance, this compound-based indanone oximes have been identified as potent and selective inhibitors of B-Raf kinase, a key target in melanoma.[3]

Immunomodulators

As mentioned earlier, this compound derivatives have been identified as specific agonists of TLR8, a receptor involved in the innate immune response.[3] This activity makes them promising candidates for the development of vaccine adjuvants, which can enhance the immune response to vaccines.[3]

Conclusion

The this compound core represents a heterocyclic system of significant interest, with a unique combination of structural, electronic, and reactive properties. The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of this scaffold and its derivatives. The diverse biological activities exhibited by this compound-based compounds, particularly in oncology and immunology, underscore its importance as a privileged structure in modern drug discovery. Further exploration of its chemical space is warranted to unlock the full therapeutic potential of this versatile molecule.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of this compound. HETEROCYCLES, 83(8), 1889.
  • This compound | C7H5NO | CID 12826108. PubChem.
  • Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related.
  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts.
  • 7.8: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts.

Sources

The Furo[2,3-c]pyridine Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The Furo[2,3-c]pyridine nucleus, a compelling heterocyclic scaffold, represents a fascinating convergence of a furan and a pyridine ring. This fusion imparts a unique electronic and structural architecture, making it a cornerstone for the development of novel therapeutic agents and functional materials. Its derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide spectrum of biological activities, including their roles as potent HIV-1 protease inhibitors and kinase inhibitors. This guide provides an in-depth exploration of the seminal work that first brought this heterocyclic system to light and offers a detailed, field-proven protocol for its synthesis, reflecting both historical context and modern efficiency.

Part 1: The Genesis - Discovery and First Synthesis

The scientific literature first welcomed the this compound ring system in 1968, through the pioneering work of Mathias P. Mertes, Ronald F. Borne, and Larry E. Hare, published in The Journal of Organic Chemistry.[1] Their publication detailed the synthesis of derivatives of what was, at the time, a previously unreported heterocyclic system. This foundational work laid the chemical groundwork for all subsequent explorations of this valuable scaffold.

The initial synthetic strategies revolved around the cyclization of functionalized pyridine precursors to construct the fused furan ring. One of the key reactions discussed in this seminal paper was a Friedel-Crafts cyclization of N-benzenesulfonyl-N-(5-methylfurfuryl)glycine, which, after subsequent chemical transformations, led to the formation of the this compound core. The causality behind this approach lies in the strategic use of the benzenesulfonyl protecting group to activate the glycine methylene for cyclization onto the furan ring, a classic strategy in heterocyclic synthesis.

While this 1968 publication marked the official discovery, the quest for more efficient and versatile synthetic routes has continued, leading to the development of numerous innovative methodologies over the ensuing decades. These modern approaches often leverage palladium-catalyzed reactions or multi-component reactions to construct the bicyclic framework with greater control and in higher yields.

Part 2: A Modern Synthetic Workflow - The Chang and Tai Synthesis (2011)

More than four decades after its initial discovery, a notable and efficient synthesis of the parent this compound was reported by Meng-Yang Chang and Hang-Yi Tai.[2] This modern approach provides a robust and reproducible pathway, making it an excellent case study for researchers entering this area of heterocyclic chemistry. The workflow, commencing from the readily available N-benzenesulfonylpiperidin-4-one, is a testament to the evolution of synthetic strategy, emphasizing reaction efficiency and atom economy.

The logic of this multi-step synthesis is rooted in a carefully orchestrated sequence of transformations designed to build the furan ring onto a pre-existing piperidine framework, which is ultimately aromatized. The choice of a protected piperidinone as the starting material is strategic, as the piperidine ring serves as a latent pyridine, which can be unmasked in the final step.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the Chang and Tai synthesis, from the starting material to the final this compound product.

Synthesis_Workflow A N-Benzenesulfonyl- piperidin-4-one B Wittig Olefination & Deconjugation A->B Ph3P=CHCO2Et, DBU C β,γ-Unsaturated Ester B->C D Saponification & Selenolactonization C->D 1. NaOH 2. PhSeCl E Selenolactone Intermediate D->E F Oxidative Dehydroselenylation E->F NaIO4 G α,β-Unsaturated Lactone F->G H DIBALH Reduction (Furan Formation) G->H DIBALH I Dihydrothis compound Intermediate H->I J Aromatization (t-BuOK) I->J t-BuOK K This compound J->K

Caption: Synthetic workflow for this compound from N-benzenesulfonylpiperidin-4-one.

Detailed Experimental Protocol

The following protocol is adapted from the work of Chang and Tai (2011) and represents a self-validating system for the synthesis of this compound.[2] Each step is designed to produce a stable, characterizable intermediate, allowing for clear checkpoints in the synthetic sequence.

Step 1: Synthesis of the β,γ-Unsaturated Ester

  • To a solution of N-benzenesulfonylpiperidin-4-one (starting material) in chloroform (CHCl₃), add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et).

  • Reflux the mixture for 10 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the α,β-unsaturated ester.

  • Dissolve the purified ester in tetrahydrofuran (THF) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reflux the mixture for 10 hours.

  • After cooling, perform an aqueous work-up and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the β,γ-unsaturated ester.

Step 2: Formation of the α,β-Unsaturated Lactone

  • Hydrolyze the β,γ-unsaturated ester using an aqueous solution of sodium hydroxide (NaOH) to form the corresponding carboxylic acid.

  • To a solution of the carboxylic acid in THF, add phenylselenyl chloride (PhSeCl) and stir until the reaction is complete. This effects an intramolecular selenolactonization.

  • Isolate the resulting selenolactone intermediate.

  • Dissolve the selenolactone in THF and add an aqueous solution of sodium periodate (NaIO₄) to perform an oxidative dehydroselenylation.

  • Stir the reaction until completion, then perform a standard work-up and purification to yield the α,β-unsaturated lactone.

Step 3: Reduction to Form the Dihydrothis compound Intermediate

  • Cool a solution of the α,β-unsaturated lactone in THF to 0 °C in an ice bath.

  • Add a solution of diisobutylaluminium hydride (DIBALH, 1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 5 hours.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 2N HCl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude material by column chromatography to obtain the dihydrothis compound intermediate.

Step 4: Aromatization to this compound

  • To a solution of the dihydrothis compound intermediate in THF, add potassium tert-butoxide (t-BuOK).

  • Reflux the reaction mixture for 1 hour.

  • Cool the reaction, add water, and concentrate the mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product on a silica gel column to afford the final this compound as a viscous oil.

Data Presentation

The following table summarizes the quantitative data for the final two steps of the synthesis reported by Chang and Tai.

StepProductReagents and ConditionsYield (%)
DIBALH ReductionDihydrothis compound IntermediateDIBALH, THF, 0 °C, 5h87
AromatizationThis compoundt-BuOK, THF, reflux, 1h88

Conclusion and Future Outlook

From its initial discovery in 1968 to the sophisticated synthetic routes developed in the 21st century, the this compound core has proven to be a scaffold of enduring interest. The methodologies presented here provide a glimpse into the chemical ingenuity applied to the synthesis of this important heterocyclic system. As the demand for novel therapeutic agents continues to grow, the this compound core is poised to remain a fertile ground for discovery and innovation in the fields of medicinal chemistry and drug development. The continued exploration of new synthetic pathways and the biological evaluation of novel derivatives will undoubtedly unveil further therapeutic potential locked within this privileged structure.

References

  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of this compound derivatives. The Journal of Organic Chemistry, 33(1), 133–137. [Link]
  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of this compound. HETEROCYCLES, 83(8), 1889. [Link]

Sources

Chemical and physical properties of Furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-c]pyridine, a heterocyclic compound featuring a furan ring fused to a pyridine ring, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, confer a diverse range of biological activities. This guide provides an in-depth exploration of the chemical and physical properties of the this compound core, offering valuable insights for researchers engaged in the synthesis, characterization, and application of its derivatives.

The this compound framework is recognized as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. This versatility has led to the investigation of its derivatives in various therapeutic areas, most notably in oncology and immunology.[1] Derivatives have demonstrated potent anticancer and antitumor activities against a variety of cancer cell lines.[1] Furthermore, specific this compound derivatives have been identified as agonists of Toll-like receptor 8 (TLR8), highlighting their potential as immunomodulatory agents for vaccine development and immunotherapy.[1]

This technical guide will delve into the synthesis, reactivity, and spectroscopic characterization of the this compound core, providing a foundational understanding for the rational design and development of novel therapeutic agents.

Chemical Properties

Synthesis of this compound

The synthesis of the this compound scaffold can be achieved through various synthetic routes. One effective method involves a multi-step sequence starting from N-benzenesulfonylpiperidin-4-one, as detailed by Chang and Tai. This approach provides a good overall yield and allows for the construction of the fused heterocyclic system.[2]

Experimental Protocol: Synthesis of this compound [2]

Step 1: Wittig Olefination and Deconjugation

  • A solution of N-benzenesulfonylpiperidin-4-one, ethyl (triphenylphosphoranylidene)acetate in chloroform is refluxed for 10 hours.

  • The resulting α,β-unsaturated ester is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) and refluxed for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Hydrolysis and Selenolactonization

  • The β,γ-unsaturated ester is hydrolyzed using a 5N sodium hydroxide solution in THF at reflux for 15 hours to afford the corresponding carboxylic acid.

  • Without purification, the acid is treated with benzeneselenenyl chloride in THF at room temperature for 2 hours to yield the selenolactone.

Step 3: Oxidative Dehydroselenylation

  • The selenolactone is subjected to oxidative dehydroselenylation using aqueous sodium periodate in THF at room temperature for 2 hours to provide the α,β-unsaturated lactone.

Step 4: Reduction and Furan Ring Formation

  • The α,β-unsaturated lactone is reduced with 1.1 equivalents of diisobutylaluminium hydride (DIBALH) in THF at 0°C for 5 hours, followed by an acidic workup to yield the reduced this compound derivative.

Step 5: Aromatization

  • The reduced this compound derivative is aromatized by treatment with potassium tert-butoxide in THF at reflux for 1 hour.

  • After quenching with water, the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (hexane/EtOAc = 3/1 to 2/1) to afford this compound as a viscous oil.

Synthesis_of_Furo_2_3_c_pyridine start N-benzenesulfonyl- piperidin-4-one step1 1. Ph3P=CHCO2Et, CHCl3, reflux 2. DBU, THF, reflux start->step1 intermediate1 β,γ-Unsaturated Ester step1->intermediate1 step2 1. 5N NaOH, THF, reflux 2. PhSeCl, THF intermediate1->step2 intermediate2 Selenolactone step2->intermediate2 step3 NaIO4(aq), THF intermediate2->step3 intermediate3 α,β-Unsaturated Lactone step3->intermediate3 step4 DIBALH, THF, 0°C intermediate3->step4 intermediate4 Reduced this compound step4->intermediate4 step5 t-BuOK, THF, reflux intermediate4->step5 product This compound step5->product Mass_Fragmentation_of_Furo_2_3_c_pyridine M [C7H5NO]+• m/z = 119 M_minus_HCN [C6H4O]+• m/z = 92 M->M_minus_HCN - HCN M_minus_CO [C6H5N]+• m/z = 91 M->M_minus_CO - CO M_minus_CHO [C6H4N]+ m/z = 90 M->M_minus_CHO - CHO•

Caption: Plausible mass fragmentation pathways for this compound.

Biological Significance

The this compound scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse pharmacological activities.

Anticancer and Antitumor Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. [1]Certain derivatives have shown impressive activity, with GI50 values in the low nanomolar range against melanoma and breast cancer cell lines. [1]The mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival.

Immunomodulatory Activity

This compound derivatives have been identified as specific agonists of Toll-like receptor 8 (TLR8), a key component of the innate immune system. [1]Activation of TLR8 by these compounds triggers downstream signaling pathways, such as the NF-κB pathway, leading to the modulation of immune responses. This property makes them attractive candidates for the development of vaccine adjuvants and immunotherapeutic drugs. [1]

TLR8_Signaling_Pathway ligand This compound Derivative TLR8 TLR8 ligand->TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 nucleus Nucleus NFkB_p65_p50->nucleus cytokine Pro-inflammatory Cytokine Genes nucleus->cytokine Transcription

Caption: Simplified TLR8 signaling pathway activated by this compound derivatives.

Conclusion

This compound is a heterocyclic scaffold of immense potential in the field of drug discovery. Its versatile synthesis and rich reactivity allow for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer and immunomodulatory activities of its derivatives underscore the importance of this core structure in the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, serving as a valuable resource for researchers dedicated to harnessing its therapeutic potential. Further exploration of its structure-activity relationships and in-depth biological evaluations will undoubtedly pave the way for the discovery of novel and effective drug candidates.

References

  • This compound | C7H5NO | CID 12826108 - PubChem. [Link]
  • This compound, 2-methyl- - the NIST WebBook. [Link]
  • SYNTHESIS OF this compound Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. [Link]
  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem. [Link]
  • Synthesis of this compound derivatives | The Journal of Organic Chemistry. [Link]
  • ChemInform Abstract: Synthesis of this compound.
  • Synthesis of this compound - Crossref. [Link]
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. [Link]
  • 2,3-Dihydro-2,7-dimethylthis compound - Chongqing Chemdad Co. ,Ltd. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. [Link]
  • 2,7-Dimethyl-2,3-dihydrofuro(2,3-c)pyridine - PubChem. [Link]
  • 2,3-Dihydrothis compound | C7H7NO | CID 14086962 - PubChem. [Link]
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • 2,3-Dihydrofuro[3,2-b]pyridine | C7H7NO | CID 15534897 - PubChem. [Link]
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]
  • 2,3-Dihydrofuro[2,3-b]pyridine | C7H7NO | CID 13545739 - PubChem. [Link]

Sources

Biological activity of the Furo[2,3-c]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Furo[2,3-c]pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. As a bioisostere of purine, this fused ring system has proven to be a versatile template for designing novel therapeutic agents across a spectrum of diseases. Its unique structural and electronic properties allow for diverse functionalization, leading to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a primary focus on their anticancer, kinase inhibitory, and neuroprotective potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic efficacy.

The this compound Core: A Scaffold of Opportunity

The fusion of a furan ring with a pyridine ring creates the this compound system, a heterocyclic scaffold that has garnered considerable attention in drug discovery.[1] Its structural rigidity and defined three-dimensional arrangement of heteroatoms make it an ideal starting point for the development of targeted therapies. One of the earliest interests in this scaffold was for its inclusion in molecules designed as potent HIV-1 protease inhibitors.[1] Since then, the scope of its biological activities has expanded significantly, revealing a wealth of therapeutic possibilities. The synthesis of this core can be achieved through various strategies, often involving the cyclization of functionalized pyridine rings from furan derivatives or multi-component reactions.[1][2]

Anticancer and Antitumor Activity

The most extensively documented biological activity of the this compound scaffold is its potent anticancer and antitumor effect.[3] Derivatives have demonstrated significant cytotoxic effects against a broad panel of human cancer cell lines.[4]

In Vitro Cytotoxicity

Numerous studies have reported the growth inhibitory effects of this compound analogs and their isomers. For instance, certain derivatives have shown low nanomolar GI50 values against melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines.[3][4] The data below summarizes the reported activities of representative furopyridine compounds against various cancer cell lines, providing a benchmark for novel compound evaluation.

Compound IDCancer Cell LineCell Line OriginActivity (µM)Reference
Furopyridine 7HepG2Liver CancerIC50: 22.7[4]
Furo[2,3-b]pyridine 14HCT-116Colorectal CarcinomaIC50: >31.3, <49.0[5][6]
Furo[2,3-b]pyridine 11HCT-116Colorectal CarcinomaIC50: >31.3, <49.0[5][6]
Furo[2,3-d]pyrimidine 5dNCI 59-cell panelVariousMean GI50: 2.41[7]
Furo[2,3-d]pyrimidine 5eNCI 59-cell panelVariousMean GI50: 1.23[7]
Furo[2,3-d]pyrimidine 5dMCF-7 (Resistant)Breast CancerCytotoxicity: 1.20 ± 0.21[7]
Furo[2,3-d]pyrimidine 5eMCF-7 (Resistant)Breast CancerCytotoxicity: 1.90 ± 0.32[7]
Mechanistic Insights: Kinase Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are crucial for cell signaling and are frequently dysregulated in cancer.[8][9]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives, structurally related to the this compound core, have been successfully designed as potent PI3K/Akt dual inhibitors.[10][11] Inhibition of this pathway by these compounds can induce cell cycle arrest and trigger apoptosis, particularly in breast cancer cell lines.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes FuroPyridine This compound Derivative FuroPyridine->PI3K Inhibits FuroPyridine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

CDKs are essential for regulating cell cycle progression.[3] Their inhibition can halt the proliferation of cancer cells. Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2.[3][5] For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate showed an IC50 value of 0.93 µM against CDK2, comparable to the known inhibitor roscovitine.[3][5] Molecular docking studies suggest these compounds bind effectively within the active site of the CDK2 enzyme.[5][6]

Potential in Neurodegenerative Diseases

While direct studies on the this compound scaffold are nascent, related fused pyridine heterocycles have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] The structural motifs present in this class of compounds are relevant for targeting key pathological drivers.

  • Cholinesterase Inhibition: Furoquinoline alkaloids, which share a furan-fused ring system, are being investigated as potential acetylcholinesterase (AChE) inhibitors.[14] AChE inhibitors are a primary symptomatic treatment for Alzheimer's disease.[15]

  • Modulation of Aβ Aggregation: Pyridine derivatives have been explored for their ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[15]

  • MAO Inhibition: Monoamine oxidase (MAO) is a therapeutic target in neurodegeneration, and various heterocyclic compounds are known to interact with it.[12]

The rigid framework of the this compound core makes it an attractive scaffold for designing ligands that can interact with the binding sites of enzymes and receptors implicated in neurodegeneration.

Anti-inflammatory Activity

The anti-inflammatory potential of the this compound scaffold is an emerging area of investigation. Structurally similar compounds, such as furocoumarins and various pyrimidine derivatives, have demonstrated significant anti-inflammatory properties.[16][17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammatory pathways.[17][18] Given that chronic inflammation is a contributing factor to many diseases, including cancer and neurodegeneration, derivatives of this compound that possess anti-inflammatory activity could offer a multi-pronged therapeutic approach.

Experimental Protocols & Methodologies

To ensure the robust evaluation of novel this compound derivatives, standardized and validated protocols are essential. The following section details key methodologies for assessing the biological activities discussed.

General Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the initial screening and characterization of a newly synthesized library of this compound derivatives.

Workflow A Synthesis of This compound Library B Primary Screen: In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Inactive Compounds B->C D Active 'Hits' (GI50 < 10 µM) B->D Select E Secondary Screen: Target-Based Assays (e.g., Kinase Inhibition) D->E F Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Western Blot E->F G Lead Optimization F->G

Caption: High-level workflow for screening and lead identification.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (GI50).

1. Cell Seeding:

  • Culture human cancer cells (e.g., MCF-7, HCT-116) in appropriate media until ~80% confluency.

  • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test this compound derivative in DMSO.

  • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Reading:

  • Carefully remove the media from the wells.

  • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the GI50 value.

Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

1. Reagents and Plate Setup:

  • Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reagents needed: Recombinant CDK2/Cyclin A2 enzyme, kinase buffer, substrate (e.g., a specific peptide), and ATP.

  • On a 384-well plate, add the test compound at various concentrations.

2. Kinase Reaction:

  • Add the CDK2/Cyclin A2 enzyme to each well containing the test compound and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for 1 hour at room temperature.

3. Signal Detection:

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Incubate for 30-60 minutes.

  • Measure the luminescence signal using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

4. Data Analysis:

  • The signal is inversely proportional to the degree of kinase inhibition.

  • Normalize the data against a "no-inhibitor" positive control and a "no-enzyme" negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising core structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, with particularly compelling data in the field of oncology through potent kinase inhibition. The continued exploration of this scaffold is warranted in several key areas:

  • Expansion into Other Kinase Families: Probing the activity of this compound libraries against a wider range of kinases could uncover novel inhibitors for various diseases.

  • Neuroprotective Drug Design: A focused effort to synthesize and test derivatives for activity against targets relevant to neurodegeneration (e.g., AChE, BACE1, MAO) could yield novel CNS-active agents.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification at different positions of the this compound ring will be crucial to build comprehensive SAR models, guiding the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the this compound scaffold is poised to remain a cornerstone of small molecule drug discovery for years to come.

References

  • Mertes, M. P., & Borne, R. F. (1968). Synthesis of this compound derivatives. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, Vol. 83, No. 8.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of this compound.
  • Al-Ghorbani, M., et al. (2022).
  • BenchChem. (n.d.). This compound | CAS 19539-50-5. BenchChem.
  • Kumar, R., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry.
  • Mertes, M. P., et al. (1968). Synthesis of this compound derivatives. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors. BenchChem.
  • Reheim, M. A. M. A., et al. (2022).
  • Abdel Reheim, M. A. M., et al. (2023).
  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][4][19][20]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry.
  • Chitti, S. R., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural...
  • ResearchGate. (n.d.). Representative furocoumarins with anti-inflammatory activity.
  • Al-Ghorbani, M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Abdel Reheim, M. A. M., et al. (2023).
  • Vollmar, M., et al. (2019).
  • Alghamdi, O., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Skvortsova, G. G., et al. (1998). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed.
  • ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Al-Ostath, A. I., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • Al-Abdullah, E. S., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Wieszczycka, K., & Staszalek, M. (2021).
  • Uddin, M. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes.

Sources

Furo[2,3-c]pyridine: A Privileged Scaffold Igniting Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[2,3-c]pyridine core, a fascinating bicyclic heterocycle, has carved a significant niche in contemporary medicinal chemistry. Its unique electronic and structural features have established it as a "privileged scaffold" – a molecular framework that is not only capable of interacting with a diverse range of biological targets but also possesses favorable pharmacokinetic properties. This technical guide provides a comprehensive exploration of the this compound scaffold, from its synthetic accessibility to its profound impact on drug discovery. We will delve into the causality behind its biological activity, offering field-proven insights into its applications as a modulator of key therapeutic targets, including Toll-like receptor 8 (TLR8) and various protein kinases. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature, thereby empowering researchers to unlock the full potential of this remarkable heterocyclic system.

The Ascendance of a Privileged Scaffold: An Introduction to this compound

The fusion of a furan ring, a π-excessive system, with a pyridine ring, a π-deficient system, imparts a unique electronic character to the this compound scaffold. This inherent polarity and the specific arrangement of hydrogen bond donors and acceptors make it an ideal candidate for molecular recognition by a variety of protein targets. Its structural rigidity, combined with the potential for diverse substitution patterns, allows for the fine-tuning of biological activity and selectivity.

The this compound core is a key structural element in numerous bioactive molecules, demonstrating a broad spectrum of pharmacological activities.[1] Its versatility has led to its exploration in various therapeutic areas, most notably in immunology and oncology.

Furo_2_3_c_pyridine_Structure General Structure of this compound cluster_0 C1 C C2 C C1->C2 O O C2->O C3 C O->C3 C4 C C3->C4 C4->C1 N N C4->N C5 C N->C5 C6 C C5->C6 C7 C C6->C7 C7->C3

Caption: General Structure of this compound.

Synthetic Strategies: Forging the this compound Core

The construction of the this compound scaffold can be broadly categorized into two main approaches: the annulation of a furan ring onto a pre-existing pyridine or the formation of the pyridine ring from a furan derivative. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Furan Ring Annulation on a Pyridine Precursor

A prevalent and versatile strategy involves the construction of the furan ring onto a suitably functionalized pyridine. A notable example is the facile five-step synthesis starting from N-benzenesulfonylpiperidin-4-one.[2][3] This method showcases a sequence of classical organic transformations, providing a reliable route to the core scaffold.

This protocol outlines a multi-step synthesis that has been successfully employed to generate the this compound scaffold.

Step 1: Wittig Olefination and Deconjugation

  • To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform, add Ph3P=CHCO2Et (1.1 eq).

  • Reflux the mixture for 10 hours.

  • After cooling, concentrate the solvent under reduced pressure.

  • Dissolve the resulting α,β-unsaturated ester in THF and add DBU (1.5 eq).

  • Reflux the mixture for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Saponification and Selenolactonization

  • Hydrolyze the β,γ-unsaturated ester using 5N NaOH.

  • Acidify the reaction mixture and extract the carboxylic acid.

  • Treat the acid with PhSeCl in THF to induce intramolecular cyclization, affording the corresponding selenolactone.

Step 3: Oxidative Dehydroselenylation

  • To a solution of the selenolactone in THF, add aqueous NaIO4.

  • Stir the mixture at room temperature to effect oxidative elimination, yielding the lactone.

Step 4: Reduction to Form the Furan Ring

  • Reduce the lactone using DIBALH (1.1 eq) in THF at 0°C for 5 hours.

  • Perform an acidic work-up to afford the reduced this compound derivative.

Step 5: Aromatization

  • Treat the reduced this compound derivative with t-BuOK in THF and reflux for 1 hour to yield the final this compound.

The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

An intriguing and efficient alternative for the synthesis of substituted Furo[2,3-c]pyridines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[1] This one-pot reaction, typically used to synthesize imidazo-fused heterocycles, yields Furo[2,3-c]pyridines as an "unusual" product when pyridoxal is used as the aldehyde component.[1] This approach allows for the rapid generation of a library of diverse derivatives.

GBB_Reaction_Workflow GBB Multicomponent Reaction Workflow Amidine Heterocyclic Amidine Reaction GBB Multicomponent Reaction Amidine->Reaction Pyridoxal Pyridoxal (Aldehyde) Pyridoxal->Reaction Isonitrile Isonitrile Isonitrile->Reaction Product 2,3-Diamino-furo[2,3-c]pyridine Reaction->Product

Caption: GBB Multicomponent Reaction for this compound synthesis.

This compound in Action: A Privileged Player in Medicinal Chemistry

The therapeutic potential of the this compound scaffold is vast, with significant research focused on its role as an immunomodulator and an anticancer agent.

Toll-like Receptor 8 (TLR8) Agonism: A New Frontier in Vaccine Adjuvants

This compound derivatives have emerged as specific agonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system.[4] Activation of TLR8 by these compounds triggers NF-κB signaling, a critical pathway in the immune response.[4] This has positioned them as promising candidates for the development of novel vaccine adjuvants.

A distinct structure-activity relationship (SAR) has been observed, with substituents at the C2 position playing a crucial role in TLR8-dependent activity.[4] Notably, some this compound-based TLR8 agonists exhibit a unique pharmacological profile: they induce strong adjuvant activity without the production of pro-inflammatory cytokines, suggesting a lower risk of reactogenicity.[4]

TLR8_Signaling_Pathway This compound-Mediated TLR8 Signaling Furo_pyridine This compound Derivative TLR8 TLR8 Furo_pyridine->TLR8 activates MyD88 MyD88 TLR8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Gene_expression Immune Gene Expression Nucleus->Gene_expression induces

Caption: Simplified TLR8 signaling pathway activated by this compound derivatives.

Kinase Inhibition: A Promising Avenue in Oncology

The this compound scaffold has also demonstrated significant potential as a template for the design of kinase inhibitors, a cornerstone of modern cancer therapy. While much of the detailed research has been conducted on the closely related Furo[2,3-b]pyridine isomer, the findings provide valuable insights into the potential of the this compound core.

B-Raf Inhibition: Virtual and high-throughput screening have identified this compound-based indanone oximes as highly potent and selective inhibitors of B-Raf, a key kinase in the MAPK signaling pathway that is frequently mutated in melanoma.[5]

Cyclin-Dependent Kinase (CDK) Inhibition: Furo[2,3-b]pyridine derivatives have shown activity as CDK inhibitors, which are crucial regulators of the cell cycle.[6][7] For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as an active inhibitor of CDK2 with an IC50 value of 0.93 µM.[6][7]

AKT1 Inhibition: Derivatives of the this compound scaffold have shown inhibitory effects on AKT1, a serine/threonine kinase that is a central node in cell proliferation and survival pathways.[6] Molecular docking studies of the related Furo[2,3-b]pyridine derivatives have revealed strong binding affinities for AKT1.[8]

Quantitative Data on Furopyridine Derivatives as Kinase Inhibitors and Anticancer Agents

Compound Class/DesignationTarget/Cell LineActivity MetricValueReference
Furo[2,3-b]pyridine DerivativeCDK2IC500.93 µM[6][7]
Furo[2,3-d]pyrimidine DerivativeAKT1 KinaseIC5024 µM[6]
Furo[2,3-b]pyridine Derivative (17d)MDA-MD-435 (Melanoma)GI5023 nM[9]
Furo[2,3-b]pyridine Derivative (17d)MDA-MB-468 (Breast Cancer)GI5046 nM[9]
Furo[2,3-d]pyrimidine Chalcone (5e)NCI 59-cell line panel (mean)GI501.23 µM[10]
Furo[2,3-d]pyrimidine Derivative (10b)PI3KαIC500.175 µM[11]
Furo[2,3-d]pyrimidine Derivative (10b)PI3KβIC500.071 µM[11]
Furo[2,3-d]pyrimidine Derivative (10b)AKTIC500.411 µM[11]

Future Perspectives: The Unfolding Potential of this compound

The journey of the this compound scaffold in medicinal chemistry is far from over. The future holds exciting possibilities for this versatile core.

  • Exploration of New Therapeutic Targets: The privileged nature of the scaffold suggests its potential to interact with a wider range of biological targets beyond TLR8 and kinases. Further screening and design efforts are likely to uncover novel activities.

  • Development of Photodynamic Therapy Agents: Recent research has shown that Furo[3,2-c]pyridine-based photosensitizers can be used for the specific imaging and photodynamic ablation of Gram-positive bacteria, opening up new avenues in antimicrobial therapy.[12]

  • Application of Advanced Computational Methods: The use of molecular docking, QSAR, and molecular dynamics simulations will continue to be instrumental in the rational design and optimization of this compound-based drug candidates.[6]

  • Advancements in Synthetic Methodologies: The development of more efficient, sustainable, and diverse synthetic routes will be crucial for expanding the chemical space around the this compound core.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to modulate key biological targets with high potency and selectivity, underscores its immense therapeutic potential. From pioneering new frontiers in vaccine adjuvants to offering promising new avenues in cancer therapy, the this compound core is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. This guide has provided a comprehensive overview of this remarkable scaffold, with the aim of inspiring and equipping researchers to further explore and exploit its potential in the ongoing quest for novel and effective medicines.

References

  • 4,5]this compound via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - NIH. (URL: [Link])
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • SYNTHESIS OF this compound Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (URL: [Link])
  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Deriv
  • ChemInform Abstract: Synthesis of this compound.
  • The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF - ResearchG
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | Semantic Scholar. (URL: [Link])
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • (PDF)
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (URL: [Link])
  • Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity rel
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine deriv
  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions | Request PDF - ResearchG
  • A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed. (URL: [Link])
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed. (URL: [Link])
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (URL: [Link])
  • On the development of B-Raf inhibitors acting through innov
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. (URL: [Link])
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT - International Journal on Science and Technology. (URL: [Link])

Sources

A Preliminary Investigation into the Cytotoxicity of Furo[2,3-c]pyridines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Furo[2,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest within the medicinal chemistry landscape.[1] Its unique structural features and synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents. Notably, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, with a particularly strong emergence of potent anticancer properties.[1][2] Research has revealed that certain this compound derivatives exhibit significant cytotoxic effects against a variety of human cancer cell lines, including those of breast, liver, and colon origin.[1][3] This guide provides a comprehensive framework for the preliminary in vitro investigation of this compound cytotoxicity, intended for researchers, scientists, and drug development professionals. We will delve into the core methodologies for assessing cytotoxicity, exploring the underlying mechanisms of action, and providing detailed, field-proven protocols to ensure scientific rigor and reproducibility.

Experimental Design: A Multifaceted Approach to Cytotoxicity Profiling

A robust preliminary investigation into the cytotoxic potential of a novel compound series requires a carefully considered experimental design. The primary objective is to not only quantify the cytotoxic effect but also to gain initial insights into the mechanism by which cell death is induced.

Cell Line Selection: Modeling Diverse Cancer Phenotypes

The choice of cancer cell lines is paramount for a comprehensive preliminary screen. We recommend a panel that represents diverse cancer types to identify potential tissue-specific activity. For this guide, we will focus on three commonly used and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. It is a cornerstone model for studies on breast cancer and hormone-responsive tumors.

  • HepG2: A human hepatocellular carcinoma cell line that retains many of the specialized functions of normal hepatocytes, making it a valuable model for liver cancer research.

  • HCT-116: A human colorectal carcinoma cell line known for its use in studies of colon cancer biology and drug response.

A Tiered Approach to Cytotoxicity Assessment

Our investigative strategy employs a tiered approach, beginning with broad assessments of cell viability and membrane integrity, followed by more specific assays to elucidate the mode of cell death.

  • Primary Cytotoxicity Screening: Initial evaluation of the dose-dependent cytotoxic effects of the this compound derivatives using the MTT assay.

  • Membrane Integrity Assessment: Corroboration of cytotoxic findings by quantifying lactate dehydrogenase (LDH) release, an indicator of plasma membrane damage.

  • Apoptosis Induction Analysis: Determination of whether the observed cytotoxicity is mediated by apoptosis through Annexin V-FITC/Propidium Iodide (PI) staining.

  • Mechanistic Pathway Elucidation: Investigation of key signaling pathways implicated in this compound-induced cell death, such as the PI3K/Akt and CDK2 pathways, via Western blotting.

Core Cytotoxicity Assessment: Quantifying the Impact on Cell Viability

The initial step in our investigation is to determine the concentration-dependent effect of the this compound derivatives on the viability of our chosen cancer cell lines.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.

  • Cell Seeding: Seed MCF-7, HepG2, or HCT-116 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective complete growth media and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plates at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Mechanistic Investigation: Unraveling the Mode of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is a critical step in its characterization.

Annexin V-FITC/PI Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay utilizes the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at concentrations around their IC50 values for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Mechanistic Investigation: Probing Key Signaling Pathways

Based on existing literature for related heterocyclic compounds, the PI3K/Akt and CDK2 signaling pathways are plausible targets for this compound derivatives.[1][4] Western blotting is a powerful technique to investigate the modulation of these pathways.

Workflow for Signaling Pathway Analysis

G cluster_treatment Cell Treatment & Lysis cluster_western Western Blotting cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, HepG2, HCT-116) treatment Treat with this compound (IC50 concentration) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt, CDK2, Cyclin E) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry interpretation Interpretation of Protein Expression Changes densitometry->interpretation

Caption: Experimental workflow for Western blot analysis.

Investigating the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt mTOR mTOR pAkt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Furo_Pyridine This compound Derivative Furo_Pyridine->PI3K Inhibition? Furo_Pyridine->Akt Inhibition? CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb p-Rb CDK2_CyclinE->pRb Phosphorylation Rb Rb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Furo_Pyridine This compound Derivative Furo_Pyridine->CDK2 Inhibition?

Caption: The CDK2/Cyclin E pathway and potential inhibition by Furo[2,3-c]pyridines.

  • Sample Preparation, SDS-PAGE, and Transfer: Follow the same procedure as for the PI3K/Akt pathway analysis.

  • Primary Antibody Incubation: Incubate membranes with primary antibodies against CDK2, Cyclin E, and a loading control.

  • Secondary Antibody Incubation and Detection: Proceed as previously described.

  • Analysis: Analyze changes in the expression levels of CDK2 and Cyclin E in response to treatment with this compound derivatives.

Data Analysis and Interpretation

Calculating IC50 Values

The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a compound's potency. This is calculated from the dose-response curves generated from the MTT and LDH assays using appropriate software (e.g., GraphPad Prism).

Interpreting Western Blot Data

Western blot results are typically semi-quantitative. The intensity of the protein bands is measured using densitometry software and normalized to a loading control. The change in protein expression or phosphorylation status in treated cells compared to control cells provides insights into the compound's mechanism of action.

Data Summary: A Comparative Overview

To facilitate the comparison of the cytotoxic activity of different this compound derivatives, the IC50 values should be summarized in a clear and concise table.

Compound IDMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
This compound-A Insert ValueInsert ValueInsert Value
This compound-B Insert ValueInsert ValueInsert Value
Doxorubicin (Control) Insert ValueInsert ValueInsert Value

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the preliminary investigation of this compound cytotoxicity. By employing a tiered strategy of cytotoxicity assessment, apoptosis analysis, and mechanistic pathway investigation, researchers can gain valuable insights into the anticancer potential of this promising class of compounds. The data generated from these studies will be instrumental in identifying lead candidates for further preclinical development, including in vivo efficacy and toxicity studies. The versatility of the this compound scaffold, coupled with its demonstrated cytotoxic potential, underscores its importance as a platform for the discovery of novel anticancer therapeutics.

References

  • Al-Qadi, I., Hanania, M., Soliman, S., & Al-Maharik, N. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure.
  • Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2025).
  • El-Sayed, N. A., El-Bendary, E. R., El-Kerdawy, M. M., & El-Sherbeny, M. A. (2022).
  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2018).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Al-Obaid, A. M. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 85, 523–533.

Sources

Introduction: The Rising Prominence of the Furo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Modeling of Furo[2,3-c]pyridine Derivatives

The this compound core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[2] Its unique electronic and structural features make it a key component in various bioactive molecules, including potent kinase inhibitors and modulators of immune responses.[1][3] For instance, derivatives of the isomeric furo[2,3-b]pyridine have shown inhibitory activity against critical cancer-related enzymes like Cyclin-Dependent Kinase 2 (CDK2) and AKT1.[1][4][5] The this compound framework itself has been identified in compounds acting as specific agonists for Toll-like receptor 8 (TLR8), highlighting its potential in immunology and vaccine development.[1]

Given the vast chemical space and therapeutic potential of this compound derivatives, traditional drug discovery methods involving exhaustive synthesis and screening are both time-consuming and resource-intensive. This is where in-silico modeling becomes indispensable. By leveraging computational power, we can rationally design, screen, and prioritize candidate molecules, thereby accelerating the discovery pipeline. This guide provides a comprehensive overview of the core in-silico strategies—from molecular docking and QSAR to ADMET prediction and molecular dynamics—tailored specifically for the exploration of this compound derivatives.

Core Computational Strategies in this compound Drug Discovery

The successful in-silico evaluation of a chemical scaffold is not a linear process but an integrated, cyclical workflow. It begins with identifying a biological target and predicting interactions, proceeds to forecasting pharmacokinetic profiles, and culminates in validating the stability of the predicted interactions.

Molecular Docking: Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand within the active site of a target protein, estimating the strength of the interaction, typically as a binding energy or score. For this compound derivatives, which are often designed as kinase inhibitors, common targets include B-Raf, CDKs, and components of the PI3K/AKT pathway.[1][3][6]

Causality Behind the Protocol: The goal of this protocol is to filter a virtual library of this compound derivatives to identify those with the highest predicted affinity and most favorable interactions with the key amino acid residues in the kinase hinge region, a common binding site for ATP-mimetic inhibitors.[3]

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This step is critical for accurate hydrogen bond calculation.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the docking search space (the "grid box") around the known active site of the kinase. This is typically centered on the position of a co-crystallized inhibitor to ensure the search is focused on the relevant binding pocket.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand poses within the defined grid box.

    • The program will score and rank the generated poses based on a scoring function that approximates the binding free energy.

  • Post-Docking Analysis:

    • Analyze the top-ranked poses. Scrutinize the binding energy (e.g., kcal/mol) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key active site residues.

    • Validate the docking protocol by "redocking" the native co-crystallized ligand and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the experimental position.

cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Target_Prep 1. Target Preparation (PDB Structure, Add Hydrogens) Grid_Gen 3. Grid Generation (Define Active Site) Target_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (3D Structure, Energy Minimize) Docking 4. Docking Simulation (Run Algorithm) Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Pose Analysis (Binding Energy, H-Bonds) Docking->Analysis Validation Protocol Validation (Redocking) Analysis->Validation Feedback

Caption: Molecular Docking Workflow for this compound Derivatives.

Summarizing docking results in a table allows for direct comparison of the binding affinities of different derivatives against a target.

Compound IDThis compound SubstitutionTarget ProteinBinding Energy (kcal/mol)Key H-Bond Interactions (Residue)
FCP-01UnsubstitutedCDK2-7.5LEU83
FCP-022-aminoCDK2-8.9LEU83, GLU81
FCP-037-chloroCDK2-8.2LEU83, ASP86
FCP-042-amino, 7-chloroCDK2-9.5LEU83, GLU81, ASP86
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7] For Furo[2,3-c]pyridines, a QSAR model can be built to predict the anticancer or kinase inhibitory potency of newly designed, unsynthesized analogs, guiding synthetic efforts toward more promising candidates.

Causality Behind the Protocol: This workflow aims to create a statistically robust predictive model. The choice of descriptors is crucial; they must numerically capture the structural variations (e.g., electronic, steric, hydrophobic) within the training set that are responsible for the observed differences in biological activity. Model validation ensures that the resulting equation is not a product of chance correlation and has true predictive power.

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values) against a single target.

    • The dataset should be congeneric (structurally similar) and span a significant range of activity values.

    • Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or MOE.

  • Model Generation:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation:

    • Internal Validation: Use methods like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is assessed by the squared correlation coefficient (r²) between predicted and actual values. A high-quality model will have a high q² and r² (typically > 0.6).

Dataset 1. Data Set Preparation (Furo[2,3-c]pyridines with IC50s) Split Split Data (Training & Test Sets) Dataset->Split Descriptors 2. Descriptor Calculation (Physicochemical, Topological) Split->Descriptors Model 3. Model Generation (e.g., MLR) Descriptors->Model Training Set Validation 4. Model Validation (Internal q², External r²) Model->Validation Validation->Model Refine Predict Predict Activity of New Compounds Validation->Predict Validated Model

Caption: QSAR Model Development Workflow.

ADMET Prediction: Assessing Drug-Likeness

A compound with excellent potency is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in-silico screening step to flag compounds that are likely to fail later in development.[8][9]

Causality Behind the Protocol: The goal is to apply established computational models and rule-based filters (like Lipinski's Rule of Five) to quickly assess the "drug-likeness" of this compound derivatives. This allows for the early deselection of compounds with predicted liabilities, such as poor oral bioavailability or potential toxicity, saving significant resources.

  • Input Structures: Provide the 2D or 3D structures of the this compound derivatives to an ADMET prediction tool (e.g., SwissADME, PreADMET).

  • Calculate Properties: The software calculates a range of properties, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

    • Drug-Likeness: Compliance with rules like Lipinski's, Ghose's, and Veber's.

    • Toxicity: Prediction of mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.

  • Analyze and Filter: Review the predicted properties against acceptable ranges for oral drug candidates. Compounds with multiple predicted liabilities are deprioritized.

Compound IDMW ( g/mol )LogPHBDHBALipinski ViolationsGI AbsorptionBBB Permeant
FCP-01119.121.3020HighYes
FCP-02134.141.1130HighYes
FCP-03153.571.9020HighYes
FCP-04168.581.7130HighNo
Molecular Dynamics (MD) Simulations: Validating Binding Stability

While docking provides a static snapshot of a binding pose, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[6][10] This is a crucial step to validate high-scoring docking poses.

Causality Behind the Protocol: A high docking score does not guarantee a stable interaction. MD simulation tests the temporal stability of the predicted pose. By simulating the movements of atoms over nanoseconds, we can determine if the key interactions identified in docking (like hydrogen bonds) are maintained or if the ligand dissociates from the active site.

  • System Setup: The top-ranked docked complex (this compound derivative + kinase) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization & Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated to a physiological temperature (300 K) and equilibrated at a constant pressure to mimic physiological conditions.

  • Production Run: The simulation is run for an extended period (e.g., 50-100 nanoseconds), during which the coordinates of all atoms are saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate:

    • RMSD (Root Mean Square Deviation): To assess the stability of the protein and the ligand's pose. A stable complex will show a low and converged RMSD.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds over time.

Docking_Pose Best Docking Pose MD_Sim Molecular Dynamics Simulation (50-100 ns) Docking_Pose->MD_Sim Analysis Trajectory Analysis (RMSD, H-Bonds) MD_Sim->Analysis Result Stable or Unstable Binding Pose? Analysis->Result

Caption: Validating Docking Poses with Molecular Dynamics.

Integrated Workflow for this compound Lead Discovery

The true power of in-silico modeling lies in integrating these techniques into a cohesive, multi-stage virtual screening cascade. This approach allows for the rapid and efficient filtering of a large virtual library of potential this compound derivatives down to a small number of high-priority candidates for synthesis and experimental validation.

cluster_start Initial Library cluster_filter1 Stage 1: Drug-Likeness Filtering cluster_filter2 Stage 2: Target Binding Prediction cluster_filter3 Stage 3: Stability Validation cluster_end Final Candidates Start Virtual Library of This compound Derivatives (N > 10,000) ADMET ADMET Prediction (Lipinski's Rules, etc.) Start->ADMET Docking Molecular Docking (Rank by Binding Energy) ADMET->Docking Filtered Library (N ≈ 1,000) QSAR QSAR Prediction (Predict IC50) Docking->QSAR MD Molecular Dynamics (Assess Pose Stability) Docking->MD Top Poses QSAR->MD Top Candidates (N ≈ 50) End Prioritized Hits for Synthesis (N < 20) MD->End

Caption: Integrated In-Silico Workflow for this compound Drug Discovery.

This hierarchical approach ensures that computational resources are used efficiently. Broad, fast filters like ADMET prediction are applied first, followed by more computationally intensive methods like molecular docking, and finally, the most demanding technique, MD simulation, is reserved for only the most promising candidates. This synergy between predictive models provides a robust framework for accelerating the identification of novel this compound-based therapeutic agents.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1887.
  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3923.
  • ResearchGate. (n.d.). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF.
  • ScienceDirect. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 547-563.
  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. RSC advances, 14(12), 8410–8426.
  • Reheim, M. A. M. A., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC medicinal chemistry, 13(9), 1133–1154.
  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3923.
  • Reheim, M. A. M. A., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC medicinal chemistry, 13(9), 1133–1154.
  • Cordeiro, R., Khan, S., Tajir, H., Bagwan, A., Shaikh, M. A., & Gupta, A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 33-43.
  • El-Naggar, A. M., Ali, O. M., Osman, E. O., Mohamed, H. A., El-Sayed, M. A. A., & El-Shazly, M. (2023). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. RSC advances, 13(10), 6527–6550.
  • Cordeiro, R., Khan, S., Tajir, H., Bagwan, A., Shaikh, M. A., & Gupta, A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate.
  • Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, M. M. (2020). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1216–1231.
  • Al-Warhi, T., Sabt, A., Edrees, A., Al-Najjar, A. A., Al-Salahi, R., & Marzouk, M. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70.

Sources

Tautomeric Landscapes of Substituted Furo[2,3-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Chameleon-Like Nature of Furo[2,3-c]pyridines in Drug Development

For the discerning researcher in drug discovery, the Furo[2,3-c]pyridine scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1] However, the inherent structural nuances of this scaffold, particularly its capacity for tautomerism, present both a challenge and an opportunity. Tautomers, constitutional isomers in rapid equilibrium, can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most critically, target-binding affinities. An incomplete understanding of the tautomeric preferences of a lead compound can lead to irreproducible biological data and misguided structure-activity relationship (SAR) studies. This guide provides an in-depth technical exploration of tautomerism in substituted Furo[2,3-c]pyridines, offering a framework for its characterization and strategic manipulation in drug design.

The Tautomeric Dichotomy: Unveiling the Predominant Forms

Substituted Furo[2,3-c]pyridines can exist in several tautomeric forms, primarily dictated by the nature and position of substituents on the heterocyclic core. The two most prevalent forms of tautomerism encountered in this scaffold are keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism in Hydroxy-Substituted Furo[2,3-c]pyridines

When a hydroxyl group is introduced at a position capable of tautomerization, such as the 4- or 7-position, a dynamic equilibrium is established between the enol (hydroxy) and keto (oxo) forms.

For instance, a 4-hydroxy-Furo[2,3-c]pyridine can exist in equilibrium with its corresponding Furo[2,3-c]pyridin-4(5H)-one tautomer. The position of this equilibrium is a delicate balance of competing factors, including aromaticity, intramolecular hydrogen bonding, and solvent interactions.[2] While the hydroxy form preserves the aromaticity of the pyridine ring, the keto form often benefits from the greater thermodynamic stability of the carbonyl group.[3]

G

Amino-Imino Tautomerism in Amino-Substituted Furo[2,3-c]pyridines

Similarly, an amino substituent, particularly at the 4- or 7-position, can lead to an equilibrium between the amino and imino tautomers. For a 7-amino-Furo[2,3-c]pyridine, the tautomeric equilibrium involves the 7-imino-6,7-dihydro-Furo[2,3-c]pyridine. In most neutral heterocyclic systems, the amino form is overwhelmingly favored due to the preservation of aromaticity.[4] However, protonation or substitution can shift this equilibrium.[5]

G

Influential Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms is not static and can be significantly influenced by both intrinsic molecular features and the surrounding environment.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of other substituents on the this compound ring can profoundly impact the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize different tautomers by altering the acidity of the migrating proton and the electron density of the heterocyclic system. For instance, an EWG might favor the keto form by increasing the acidity of the N-H proton.[5]

The Solvent's Decisive Role

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer in solution.[6] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. For example, the more polar keto form of a hydroxypyridine is often favored in aqueous solutions, while the less polar enol form may be more prevalent in non-polar solvents.[7]

Factor Influence on Tautomeric Equilibrium Example
Substituent Electron-withdrawing groups can favor the keto/imino form.A nitro group on the pyridine ring can increase the acidity of the N-H bond, shifting the equilibrium towards the keto form.
Solvent Polarity Polar solvents generally stabilize the more polar tautomer.The keto tautomer, with its larger dipole moment, is often favored in water or methanol.[7]
pH Can lead to the formation of anionic or cationic species, favoring a specific tautomer.In acidic conditions, protonation of the pyridine nitrogen can influence the tautomeric preference.
Temperature Can shift the equilibrium towards the less stable tautomer if the energy difference is small.Variable-temperature NMR studies can reveal the thermodynamics of the tautomeric interconversion.[8]

Experimental and Computational Characterization: A Multi-pronged Approach

A robust characterization of the tautomeric landscape of a substituted this compound requires a combination of experimental and computational techniques.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution.[9] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Step-by-Step Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Dissolve the substituted this compound in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each solution. Pay close attention to the chemical shifts and integration of labile protons (e.g., OH, NH).

  • ¹³C NMR Acquisition: Obtain ¹³C NMR spectra. The chemical shifts of carbons adjacent to the tautomerizing group are particularly informative.

  • Data Analysis: Compare the observed chemical shifts with those of "locked" analogues (e.g., O-methylated or N-methylated derivatives) or with computationally predicted shifts to assign signals to specific tautomers.[10]

  • Quantification: If both tautomers are present in significant amounts, their relative populations can be determined from the integration of well-resolved signals corresponding to each species.[11]

UV-Vis Spectroscopy: A Sensitive Probe of Electronic Transitions

UV-Vis spectroscopy can provide valuable insights into tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[12]

Protocol for Solvent-Dependent UV-Vis Spectroscopy:

  • Solution Preparation: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Analysis of Solvatochromism: Analyze the shifts in the absorption maxima (λ_max) as a function of solvent polarity. A significant shift can indicate a change in the predominant tautomeric form.[13]

X-ray Crystallography: A Snapshot in the Solid State

Single-crystal X-ray diffraction provides unambiguous structural information about the preferred tautomeric form in the solid state. This can be particularly useful for validating computational models and understanding intermolecular interactions that may favor a specific tautomer in the crystalline form.

Computational Chemistry: Predicting Tautomeric Preferences

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[14]

Protocol for Computational Tautomer Stability Prediction:

  • Structure Generation: Build the 3D structures of all possible tautomers of the substituted this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent continuum model (e.g., PCM).[15]

  • Energy Calculation: Calculate the relative electronic energies (or Gibbs free energies) of the optimized tautomers. The tautomer with the lowest energy is predicted to be the most stable.[16]

  • Spectra Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Implications for Drug Discovery and Development

The tautomeric form of a this compound derivative can have profound implications for its drug-like properties:

  • Target Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and shape profiles, leading to different binding affinities for the target protein.

  • Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic stability can vary significantly between tautomers.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and freedom to operate.

Conclusion: A Call for Tautomeric Diligence

The tautomeric behavior of substituted Furo[2,3-c]pyridines is a critical aspect that demands careful consideration throughout the drug discovery and development process. A thorough understanding and characterization of the predominant tautomeric forms in relevant biological and formulation environments are essential for making informed decisions, optimizing lead compounds, and ultimately developing safe and effective medicines. By employing the multi-faceted approach outlined in this guide, researchers can navigate the complexities of tautomerism and unlock the full therapeutic potential of this versatile heterocyclic scaffold.

References

Sources

Furo[2,3-c]pyridine Analogues: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[2,3-c]pyridine core represents a class of fused heterocyclic scaffolds that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with the electronic properties of the fused furan and pyridine rings, makes it a "privileged scaffold" capable of interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the this compound core, from fundamental synthetic strategies and pathways for structural diversification to its broad spectrum of biological activities. We will delve into the causal reasoning behind key experimental choices, present detailed protocols, and analyze structure-activity relationships (SAR) that are critical for the rational design of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals based on this versatile chemotype.

The this compound Core: An Introduction

The this compound system is a bicyclic heteroaromatic compound (CAS 19539-50-5) that serves as a key structural motif in numerous biologically active molecules.[1][2] Its importance is underscored by its presence in compounds with significant therapeutic potential, such as PNU-142721, a potent HIV-1 protease inhibitor.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape that facilitates diverse molecular interactions, making it a versatile starting point for drug design. Fused heterocyclic systems like this are of increasing interest in medicinal chemistry due to their structural similarity to endogenous molecules like DNA bases, which can be a key factor in their efficacy.[3] This guide will illuminate the pathways to harness the potential of this powerful scaffold.

Foundational Synthetic Strategies

The construction of the this compound skeleton is a critical first step in the exploration of its chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these strategies can be categorized into three main approaches.[1]

  • Annulation of a Furan Ring onto a Pre-existing Pyridine: This approach involves taking a functionalized pyridine derivative and building the furan ring upon it. Palladium-catalyzed reactions are frequently employed in these strategies.[1]

  • Cyclization from a Functionalized Furan: Conversely, one can start with a furan derivative and construct the pyridine ring through cyclization reactions.

  • Multicomponent Reactions (MCRs): These elegant reactions allow for the construction of the core or highly substituted analogues in a single step from three or more starting materials, offering significant gains in efficiency.[1]

Caption: High-level overview of primary synthetic routes to the this compound core.

Detailed Protocol: A Five-Step Synthesis from N-benzenesulfonylpiperidin-4-one

A robust and well-documented synthesis of the parent this compound scaffold starts from the readily available N-benzenesulfonylpiperidin-4-one.[1][4] This multi-step process exemplifies the annulation strategy and highlights key chemical transformations.

Rationale: This pathway is advantageous as it builds the core from a simple cyclic ketone, allowing for controlled, sequential bond formation. The benzenesulfonyl protecting group provides stability and influences reactivity during the initial steps.

Experimental Workflow:

  • Wittig Olefination & Deconjugation: The synthesis begins with a Wittig reaction to introduce an ester group, followed by a DBU-mediated deconjugation to yield a β,γ-unsaturated ester. This two-step sequence efficiently elongates the carbon chain and positions the double bond for subsequent cyclization.

  • Iodolactonization: The β,γ-unsaturated ester undergoes an iodolactonization reaction. This is a critical step where the furan ring precursor is formed via an intramolecular cyclization, driven by the electrophilic nature of iodine.

  • Dehydroiodination: The resulting iodinated compound is treated with a base (DBU) to eliminate HI, forming an unsaturated bicyclic intermediate.

  • Reduction & Cyclization: The ester is reduced to an alcohol using a reducing agent like DIBALH. This is followed by an intramolecular cyclization to form the dihydrofuran ring.[1]

  • Aromatization: The final step involves the aromatization of the dihydrofuropyridine intermediate to yield the stable this compound core. This is typically achieved by treatment with a strong base like potassium tert-butoxide (t-BuOK).[1]

TLR8_Signaling cluster_cell Immune Cell (e.g., Myeloid Cell) cluster_endosome Endosome cluster_nucleus Nucleus TLR8 TLR8 Receptor MyD88 MyD88 TLR8->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Inactive Complex (in cytoplasm) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active translocates to nucleus DNA DNA NFkB_active->DNA binds to Response Chemokine Gene Upregulation DNA->Response leads to Ligand This compound Analogue Ligand->TLR8 binds & activates

Caption: this compound activation of the TLR8-NF-κB signaling pathway.

Other Therapeutic Areas

The versatility of the scaffold extends to other areas, including:

  • Antiviral: As exemplified by HIV-1 protease inhibitors. [1]* Antiprotozoal: Aza-analogues have been synthesized and evaluated for activity against parasites like Trypanosoma and Plasmodium falciparum. [5]* Photosensitizers: A novel Furo[3,2-c]pyridine-based photosensitizer has been developed for specific imaging and photodynamic destruction of Gram-positive bacteria, showing potential for combating drug-resistant infections. [6]

Future Perspectives and Conclusion

The this compound scaffold is firmly established as a cornerstone in modern medicinal chemistry. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its proven ability to interact with a wide array of high-value biological targets ensures its continued relevance.

Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient synthetic routes, particularly those employing green chemistry principles or advanced catalytic systems, will accelerate the discovery process. [7]2. Exploration of New Biological Space: While oncology and immunology are well-explored, the scaffold's potential in treating neurodegenerative diseases, metabolic disorders, and other conditions remains a fertile ground for investigation.

  • Lead Optimization and Clinical Translation: Moving promising hits from academic discovery to clinical candidates will require rigorous optimization of pharmacokinetic and pharmacodynamic properties, a process for which this scaffold is well-suited.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889. [Link]
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2011). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-52.
  • Rezaeifard, A., Bakherad, M., Navidpour, L., Abedi Bajestani, M., & Onagh, G. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(10).
  • Perregaard, J., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry.
  • Rezaeifard, A., Bakherad, M., Navidpour, L., Abedi Bajestani, M., & Onagh, G. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(10).
  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923.
  • Li, Y., et al. (2022). A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. Chemical Communications, 58(74), 10392-10395.
  • National Genomics Data Center. (n.d.). Synthesis of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Stephens, C. E., et al. (2006). Synthesis and antiprotozoal activity of aza-analogues of furamidine. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923.
  • Bari, S., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 783-799.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-c]pyridine Scaffold in Modern Drug Discovery

The fusion of furan and pyridine rings creates a class of heterocyclic compounds known as furopyridines. Among the possible isomers, the this compound core is a privileged scaffold in medicinal chemistry and materials science.[1][2] This structural motif is present in a variety of biologically active molecules, demonstrating its utility as a template for designing novel therapeutic agents.[3] A prominent example is PNU-142721, which incorporates the this compound skeleton and has been identified as a potent inhibitor of the HIV-1 protease enzyme.[4]

The synthetic versatility and pharmacological relevance of Furo[2,3-c]pyridines have driven the development of numerous synthetic strategies. These approaches can be broadly categorized into several key types: the annulation of a furan ring onto a pre-existing pyridine, the construction of a pyridine ring from a furan-based precursor, and the convergent assembly through multi-component reactions.[4] Modern methodologies frequently employ metal-catalyzed cross-coupling and cyclization reactions to achieve efficient and selective bond formation.[4][5][6]

This guide provides an in-depth exploration of field-proven protocols for the synthesis of this compound derivatives. We will dissect the causality behind experimental choices, present detailed step-by-step methodologies, and offer visual workflows to illuminate the synthetic pathways.

Strategic Approach 1: Furan Annulation via Sonogashira Coupling and Cyclization

A robust strategy for constructing the this compound system involves building the furan ring onto a functionalized pyridine precursor. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is exceptionally well-suited for this purpose, followed by an intramolecular cyclization to close the furan ring.

Causality and Experimental Rationale: This two-step sequence is highly efficient. The initial O-alkylation of a hydroxypyridine with a reagent like ethyl propiolate installs the necessary alkyne functionality. The subsequent Sonogashira coupling and cyclization cascade, often performed in one pot, leverages the power of palladium and copper catalysis to form a key C-C bond and then facilitate the ring-closing reaction, rapidly assembling the bicyclic core.[7]

Detailed Protocol 1: Synthesis of Ethyl 7-Methoxythis compound-4-carboxylate[7]

Step 1: O-Alkylation

  • To a solution of 2-chloro-3-hydroxy-methoxy-pyridine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add ethyl propiolate (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, cool the mixture to room temperature, quench with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkyne intermediate, which can often be used in the next step without further purification.

Step 2: Sonogashira Coupling and Intramolecular Cyclization

  • In a reaction vessel purged with an inert atmosphere (e.g., Argon or Nitrogen), dissolve the crude alkyne intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Add triethylamine (Et₃N, 3 equivalents) as a base.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 7-methoxythis compound-4-carboxylate.

Workflow for Furan Annulation

A 2-Chloro-3-hydroxypyridine Derivative B O-Alkylation (Ethyl Propiolate, K₂CO₃) A->B Step 1 C Alkyne Intermediate B->C D Sonogashira Coupling & Cyclization (Pd/Cu Catalysis, Et₃N) C->D Step 2 E This compound Product D->E A N-Sulfonyl -piperidin-4-one B β,γ-Unsaturated Ester A->B Wittig/DBU C Lactone B->C Saponification PhSeCl/NaIO₄ D Dihydrofuro [2,3-c]pyridine C->D DIBALH E This compound D->E t-BuOK cluster_start Starting Materials A Aminopentynoate R One-Pot Reaction (NH₄Cl, Heat) A->R B Aldehyde B->R C Isocyanoacetamide C->R P Tetrahydrofuro [2,3-c]pyridine R->P Cascade Cyclization

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Furo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold of substantial interest in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antitumor agents, with some compounds showing cytotoxic effects against melanoma and breast cancer cell lines in the low nanomolar range.[1] Notably, this chemotype has been identified as a specific agonist of Toll-like receptor 8 (TLR8), a key receptor in the human innate immune system, making it a valuable tool for developing novel vaccine adjuvants and investigating immune pathways.[1] The efficient and versatile synthesis of this scaffold is therefore a critical objective for medicinal chemists. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and flexible methods for constructing the this compound ring system, offering access to a diverse array of derivatives for structure-activity relationship (SAR) studies.[2][3]

This guide provides an in-depth overview of the primary palladium-catalyzed strategies, detailed experimental protocols, and field-proven insights to aid researchers in navigating the synthesis of these valuable compounds.

Core Synthetic Strategies: A Comparative Overview

Two principal palladium-catalyzed methodologies dominate the synthesis of the this compound skeleton: the Sonogashira coupling followed by intramolecular cyclization, and direct intramolecular C-H arylation.[4] The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Strategy Typical Starting Materials Key Features Advantages Considerations
Sonogashira/Cyclization Halogenated hydroxypyridine, Terminal alkyneA two-step, often one-pot, sequence involving C-C bond formation followed by C-O bond formation.[4]High modularity; allows for diverse substituents on the furan ring from the alkyne partner.Requires a copper co-catalyst; potential for homocoupling of the alkyne.[5]
Intramolecular C-H Arylation N-Aryl-pyridinecarboxamide or similar pre-functionalized pyridineA direct C-C bond formation via C-H activation, forming the furan ring in a single step.[4]High atom economy; avoids the need for pre-functionalized alkynes.Substrate scope can be limited; may require screening of ligands and conditions for optimal C-H activation.[6]

Strategy I: Sonogashira Coupling and Subsequent Cyclization

This powerful sequence builds the this compound core by first constructing a C-C bond between a halo-hydroxypyridine and a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[4][7]

Mechanistic Rationale

The process hinges on two distinct catalytic cycles that often work in concert.

  • Sonogashira Coupling: This reaction employs a dual palladium and copper catalytic system.[5] The palladium cycle involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide. The copper cycle activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the alkynylpyridine intermediate and regenerates the palladium(0) catalyst.[5]

  • Intramolecular Cyclization: The resulting alkynylpyridine intermediate, bearing a proximate hydroxyl group, undergoes an intramolecular nucleophilic attack on the alkyne (hydroalkoxylation) to form the furan ring. This step can occur in situ upon heating or may be promoted by the reaction conditions.[4]

Caption: Catalytic cycles for the Sonogashira cross-coupling and cyclization.

Optimization of Reaction Parameters

The success of this strategy is highly dependent on the careful selection of catalysts, bases, and solvents.

Parameter Common Reagents/Conditions Rationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, 10% Pd/CPdCl₂(PPh₃)₂ is a reliable choice for many substrates.[4] Heterogeneous Pd/C is advantageous for its ease of removal (filtration), though it may sometimes require higher temperatures or longer reaction times.[4][8]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is essential for the activation of the terminal alkyne and facilitates the transmetalation step, increasing the reaction rate.[5] Ensure high purity CuI, as oxidation can inhibit the reaction.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is crucial. It serves to neutralize the HX acid formed during the reaction and aids in the deprotonation of the terminal alkyne.[4] Et₃N is a common and effective choice.
Solvent Tetrahydrofuran (THF), Ethanol (EtOH), N,N-Dimethylformamide (DMF)Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[4] THF and EtOH are excellent choices for their ability to dissolve both the organic substrates and the amine base.[4][8]
Temperature Room Temperature to 80 °CThe initial coupling often proceeds well at room temperature, while the subsequent cyclization may require heating to drive the reaction to completion.[4]
Detailed Experimental Protocol: Sonogashira/Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the halo-hydroxypyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) species.[9]

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or EtOH) and an amine base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halo-hydroxypyridine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[4]

Strategy II: Intramolecular C-H Arylation

This elegant approach involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide tethered to the same molecule, offering a highly atom-economical route to the this compound core.[4]

Mechanistic Rationale

The catalytic cycle is believed to proceed via a Pd(0)/Pd(II) pathway. The reaction initiates with the oxidative addition of the Pd(0) catalyst to the C-X bond of the substrate. The crucial step is the subsequent intramolecular C-H activation, which is thought to occur via a concerted metalation-deprotonation (CMD) pathway, facilitated by the base.[6] This forms a palladacycle intermediate. Reductive elimination from this intermediate furnishes the this compound product and regenerates the active Pd(0) catalyst.

CH_Arylation_Cycle Catalytic Cycle for Intramolecular C-H Arylation Pd0 Pd(0)L₂ PdII_Complex Pd(II) Intermediate Pd0->PdII_Complex Oxidative Addition (Ar-X bond) OA Oxidative Addition Substrate Substrate (e.g., N-Aryl-pyridinecarboxamide) Palladacycle Palladacycle Intermediate PdII_Complex->Palladacycle C-H Activation (Base-assisted) CMD Concerted Metalation- Deprotonation (CMD) Palladacycle->Pd0 Product This compound Palladacycle->Product Reductive Elimination RE Reductive Elimination

Caption: General catalytic cycle for intramolecular C-H arylation.

Optimization of Reaction Parameters

Ligand selection is paramount in C-H activation reactions, as it influences the stability, reactivity, and selectivity of the palladium catalyst.

Parameter Common Reagents/Conditions Rationale & Expert Insights
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)Pd(OAc)₂ is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]
Ligand Triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., CyJohnPhos, XPhos)The choice of ligand is critical. Simple phosphines like PPh₃ can be effective.[4] However, bulky, electron-rich Buchwald-type ligands often promote the C-H activation and reductive elimination steps, leading to higher yields and broader substrate scope.[4][9] Screening is highly recommended.
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)An inorganic base is required to facilitate the C-H activation step (CMD pathway). K₂CO₃ is a cost-effective and common choice, while Cs₂CO₃ is more soluble and can sometimes provide better results.[4]
Solvent N,N-Dimethylacetamide (DMA), Toluene, DioxaneHigh-boiling, polar aprotic solvents are typically required to ensure solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures.[4] Solvents must be anhydrous and degassed.
Temperature 80 °C to 120 °CC-H activation is an energetically demanding step, and these reactions generally require heating to achieve a reasonable rate.[4]
Detailed Experimental Protocol: Intramolecular C-H Arylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add the N-aryl-pyridinecarboxamide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 5-10 mol%), the desired phosphine ligand (5-10 mol%), and potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA) via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously in a preheated oil bath at 110-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can take 12-24 hours for completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the this compound.[4]

Troubleshooting and Optimization Workflow

Low yields and incomplete reactions are common challenges in cross-coupling chemistry. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yield Reactions start Low Yield or No Reaction check_atmosphere 1. Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_atmosphere check_reagents 2. Check Reagent Quality (Purity of Substrates, Base, Anhydrous Solvents) check_atmosphere->check_reagents check_catalyst 3. Re-evaluate Catalyst System check_reagents->check_catalyst screen_ligands Screen Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands increase_loading Increase Catalyst Loading (e.g., from 2% to 5%) check_catalyst->increase_loading check_conditions 4. Adjust Reaction Conditions check_catalyst->check_conditions change_temp Vary Temperature check_conditions->change_temp change_solvent Change Solvent check_conditions->change_solvent end Optimized Reaction check_conditions->end

Caption: A systematic workflow for troubleshooting common issues.

Common Issues and Solutions [4][9]

  • Problem: Catalyst Deactivation.

    • Potential Cause: Presence of oxygen or moisture. The active Pd(0) species is sensitive to oxidation.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use fresh, high-purity catalysts and reagents.

  • Problem: Low Yield in Sonogashira Coupling.

    • Potential Cause: Homocoupling of the terminal alkyne (Glaser coupling).

    • Solution: Ensure the reaction is free of oxygen. Running the reaction at a lower temperature or using a less coordinating solvent can sometimes suppress this side reaction.

  • Problem: Low Yield in C-H Arylation.

    • Potential Cause: Inefficient C-H activation or reductive elimination.

    • Solution: The ligand is the most critical variable. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. The choice of base and solvent can also be crucial and may require screening.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for this compound Synthesis.
  • BenchChem. (n.d.). This compound | CAS 19539-50-5.
  • BenchChem. (2025).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889.
  • Rakshit, A., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3741–3746. [Link]
  • BenchChem. (n.d.). Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • Singh, P., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic & Biomolecular Chemistry. (2021). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. [Link]

Sources

Application of Furo[2,3-c]pyridine in Kinase Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fused Heterocycles in Kinase-Targeted Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] In the quest for potent and selective kinase inhibitors, medicinal chemists have increasingly turned to privileged heterocyclic scaffolds that can effectively mimic the ATP molecule and interact with the kinase hinge region.[4] The Furo[2,3-c]pyridine core has emerged as a promising scaffold in this arena, demonstrating significant potential in the development of novel kinase inhibitors.[5][6] This technical guide provides an in-depth overview of the application of the this compound scaffold in kinase inhibitor development, complete with synthetic strategies, mechanistic insights, and detailed protocols for evaluation.

The this compound system, a fusion of a furan and a pyridine ring, offers a unique three-dimensional structure and electronic properties conducive to kinase inhibition. Its utility has been particularly highlighted in the development of inhibitors for key oncogenic kinases such as B-Raf and Akt.[5] This guide will delve into the specifics of why this scaffold is advantageous and how it can be effectively utilized in a research and drug development setting.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The effectiveness of the this compound core as a kinase inhibitor scaffold can be attributed to several key features:

  • Hinge-Binding Motif: The pyridine nitrogen and the furan oxygen of the this compound scaffold can act as hydrogen bond acceptors and donors, respectively, allowing for strong interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of many ATP-competitive kinase inhibitors.

  • Structural Rigidity and Planarity: The fused ring system provides a rigid and relatively planar structure, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

  • Vectors for Chemical Diversification: The this compound core presents multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies.[5]

Synthetic Strategies for this compound Derivatives

The construction of the this compound skeleton can be achieved through various synthetic routes. A representative synthesis is outlined below, starting from a readily available substituted piperidinone.[2]

Protocol 1: Synthesis of a this compound Core

This protocol describes a multi-step synthesis to construct the this compound ring system.

Step 1: Wittig Olefination and Deconjugation

  • To a solution of N-benzenesulfonylpiperidin-4-one (1 equivalent) in chloroform, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Reflux the mixture for 10 hours.

  • After cooling, concentrate the solvent under reduced pressure.

  • Dissolve the residue in tetrahydrofuran (THF) and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).

  • Reflux the mixture for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Hydrolysis and Selenolactonization

  • To the β,γ-unsaturated ester in THF, add a 2N aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 15 hours.

  • Cool the reaction to room temperature and acidify with 1N hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate.

  • To the combined organic layers, add phenylselenyl chloride (PhSeCl) (1.1 equivalents) and stir at room temperature for 2 hours to afford the selenolactone.

Step 3: Oxidative Dehydroselenylation

  • To a solution of the selenolactone in THF, add sodium periodate (NaIO4) (1.5 equivalents).

  • Stir the mixture at room temperature for 2 hours to yield the α,β-unsaturated lactone.

Step 4: Reduction and Furan Ring Formation

  • Cool a solution of the α,β-unsaturated lactone in THF to 0°C.

  • Add diisobutylaluminium hydride (DIBALH) (1.1 equivalents) dropwise.

  • Stir the reaction at 0°C for 5 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl) and then 2N HCl.

  • Extract the aqueous layer with ethyl acetate to yield the reduced furan derivative.

Step 5: Aromatization to this compound

  • To a solution of the reduced furan derivative in THF, add potassium tert-butoxide (t-BuOK) (2.5 equivalents).

  • Reflux the mixture for 1 hour.

  • After cooling, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound core.[2]

G start N-Benzenesulfonyl- piperidin-4-one step1 1. Wittig Olefination 2. Deconjugation start->step1 intermediate1 β,γ-Unsaturated Ester step1->intermediate1 step2 1. Hydrolysis 2. Selenolactonization intermediate1->step2 intermediate2 Selenolactone step2->intermediate2 step3 Oxidative Dehydroselenylation intermediate2->step3 intermediate3 α,β-Unsaturated Lactone step3->intermediate3 step4 DIBALH Reduction intermediate3->step4 intermediate4 Reduced Furan Derivative step4->intermediate4 step5 Aromatization (t-BuOK) intermediate4->step5 end_product This compound Core step5->end_product

Caption: Synthetic workflow for the this compound core.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

This compound derivatives primarily function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The pyridine nitrogen is crucial for forming a key hydrogen bond with the kinase hinge region, a characteristic feature of many Type I kinase inhibitors.[7]

Targeting B-Raf and the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9][10] Mutations in the B-Raf gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers.[3][11] this compound-based indanone oximes have been identified as potent and selective inhibitors of B-Raf.[6]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor Inhibitor->BRaf

Caption: Inhibition of the MAPK/ERK pathway by a this compound B-Raf inhibitor.

Targeting Akt and the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and metabolism.[4][5][12] Hyperactivation of this pathway is a common event in many cancers. This compound derivatives have also been investigated as inhibitors of Akt (also known as Protein Kinase B).[13]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Survival Cell Survival, Proliferation, Growth Downstream->Survival Inhibitor This compound Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by a this compound Akt inhibitor.

Targeting CDKs and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle.[14][15][16] Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[7] Furo[2,3-b]pyridine derivatives, structurally related to Furo[2,3-c]pyridines, have shown inhibitory activity against CDK2.[13]

G G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E, A CDK2->S promotes Inhibitor Furopyridine Inhibitor Inhibitor->CDK2

Caption: Inhibition of cell cycle progression by a Furopyridine CDK2 inhibitor.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative furopyridine derivatives against various kinases. This data highlights the potential of this scaffold class for achieving high potency.

Compound ClassDerivativeTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridineCompound 14CDK20.93[13]
Furo[2,3-d]pyrimidineCompound 3aAkt124[13]
Furo[2,3-b]pyridineDerivative 4CDK2/cyclin A20.24[17]
Furo[2,3-b]pyridineDerivative 8CDK2/cyclin A20.65[17]
Furo[2,3-b]pyridineDerivative 11CDK2/cyclin A20.50[17]

Experimental Protocols: Evaluating this compound-Based Kinase Inhibitors

Protocol 2: In Vitro B-Raf Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against B-Raf kinase using a luminescence-based ATP detection assay.

Materials:

  • Recombinant B-Raf enzyme

  • MEK1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test this compound compound

  • DMSO (for compound dilution)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of reading luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: a. Add 5 µL of the diluted test compound or vehicle control (DMSO in kinase assay buffer) to the wells of the plate. b. Add 10 µL of a solution containing the B-Raf enzyme and MEK1 substrate in kinase assay buffer. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Kₘ for B-Raf.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Detection: a. Stop the kinase reaction and measure the remaining ATP using a luminescence-based kinase assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then detected via a luciferase reaction.[18][19] b. Read the luminescence signal on a microplate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all measurements. b. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration. c. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

G start Prepare serial dilutions of this compound inhibitor step1 Add inhibitor/vehicle to plate start->step1 step2 Add B-Raf enzyme and MEK1 substrate step1->step2 step3 Pre-incubate at RT step2->step3 step4 Initiate reaction with ATP step3->step4 step5 Incubate at 30°C step4->step5 step6 Stop reaction and add detection reagent (e.g., ADP-Glo™) step5->step6 step7 Measure luminescence step6->step7 end_product Calculate IC50 value step7->end_product

Caption: Workflow for an in vitro B-Raf kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable platform for the design and development of novel kinase inhibitors. Its favorable structural and electronic properties allow for potent inhibition of key oncogenic kinases. The synthetic accessibility and multiple points for diversification make it an attractive core for medicinal chemistry campaigns. Future research will likely focus on exploring the full potential of this scaffold against a broader range of kinase targets, optimizing pharmacokinetic properties for in vivo efficacy, and investigating its application in combination therapies. The methodologies and insights provided in this guide offer a solid foundation for researchers to embark on the discovery and characterization of the next generation of this compound-based therapeutics.

References

  • ResearchGate. (2025). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF.
  • ResearchGate. (n.d.). the MAPK/ERK pathway is activated by a variety of...
  • ResearchGate. (n.d.). Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits...
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway.
  • ResearchGate. (n.d.). Cell cycle regulation steps and expression of CDK family genes. (A)...
  • Wikipedia. (n.d.).
  • Khan Academy. (n.d.). Regulation of the cell cycle. Khan Academy. [Link]
  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. The...
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
  • Khan Academy. (n.d.).
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]
  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]
  • SignalChem. (n.d.).
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • MDPI. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
  • ResearchGate. (n.d.). Akt kinase assay and inhibitor screening. A , Akt in vitro kinase...
  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889.
  • BPS Bioscience. (n.d.).
  • ResearchGate. (2025). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF.
  • NIH. (2018). Phosphorylation-Dependent Inhibition of Akt1. PMC. [Link]
  • PNAS. (2021).
  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • PubMed. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][4][5][8]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
  • ResearchGate. (2024). Catalyst‐free protocol for the synthesis of novel furo[2,3‐d]pyrimidine...
  • ACS Publications. (2011). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]
  • NIH. (2007). Selective Raf Inhibition in Cancer Therapy. PMC. [Link]
  • ResearchGate. (2025). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.

Sources

Furo[2,3-c]pyridine Derivatives: A Technical Guide to a Promising Class of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold

The this compound scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] As structural bioisosteres of purines, these and related fused pyrimidine systems have garnered significant attention for their potential as potent anticancer agents.[2][3] Research has illuminated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines, with some compounds exhibiting activity in the low nanomolar range, particularly against melanoma and breast cancer.[4][5] This guide provides a comprehensive overview of the application of this compound derivatives as potential anticancer agents, detailing their mechanisms of action, protocols for their evaluation, and insights into the interpretation of experimental data. While research on specific derivatives is ongoing, this document consolidates current knowledge on the broader class of furopyridines to provide a robust framework for future research and development.[1]

Mechanisms of Action: Targeting Key Oncogenic Pathways

This compound derivatives and their isomers exert their anticancer effects through the modulation of critical signaling pathways that are frequently dysregulated in cancer. A primary mechanism involves the inhibition of various protein kinases, enzymes that play a pivotal role in cell signaling and are crucial for cancer cell survival and proliferation.[1][2][3][6][7]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][9] Several heterocyclic compounds with structures similar to furopyridines have been shown to inhibit key kinases in this pathway, such as PI3K and Akt.[1][4] Inhibition of this pathway can lead to a decrease in cell proliferation, survival, and angiogenesis.[1] Some furo[2,3-d]pyrimidine derivatives have been specifically identified as potent PI3Kα/β and AKT inhibitors.[9]

PI3K_Akt_mTOR_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Furo_pyridine This compound Derivative Furo_pyridine->PI3K inhibits Furo_pyridine->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

CDK2 Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.[1] Furo[2,3-b]pyridine derivatives have been identified as inhibitors of CDK2.[10] Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.[1] Molecular docking studies have suggested that these compounds can bind effectively to the active site of the CDK2 enzyme.[10]

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity

The following tables summarize the reported in vitro anticancer and kinase inhibitory activities of various furopyridine derivatives, which can serve as a benchmark for newly synthesized this compound analogs.[1]

Table 1: In Vitro Anticancer Activity of Furopyridine Derivatives

Compound IDDerivative TypeCancer Cell LineCell Line OriginGI₅₀ (nM)IC₅₀ (µM)Reference
17d Furo[2,3-b]pyridineMDA-MB-435Melanoma23[1][5]
MDA-MB-468Breast Cancer46[1][5]
Furopyridine 7 FuropyridineHepG2Liver Cancer22.7[1]
Furopyridine 8 FuropyridineHCT-116Colorectal Carcinoma>31.3, <49.0[1]
Furopyridine 11 FuropyridineHCT-116Colorectal Carcinoma>31.3, <49.0[1]
5d Furo[2,3-d]pyrimidineNCI 59 Cell Line PanelVarious2.41 (mean)[11]
5e Furo[2,3-d]pyrimidineNCI 59 Cell Line PanelVarious1.23 (mean)[11]
4a Furo[2,3-d]pyrimidineHepG2Liver Cancer0.70[12]
10b Furo[2,3-d]pyrimidineHS 578TBreast Cancer1.51 (GI₅₀)[9]

Table 2: Kinase Inhibitory Activity of Furopyridine Derivatives

Compound IDDerivative TypeKinase TargetIC₅₀ (µM)Reference
3a Furo[2,3-d]pyrimidineAkt124[4]
4 Furo[2,3-b]pyridineCDK2/cyclin A20.24[8]
8 Furo[2,3-b]pyridineCDK2/cyclin A20.65[8]
11 Furo[2,3-b]pyridineCDK2/cyclin A20.50[8]
10b Furo[2,3-d]pyrimidinePI3Kα0.175[9]
PI3Kβ0.071[9]
AKT0.411[9]

Experimental Protocols: A Guide to Biological Evaluation

A systematic biological evaluation is crucial to identify lead compounds for further development.[8] The following protocols provide detailed, step-by-step methodologies for key in vitro experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.[8]

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of this compound derivatives for 48-72 hours. A->B C 3. Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Dissolve formazan crystals in a suitable solvent (e.g., DMSO). C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine the IC₅₀ value. E->F

Sources

Cell-Based Assays for Furo[2,3-c]pyridine Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold

The this compound scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities.[1][2] Derivatives of this and related fused pyridine systems have shown promise as potent therapeutic agents, particularly in the realm of oncology.[1][3] The structural characteristics of these compounds make them attractive candidates for targeting key cellular pathways implicated in cancer progression. This guide provides a comprehensive overview of cell-based assays crucial for evaluating the biological activity of novel this compound derivatives, with a focus on their potential as anticancer agents.

The rationale for focusing on cell-based assays lies in their ability to provide insights into a compound's activity within a physiologically relevant context. Unlike in vitro biochemical assays that assess activity against purified proteins, cell-based assays account for factors such as cell permeability, metabolic stability, and engagement with intracellular targets.[4] This document will detail protocols for assessing general cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, it will touch upon assays for specific molecular targets, such as protein kinases, which are often implicated in the mechanisms of action for such heterocyclic compounds.[5][6][7][8]

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a potential anticancer compound is to determine its cytotoxic and cytostatic effects. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells, and it can be solubilized and quantified by measuring its absorbance.[9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h Allow adherence add_compound Add this compound derivatives (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance (570 nm) add_solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Include wells with medium only to serve as a background control.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[11]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[11]

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound Derivative 1MCF-748[Example Value]
This compound Derivative 2HCT-11648[Example Value]
Doxorubicin (Control)MCF-748[Example Value]

II. Evaluation of Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14][15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[12][14] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[12]

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells and treat with This compound derivatives incubate Incubate for desired time seed_cells->incubate harvest_cells Harvest cells (including supernatant) incubate->harvest_cells wash_cells Wash with PBS and resuspend in 1X Binding Buffer harvest_cells->wash_cells add_stains Add Annexin V-FITC and PI wash_cells->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark acquire_data Acquire data on flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze quadrants: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire_data->analyze_quadrants

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • This compound compounds

  • Cancer cell line(s)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.

    • Treat cells with the this compound compounds at various concentrations for a predetermined time. Include untreated and vehicle-treated controls.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[16]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V-/PI-): Live, healthy cells[13]

  • Lower-right (Annexin V+/PI-): Early apoptotic cells[13]

  • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells[13]

  • Upper-left (Annexin V-/PI+): Necrotic cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control[Example Value][Example Value][Example Value]
This compound Derivative (X µM)[Example Value][Example Value][Example Value]
Staurosporine (Positive Control)[Example Value][Example Value][Example Value]

III. Cell Cycle Analysis

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents target cell cycle progression. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Principle of Cell Cycle Analysis

PI is a stoichiometric DNA-binding dye, meaning it binds to DNA in proportion to the amount of DNA present.[17] Therefore, cells in the G2/M phase, which have twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity.[18] Prior to staining, cells must be fixed (e.g., with ethanol) to permeabilize the membrane and allow PI to enter and stain the nuclear DNA. Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[17]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells and treat with This compound derivatives incubate Incubate for desired time seed_cells->incubate harvest_cells Harvest cells incubate->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in ice-cold 70% ethanol wash_pbs->fix_ethanol wash_fixative Wash to remove fixative fix_ethanol->wash_fixative resuspend_stain Resuspend in PI/RNase staining buffer wash_fixative->resuspend_stain incubate_dark Incubate in the dark resuspend_stain->incubate_dark acquire_data Acquire data on flow cytometer incubate_dark->acquire_data analyze_histogram Analyze DNA content histogram to determine % cells in G0/G1, S, and G2/M phases acquire_data->analyze_histogram

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • This compound compounds

  • Cancer cell line(s)

  • Complete cell culture medium

  • PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound derivatives as described for the apoptosis assay.

    • Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.[19]

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][20]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[19]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature, protected from light.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Analyze the DNA content histogram using appropriate cell cycle analysis software.

Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined. An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that point.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control[Example Value][Example Value][Example Value]
This compound Derivative (X µM)[Example Value][Example Value][Example Value]
Nocodazole (G2/M arrest control)[Example Value][Example Value][Example Value]

IV. Investigating Molecular Mechanisms: Kinase Inhibition

The this compound scaffold is a component of molecules known to inhibit protein kinases, which are critical regulators of many cellular processes, including proliferation, survival, and differentiation.[21][22][23] Dysregulation of kinase activity is a common feature of cancer.[24] Cell-based assays can be employed to determine if a this compound derivative inhibits a specific kinase or a signaling pathway.

Principle of Cell-Based Kinase Assays

Cell-based kinase assays measure the activity of a kinase within its natural cellular environment.[4][6] One common approach is to measure the phosphorylation level of a known downstream substrate of the target kinase using antibody-based methods like Western blotting or ELISA.[6][25] A decrease in the phosphorylation of the substrate in the presence of the compound indicates inhibition of the upstream kinase.[4]

Potential Signaling Pathways to Investigate
  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival.[1]

  • JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases.[23]

Experimental Workflow: Western Blot for Phospho-Protein Detection

WesternBlot_Workflow cluster_prep Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells Treat cells with this compound derivatives lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to membrane sds_page->transfer block_membrane Block non-specific binding sites transfer->block_membrane primary_ab Incubate with primary antibody (e.g., anti-phospho-Akt) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal with ECL substrate secondary_ab->detect_signal

Caption: Workflow for Western blot analysis of protein phosphorylation.

Abbreviated Protocol: Western Blotting
  • Cell Treatment and Lysis: Treat cells with the this compound compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Analysis: Re-probe the membrane with an antibody against the total protein to confirm equal loading and quantify the change in phosphorylation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, apoptosis induction, effects on the cell cycle, and impact on key signaling pathways, researchers can effectively identify promising lead compounds for further preclinical development. These cell-based assays are indispensable tools in the drug discovery process, offering critical insights into the therapeutic potential of the versatile this compound scaffold.

References

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry - PMC.
  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents.
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Royal Society of Chemistry. (n.d.). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • National Center for Biotechnology Information. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PubMed Central.
  • ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF.
  • Wu, L., et al. (2022). A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria.
  • National Institutes of Health. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • ScienceDirect. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889. [Link]
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.

Sources

Developing Structure-Activity Relationships (SAR) of Furo[2,3-c]pyridine-based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Furo[2,3-c]pyridine Scaffold

The this compound core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets.[1] This fused ring system has been identified as a key pharmacophore in the development of novel therapeutics for oncology, inflammatory diseases, and immunology.[2][3] Notably, derivatives of this scaffold have yielded potent inhibitors of critical protein kinases, such as Transforming Growth Factor-β-activated kinase 1 (TAK1) and B-Raf, which are implicated in cancer and inflammatory signaling pathways.[2][4] Furthermore, specific this compound analogs have been characterized as selective agonists of Toll-like receptor 8 (TLR8), highlighting their potential as vaccine adjuvants and immunomodulators.[1]

The development of clinically viable drug candidates from this scaffold hinges on a systematic and rigorous exploration of its Structure-Activity Relationship (SAR). This process involves the strategic synthesis of analog libraries and their subsequent evaluation in robust biological assays to correlate specific structural modifications with changes in potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and protocols for establishing a robust SAR for this compound-based compounds.

I. Synthetic Strategies for this compound Library Generation

The generation of a diverse library of this compound analogs is the cornerstone of any successful SAR campaign. Several synthetic routes have been established for the construction of the core scaffold, allowing for the introduction of various substituents at key positions.[5] The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective strategy involves the construction of the furan ring onto a pre-functionalized pyridine core.[5] This approach offers the flexibility to introduce diversity elements on the pyridine ring at an early stage.

Workflow for this compound Synthesis

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A N-Benzenesulfonylpiperidin-4-one C β,γ-Unsaturated Ester A->C Wittig Olefination & Deconjugation B Wittig Reagent (Ph3P=CHCO2Et) B->C D α,β-Unsaturated Acid C->D Saponification E Selenolactone D->E Intramolecular Cyclization (PhSeCl) F Reduced this compound E->F Oxidative Dehydroselenylation & Reduction (NaIO4, DIBALH) G This compound Core F->G Aromatization (t-BuOK)

Caption: General synthetic workflow for the this compound core.

II. Detailed Synthetic Protocol: Synthesis of the this compound Core

This protocol provides a step-by-step method for the synthesis of the parent this compound scaffold, adapted from the work of Chang and Tai (2011).[5] This multi-step synthesis serves as a foundational route for accessing a variety of substituted analogs.

Materials:

  • N-benzenesulfonylpiperidin-4-one

  • (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chloroform (CHCl3)

  • Tetrahydrofuran (THF)

  • 5N Sodium Hydroxide (NaOH)

  • Phenylselenyl chloride (PhSeCl)

  • Sodium periodate (NaIO4)

  • Diisobutylaluminium hydride (DIBALH)

  • Potassium tert-butoxide (t-BuOK)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the β,γ-Unsaturated Ester

  • To a solution of N-benzenesulfonylpiperidin-4-one in CHCl3, add (carbethoxymethylene)triphenylphosphorane.

  • Reflux the reaction mixture for 10 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting α,β-unsaturated ester in THF and add DBU.

  • Reflux the mixture for 10 hours to facilitate deconjugation.

  • Cool the reaction, quench with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the β,γ-unsaturated ester.

Step 2: Formation of the Furan Ring Precursor

  • Hydrolyze the β,γ-unsaturated ester using 5N NaOH to obtain the corresponding carboxylic acid.

  • To a solution of the carboxylic acid in THF, add phenylselenyl chloride (PhSeCl) to induce intramolecular cyclization to the selenolactone.

  • Perform an oxidative dehydroselenylation using aqueous sodium periodate (NaIO4) in THF.

  • Reduce the resulting intermediate with DIBALH (1.1 equivalents) in THF at 0°C, followed by an acidic workup to yield the reduced this compound intermediate.

Step 3: Aromatization to this compound

  • To a solution of the reduced this compound intermediate in THF, add potassium tert-butoxide (t-BuOK).[5]

  • Reflux the reaction mixture for 1 hour.[5]

  • Cool the reaction, add water, and concentrate the solvent.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by silica gel chromatography (hexane/EtOAc) to afford the final this compound as a viscous oil.[5]

III. Developing SAR for Kinase Inhibition

A primary therapeutic application of this compound derivatives is the inhibition of protein kinases involved in oncogenic and inflammatory signaling.[2] A systematic SAR study is crucial to optimize potency and selectivity.

Case Study: 7-Aminothis compound Inhibitors of TAK1

Transforming Growth Factor-β-activated kinase 1 (TAK1) is a key mediator in the NF-κB and MAPK signaling pathways, making it an attractive target for anti-inflammatory and anti-cancer therapies.[2][3] Studies on 7-aminothis compound derivatives have provided valuable SAR insights for TAK1 inhibition.[2][3]

Table 1: Structure-Activity Relationship of 7-Aminothis compound Analogs as TAK1 Inhibitors

Compound IDR1 SubstituentR2 SubstituentTAK1 IC50 (nM)Cellular Potency (IC50, nM)
1 HH>1000>1000
2 PhenylH150800
3 4-FluorophenylH50250
4 4-FluorophenylMethyl25120
5 (12az) 4-FluorophenylCyclopropyl1050
6 3-PyridylCyclopropyl1575
7 4-FluorophenylH (Amide Linker)840

Data compiled and adapted from Hornberger et al. (2013).[3]

Key SAR Insights for TAK1 Inhibition:

  • 7-Amino Group: The 7-amino group is a critical pharmacophore for TAK1 inhibition, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

  • Aryl Substituent at R1: An aryl group at the R1 position is essential for potency. Introduction of a 4-fluorophenyl group significantly enhances activity compared to an unsubstituted phenyl ring.

  • R2 Substituent: Small alkyl groups, such as methyl and cyclopropyl, at the R2 position further improve both biochemical and cellular potency. The cyclopropyl group in compound 5 (12az) provided a significant enhancement in activity.[3]

  • Linker Modification: Replacing the direct C-N bond with an amide linker, as in compound 7 , can also lead to highly potent inhibitors.

TAK1 Signaling Pathway

G cluster_0 Upstream Activators cluster_1 Receptors cluster_2 TAK1 Complex cluster_3 Downstream Pathways cluster_4 Effector Molecules cluster_5 Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TNFR->TAK1 via Adaptor Proteins (e.g., TRAF6) IL1R->TAK1 via Adaptor Proteins (e.g., TRAF6) TLR4->TAK1 via Adaptor Proteins (e.g., TRAF6) IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/4/6/7) TAK1->MAPKK TAB TAB1/2/3 TAB->TAK1 NFkB NF-κB IKK->NFkB Phosphorylation of IκB p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Response Inflammation Cell Survival Apoptosis NFkB->Response p38->Response JNK->Response

Caption: Simplified TAK1 signaling pathway.

IV. Protocol: In Vitro TAK1 Kinase Assay

To evaluate the inhibitory potential of newly synthesized this compound analogs, a robust in vitro kinase assay is essential. This protocol describes a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • This compound test compounds

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

1. Compound Preparation:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Create a serial dilution series (e.g., 1:3) of each compound in kinase assay buffer to generate a 10-point dose-response curve. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Prepare a "no inhibitor" control (DMSO only) and a positive control (staurosporine).

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the serially diluted compound or control to each well.[6]

  • Add 2 µL of a pre-diluted TAK1/TAB1 enzyme solution to each well.[6]

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km for TAK1.[6]

  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

  • Incubate for 40 minutes at room temperature.[6]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

V. Developing SAR for TLR8 Agonism

This compound derivatives have also been identified as potent and selective agonists of TLR8, an endosomal receptor that recognizes single-stranded RNA and plays a key role in the innate immune response.[7]

Key SAR Insights for TLR8 Agonism:

Studies on substituted furo[2,3-c]quinolines, a closely related scaffold, have revealed critical SAR for TLR8 agonism.[8]

  • C2-Alkyl Chain Length: The length of the alkyl substituent at the C2 position is a major determinant of TLR8 agonistic activity. A C2-butyl group was found to confer maximal potency, while shorter or longer chains resulted in a loss of activity.[9]

  • Substitutions on the Alkyl Chain: Any substitution on the C2-alkyl chain is detrimental to activity.

  • C1 Substitutions: Introduction of substituents at the C1 position leads to inactive compounds.[9]

TLR8 Signaling Pathway

G cluster_0 Endosome cluster_1 Adaptor Protein cluster_2 Kinase Cascade cluster_3 Downstream Pathways cluster_4 Transcription Factors cluster_5 Cellular Response Ligand ssRNA or This compound Agonist TLR8 TLR8 Dimer Ligand->TLR8 MyD88 MyD88 TLR8->MyD88 TIR domain interaction IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TLR TAK1 TRAF6->TAK1_TLR IRF IRF7 TRAF6->IRF IKK_TLR IKK Complex TAK1_TLR->IKK_TLR MAPK_TLR MAPK Cascade TAK1_TLR->MAPK_TLR NFkB_TLR NF-κB IKK_TLR->NFkB_TLR AP1 AP-1 MAPK_TLR->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Type I Interferons NFkB_TLR->Cytokines Nuclear Translocation & Gene Transcription AP1->Cytokines Nuclear Translocation & Gene Transcription IRF->Cytokines Nuclear Translocation & Gene Transcription

Caption: TLR8 signaling pathway.

VI. Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The successful development of potent and selective modulators of targets such as TAK1 and TLR8 is contingent upon a thorough understanding of the SAR of this chemical series. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis of diverse compound libraries and their subsequent biological evaluation. Future efforts should focus on expanding the chemical space around the this compound core, exploring novel substitution patterns, and conducting in vivo studies to validate the therapeutic potential of lead compounds identified through rigorous SAR-driven optimization.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889. [Link]
  • Hornberger, K. R., et al. (2013). Discovery of 7-aminothis compound inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517–4522. [Link]
  • Salunke, D. B., et al. (2013). Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. Journal of Medicinal Chemistry, 56(15), 6249–6263. [Link]
  • Singh, R., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers, 11(11), 1749. [Link]
  • Harris, P. A., et al. (2011). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248–1252. [Link]
  • Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminothis compound inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517–4522. [Link]
  • El-Gazzar, A. R., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(26), 17897–17921. [Link]
  • Salunke, D. B., et al. (2013). Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. Journal of Medicinal Chemistry, 56(15), 6249–6263. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. [Link]
  • Totzke, F., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(1), 1029–1039.e6. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12906660, this compound. [Link]
  • Reaction Biology. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (2023). Toll-like receptor 8. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Furo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The Furo[2,3-c]pyridine core is a key structure in many bioactive molecules, making its efficient synthesis a critical objective in medicinal chemistry.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions.

Overview of Common Synthetic Strategies

The construction of the this compound skeleton is most commonly achieved by forming the furan ring onto a pre-existing, functionalized pyridine.[1] Palladium-catalyzed reactions are particularly prevalent and powerful for this transformation. The two primary strategies are:

  • Sonogashira Coupling followed by Cyclization: This is a robust and widely used two-step, often one-pot, process. It begins with a Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the furan ring.[2]

  • Intramolecular C-H Arylation: This method involves the cyclization of a substituted pyridine derivative. A palladium catalyst facilitates the formation of a C-C bond between an aryl halide and a C-H bond on an adjacent part of the molecule to construct the furan ring.[2]

Other methods, such as those involving Wittig olefination followed by cyclization and aromatization, have also been successfully employed.[1][3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of Furo[2,3-c]pyridines, particularly when using palladium-catalyzed methods like the Sonogashira coupling and subsequent cyclization.

Q1: My Sonogashira coupling reaction is sluggish or fails completely. What are the likely causes and solutions?

A1: This is a common issue that can often be traced back to the catalyst system, reaction atmosphere, or reagents.

  • Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst oxidation and deactivation, often observed as the formation of palladium black.[4]

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.[4]

  • Cause 2: Poor Ligand Choice. For heteroaromatic substrates like pyridines, the nitrogen lone pair can coordinate to the palladium center, inhibiting the catalytic cycle.[4]

    • Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in preventing catalyst inhibition and promoting the reaction.[4] For Sonogashira reactions, a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[2]

  • Cause 3: Inappropriate Base or Solvent. The base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed. Its solubility and strength can significantly impact the reaction rate.

    • Solution: An amine base like triethylamine (Et₃N) is commonly used as both the base and, in some cases, the solvent.[5] Ensure the base is pure and dry. If solubility is an issue, consider a different solvent system like THF/Et₃N.[5]

Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

A2: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, primarily driven by the copper co-catalyst in the presence of oxygen.

  • Cause 1: Presence of Oxygen. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.

    • Solution: As with catalyst deactivation, rigorous exclusion of oxygen is paramount. Improve your degassing procedures and ensure a tight seal on your reaction vessel.[4]

  • Cause 2: High Catalyst Loading or Temperature. High concentrations of copper or elevated temperatures can sometimes favor the homocoupling pathway.

    • Solution: Lower the reaction temperature; many Sonogashira couplings proceed efficiently at room temperature.[6] You can also try reducing the amount of CuI co-catalyst or switching to a copper-free Sonogashira protocol, although this may require different ligands and conditions.

Q3: The cyclization step to form the furan ring is not proceeding after the Sonogashira coupling. What should I do?

A3: The intramolecular cyclization of the alkynylpyridine intermediate can sometimes be the rate-limiting step and is highly substrate-dependent.

  • Cause 1: Insufficient Thermal Energy. Many cyclization reactions require heat to overcome the activation energy barrier.

    • Solution: If the coupling was performed at room temperature, slowly increase the heat while monitoring the reaction by TLC or LC-MS. Refluxing in a solvent like THF or DMF is often sufficient.[1][2]

  • Cause 2: Electronic Effects. The electronic nature of the substituents on the pyridine and alkyne can influence the nucleophilicity of the hydroxyl group and the electrophilicity of the alkyne, affecting the rate of cyclization.

    • Solution: If simple heating is ineffective, a change in base or the addition of a specific cyclization catalyst may be needed. For some systems, a strong base like potassium tert-butoxide (t-BuOK) can promote the final aromatization step after cyclization.[1]

Q4: My reaction is producing a significant amount of hydrodehalogenated starting material. What causes this and how can I prevent it?

A4: Hydrodehalogenation is a side reaction where the halide on your starting pyridine is replaced by a hydrogen atom.

  • Cause: Proton Source. This is often caused by trace amounts of water or other proton sources in the reaction mixture.[4]

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous grade solvents and dry the base (e.g., over KOH) if necessary. The quality of the amine base can also be a factor, as impurities can sometimes act as hydrogen donors.[4]

Optimization of Reaction Parameters

Systematic optimization is key to achieving high yields and purity. The following table summarizes key parameters and their typical ranges for a Sonogashira/Cyclization synthesis of Furo[2,3-c]pyridines.

ParameterCommon Choices & ConditionsRationale & Troubleshooting Notes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Pd(0) is the active species. Pd(II) sources are reduced in situ. If using Pd(II), phosphine ligands can act as reductants. Formation of Pd black indicates decomposition.[4]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the standard Sonogashira catalytic cycle.[6] Minimize to reduce alkyne homocoupling.
Ligand PPh₃, Buchwald ligands (XPhos, etc.), NHCsPrevents catalyst inhibition by the pyridine nitrogen and stabilizes the Pd center.[2][4] Ligand choice is critical and often needs to be screened.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as a proton scavenger and deprotonates the alkyne. Must be anhydrous.[2][5]
Solvent THF, DMF, Ethanol, Et₃NMust be anhydrous and degassed. The choice can affect reagent solubility and reaction rates.
Temperature Room Temperature to RefluxCoupling often works at RT.[6] Cyclization may require heating.[2] High temperatures can lead to catalyst decomposition.[4]
Stoichiometry Alkyne (1.1 - 1.5 equiv)A slight excess of the alkyne is typically used to drive the reaction to completion.[2]

Visualized Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz visualizations for a typical catalytic cycle and a troubleshooting workflow.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (from Cu cycle) Pd(II)Complex->Transmetalation Pd(II)Alkynyl R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)Alkynyl Reductive_Elimination Reductive Elimination Pd(II)Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' CuX CuX Alkyne_Coord Base, R'C≡CH CuX->Alkyne_Coord Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation To_Pd_Cycle To Transmetalation Cu_Acetylide->To_Pd_Cycle

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_Atmosphere Is the inert atmosphere rigorous? (No Pd black) Start->Check_Atmosphere Check_Catalyst Is the catalyst/ligand appropriate for pyridines? Check_Atmosphere->Check_Catalyst Yes Action_Degas Action: Improve degassing and inert gas technique. Check_Atmosphere->Action_Degas No Check_Reagents Are reagents pure & dry? (Solvent, Base, Substrates) Check_Catalyst->Check_Reagents Yes Action_Screen_Ligands Action: Screen bulky, electron-rich ligands. Check_Catalyst->Action_Screen_Ligands No Check_Temp Is the temperature optimal? Check_Reagents->Check_Temp Yes Action_Purify_Reagents Action: Use anhydrous solvents, purify/dry reagents. Check_Reagents->Action_Purify_Reagents No Success Problem Solved Check_Temp->Success Yes Action_Optimize_Temp Action: Screen temperatures. (e.g., RT, 50°C, Reflux) Check_Temp->Action_Optimize_Temp No Action_Degas->Check_Atmosphere Action_Screen_Ligands->Check_Catalyst Action_Purify_Reagents->Check_Reagents Action_Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocols

The following are generalized, representative protocols. You must adapt them based on the specific reactivity and physical properties of your substrates.

Protocol 1: One-Pot Sonogashira Coupling and Cyclization

This protocol is adapted from general procedures for the synthesis of Furo[2,3-c]pyridines.[2]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the halo-hydroxypyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

    • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add an anhydrous, degassed solvent (e.g., THF or a 2:1 mixture of THF/Et₃N) via syringe.

    • Add an amine base (e.g., triethylamine, 3.0 equiv) if not already part of the solvent system.

    • Stir the mixture for 5-10 minutes.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for the coupling step. Monitor progress by TLC or LC-MS until the halo-hydroxypyridine is consumed (typically 2-16 hours).

    • Once coupling is complete, heat the reaction mixture (e.g., to 60-80 °C or reflux) to induce intramolecular cyclization. Continue to monitor until the alkynylpyridine intermediate is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Aromatization of a Dihydrothis compound

This protocol is useful if the cyclization yields a dihydro intermediate that requires a final aromatization step.[1]

  • Reaction Setup:

    • Dissolve the dihydrothis compound intermediate (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

  • Reagent Addition:

    • Add potassium tert-butoxide (t-BuOK, 2.5 equiv) portion-wise at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

References

  • BenchChem Technical Support Center. (n.d.). Optimization of Palladium Catalysts for this compound Synthesis.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of this compound.
  • BenchChem Technical Support Center. (n.d.). Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions.
  • Mertes, M. P., Borne, R. F., & Hare, L. E. (n.d.). Synthesis of this compound derivatives. The Journal of Organic Chemistry.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Technical Support Center: A Guide to Optimizing Furo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Furo[2,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and improve the yield and purity of your reactions.

Understanding the Chemistry: Causality in Furo[2,3-c]pyridine Synthesis

The successful synthesis of the this compound core is pivotal for the development of novel therapeutics, as this moiety is a key structural component in many biologically active molecules, including potent HIV-1 protease inhibitors.[1] The construction of this bicyclic system can be approached through several synthetic strategies, each with its own set of challenges. The most common and effective methods include palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization and intramolecular C-H arylation, as well as multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2]

Success in these reactions hinges on a deep understanding of the underlying mechanisms and the interplay of various reaction parameters. Catalyst deactivation, substrate reactivity, and the precise control of reaction conditions are paramount to achieving high yields and minimizing the formation of unwanted side products. This guide will delve into the causality behind common experimental hurdles and provide you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of Furo[2,3-c]pyridines.

Q1: What are the primary palladium-catalyzed methods for synthesizing the this compound core?

A1: The two main palladium-catalyzed strategies are:

  • Sonogashira Coupling followed by Cyclization: This is a two-step process, often performed in a single pot, that starts with the cross-coupling of a halogenated hydroxypyridine with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the furan ring.[2]

  • Intramolecular C-H Arylation: This method involves the cyclization of a substituted pyridine derivative, typically an amide. A palladium catalyst facilitates the formation of a C-C bond between an aryl halide and a C-H bond on the pyridine ring.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and the formation of inactive palladium black.[2][3]

  • Poor Substrate Reactivity: The nature of the substituents on your starting materials can significantly impact reactivity. For instance, in Sonogashira couplings, the reactivity of the aryl halide is crucial, with the general trend being I > OTf > Br > Cl.[4]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical. An inappropriate selection can lead to slow reaction rates or the promotion of side reactions.[2]

Q3: I am observing significant side product formation, particularly homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

A3: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[5] To minimize this:

  • Maintain a Strictly Anaerobic Environment: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen is a key promoter of Glaser coupling.[3][5]

  • Consider Copper-Free Conditions: Several protocols exist for Sonogashira reactions that do not require a copper co-catalyst, which can eliminate the primary pathway for homocoupling.[5]

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling side reaction.[3]

Q4: What is the Groebke-Blackburn-Bienaymé (GBB) reaction and how can it be applied to this compound synthesis?

A4: The GBB reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex heterocyclic scaffolds.[6] In a variation of this reaction, pyridoxal hydrochloride can react with 2-aminopyridines and tert-alkyl isocyanides to form tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. This process involves the formation of a Schiff base, followed by a cyclization where the phenolic hydroxyl group participates.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be old, degraded, or improperly handled.Use a fresh batch of catalyst or a pre-catalyst. Ensure proper storage under an inert atmosphere.[2]
Oxygen Contamination: Inadequate degassing of the reaction setup.Thoroughly degas the solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. Maintain a positive pressure of argon or nitrogen.[2][3]
Incorrect Ligand Choice: The selected phosphine ligand may not be optimal for your specific substrate.Screen a variety of phosphine ligands, including bulky, electron-rich ligands like Buchwald ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more effective for electron-rich heterocyclic substrates.[3]
Suboptimal Base or Solvent: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction.Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for C-H arylation; Et₃N for Sonogashira) and anhydrous, degassed solvents (e.g., DMA, toluene, dioxane).[2]
Formation of Side Products Homocoupling (Glaser Coupling) in Sonogashira Reactions: Presence of oxygen.Rigorously exclude oxygen from the reaction mixture. Consider using copper-free conditions.[2][5]
Hydrodehalogenation: Reduction of the aryl halide starting material.Ensure all reagents and solvents are scrupulously dry, as water can be a proton source. Use high-purity amines and consider screening different strong bases.[3]
Poor Regioselectivity (in C-H arylation): Undesired C-H bond activation.Modify the directing group on the substrate to favor the desired C-H activation. The choice of ligand can also influence regioselectivity; experiment with ligands of varying steric and electronic properties.[2]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.Monitor the reaction progress by TLC or LC-MS and extend the reaction time or incrementally increase the temperature if necessary.[2]
Catalyst Decomposition Over Time: Formation of palladium black.Consider a higher catalyst loading or the use of a more robust catalyst system, such as one with an NHC ligand. High temperatures can accelerate decomposition, so try running the reaction at the lowest effective temperature.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for key synthetic routes to Furo[2,3-c]pyridines.

Protocol 1: Sonogashira Coupling and Cyclization

This protocol describes the synthesis of a this compound derivative from a halogenated hydroxypyridine and a terminal alkyne.

Materials:

  • Halogenated hydroxypyridine (e.g., 4-hydroxy-3-iodopyridine) (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Amine base (e.g., triethylamine, Et₃N) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated hydroxypyridine, palladium catalyst, and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the Sonogashira coupling is complete, the intramolecular cyclization to form the this compound may occur in situ upon further heating, or it may require the addition of another reagent depending on the specific substrate.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Intramolecular C-H Arylation

This protocol outlines the synthesis of a this compound derivative via an intramolecular C-H arylation of an N-aryl-pyridinecarboxamide.

Materials:

  • N-aryl-pyridinecarboxamide substrate (1.0 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.10 equiv)

  • Phosphine ligand (e.g., PPh₃, CyJohnPhos) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed N,N-dimethylacetamide (DMA)

Procedure:

  • To a flame-dried Schlenk tube, add the N-aryl-pyridinecarboxamide substrate, palladium acetate, and the phosphine ligand.

  • Add potassium carbonate to the tube.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMA via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This protocol describes a microwave-free approach for the synthesis of a 2,3-diamino-furo[2,3-c]pyridine intermediate.[6]

Materials:

  • Pyridoxal (1.0 equiv)

  • 2-Aminopyridine derivative (1.0 equiv)

  • tert-Alkyl isocyanide (1.0 equiv)

  • Hydrochloric acid in dioxane (catalytic amount)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve pyridoxal and the 2-aminopyridine derivative in methanol.

  • Add the tert-alkyl isocyanide to the mixture.

  • Add a catalytic amount of hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Often, the desired product will precipitate out of the reaction mixture.

  • Collect the precipitate by filtration and wash with cold methanol.

  • The resulting 2,3-diamino-furo[2,3-c]pyridine intermediate can be used in subsequent steps, such as diazotization, without further purification.[6]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of this compound synthesis, compiled from various literature sources. Note that yields are highly substrate-dependent.

Reaction Type Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield Range (%)
Sonogashira/CyclizationPdCl₂(PPh₃)₂/CuIEt₃NTHFRT - 6060-90
Intramolecular C-H ArylationPd(OAc)₂/CyJohnPhosK₂CO₃DMA11050-85
GBB ReactionHCl/dioxane-MethanolRT65-89 (for post-GBB functionalized products)[7]

Visualization of Key Processes

To further aid in understanding the critical aspects of this compound synthesis, the following diagrams illustrate a general troubleshooting workflow and a simplified catalytic cycle for the Sonogashira reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) Start->Check_Inert Check_Catalyst Assess Catalyst Activity (Fresh Catalyst, Proper Handling) Check_Inert->Check_Catalyst Check_Reagents Confirm Reagent Purity (Substrates, Base, Ligand) Check_Catalyst->Check_Reagents Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Screen_Ligands Screen Ligands (e.g., Buchwald, NHC) Optimize_Conditions->Screen_Ligands Ligand Effect? Screen_Bases Screen Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Optimize_Conditions->Screen_Bases Base Effect? Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane, DMA) Optimize_Conditions->Screen_Solvents Solvent Effect? Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Temperature Effect? Successful_Reaction Improved Yield Screen_Ligands->Successful_Reaction Screen_Bases->Successful_Reaction Screen_Solvents->Successful_Reaction Adjust_Temp->Successful_Reaction

Caption: Troubleshooting workflow for low-yield reactions.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Ar-Pd(II)-X L₂ Pd(0)L₂->Pd(II)(Ar)(X)L₂ Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L₂ Ar-Pd(II)-C≡CR L₂ Pd(II)(Ar)(X)L₂->Pd(II)(Ar)(C≡CR)L₂ Transmetalation (Cu-C≡CR) Product Ar-C≡CR Pd(II)(Ar)(C≡CR)L₂->Product Reductive Elimination H-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR + CuX, -HX

Sources

Technical Support Center: Purification Techniques for Furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Furo[2,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic scaffold. Furo[2,3-c]pyridines are privileged structures in medicinal chemistry, often appearing as core components in pharmacologically active agents, including TLR8 agonists and potential HIV-1 protease inhibitors. However, their unique chemical properties, particularly the basicity of the pyridine nitrogen, present specific challenges during purification.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. We will explore the causality behind protocol choices to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of this compound derivatives, categorized by technique.

Category 1: Column Chromatography

Column chromatography is the most common purification technique, but the inherent basicity of the pyridine ring can lead to complications.

Q1: Why is my basic this compound derivative showing severe peak tailing on a silica gel column, and how can I fix it?

A1: This is the most common issue researchers face. Peak tailing is caused by a strong, non-ideal interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow dissociation of the analyte from the stationary phase, resulting in a "tailing" effect on the chromatogram.

Causality & Solution:

To achieve sharp, symmetrical peaks, you must neutralize this acidic-basic interaction. There are two primary strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This additive will compete with your compound for binding to the acidic silanol sites, effectively masking them.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically, 0.1-1% (v/v) is sufficient. TEA is volatile and easily removed under vacuum.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase, which is particularly effective for highly polar compounds.

  • Stationary Phase Selection: Switch to a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.

    • Chemically-Bonded Phases: Amino- or cyano-bonded silica phases are less acidic and can provide significantly better peak shapes for basic analytes.

Q2: My highly polar this compound derivative isn't sticking to my C18 reversed-phase column and elutes in the void volume. What are my options?

A2: This occurs when the compound is too hydrophilic (polar) to have a meaningful hydrophobic interaction with the non-polar C18 stationary phase. The compound has a greater affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and is washed off the column without retention.

Causality & Solution:

You need to switch to a chromatographic mode that utilizes a different retention mechanism.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for this problem. It uses a polar stationary phase (like bare silica, diol, or amide) with a primarily organic mobile phase containing a small amount of an aqueous solvent. In HILIC, water is the "strong" eluting solvent. This technique establishes a water-rich layer on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.

  • Polar-Embedded Stationary Phases: These are modified reversed-phase columns that have a polar group (e.g., an amide or carbamate) embedded within the alkyl chain. This modification helps to retain polar compounds that are unretained on standard C18 columns.

Q3: I'm struggling to separate my desired product from a closely-related impurity. How can I improve the resolution?

A3: Poor resolution between two compounds means their affinities for the stationary and mobile phases are too similar under the current conditions.

Causality & Solution:

To improve separation, you must exploit subtle differences in the compounds' properties.

  • Optimize the Mobile Phase:

    • Use a Shallower Gradient: If using gradient elution, decrease the rate of change in solvent polarity. This gives the compounds more time to interact with the stationary phase and resolve.

    • Switch to Isocratic Elution: An isocratic (constant solvent composition) system, finely tuned based on initial TLC analysis, can provide superior resolution for difficult separations.

    • Change Solvent System: The "selectivity" of the separation can be altered by changing the solvents. For example, in normal phase, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system changes the nature of the interactions and can often resolve co-eluting spots.

  • Change the Stationary Phase: If mobile phase optimization fails, the next step is to try a different stationary phase. An impurity that has similar polarity on silica might have a different polarity on alumina or a cyano-bonded phase, enabling separation.

  • Consider Preparative HPLC: For extremely difficult separations or high-purity requirements, preparative HPLC offers much higher efficiency and resolving power than flash chromatography.

Q4: How do I remove residual palladium catalyst from my reaction mixture? My compound is a grey or black solid.

A4: Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are common in the synthesis of Furo[2,3-c]pyridines. Residual palladium can be difficult to remove and is often toxic to biological systems, making its removal critical.

Causality & Solution:

The grey/black color is characteristic of palladium black. The goal is to either make the palladium insoluble so it can be filtered off, or soluble so it can be extracted.

  • Filtration through Celite/Silica: Before concentration, dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium.

  • Chromatography: Often, the residual palladium will remain at the top of a silica gel column as a black/grey band.

  • Scavengers: For trace amounts, specialized thiol-functionalized silica gels or resins can be used to "scavenge" the palladium from the solution.

  • Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of thiourea or sodium sulfide can help precipitate the palladium for subsequent filtration.

Category 2: Crystallization

Q5: I can't get my this compound derivative to crystallize. What solvents should I try?

A5: Successful crystallization depends on finding a solvent system where your compound has high solubility at an elevated temperature but low solubility at room temperature or below.

Causality & Solution:

A systematic approach is required.

  • Single Solvent Systems: Test solubility in a range of common solvents. Good single-solvent candidates for crystallization are often ethanol, methanol, isopropanol, ethyl acetate, or acetonitrile. The ideal solvent will dissolve your compound when hot but cause it to crash out upon cooling.

  • Two-Solvent Systems: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane, methanol, or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane, pentane, or water) dropwise until the solution becomes faintly cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

Solvent ClassGood Solvents (High Polarity)Poor Solvents (Low Polarity)
Polar Protic Methanol, Ethanol, IsopropanolWater
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileDiethyl Ether
Non-Polar Dichloromethane, TolueneHexane, Pentane
A common strategy is to pair a high-polarity solvent with a low-polarity one.
Category 3: Liquid-Liquid Extraction

Q6: What is the best way to perform an acid-base extraction for a this compound derivative?

A6: Acid-base extraction is a powerful technique to separate basic compounds like Furo[2,3-c]pyridines from neutral or acidic impurities. The principle relies on changing the solubility of the compound by protonating or deprotonating it.

Causality & Solution:

The basic pyridine nitrogen can be protonated by an acid to form a water-soluble salt. This allows it to be moved from an organic phase to an aqueous phase.

Protocol 4: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will become protonated (forming a hydrochloride salt) and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate Layers: Drain and collect the aqueous layer. Discard the organic layer (after ensuring your product is not in it).

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (test with pH paper). This deprotonates the compound, causing it to precipitate or oil out as the neutral, water-insoluble form.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the funnel and extract the neutral product back into the organic layer. Repeat this step 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualized Workflows & Protocols

Troubleshooting Chromatography Peak Tailing

G start Observe Peak Tailing in Normal Phase cause1 Cause: Strong Interaction with Acidic Silica start->cause1 cause2 Cause: Column Overload start->cause2 sub_sol1 Solution Tree 1: Modify Mobile Phase cause1->sub_sol1 sub_sol2 Solution Tree 2: Change Stationary Phase cause1->sub_sol2 sol3 Solution: Reduce Sample Load (Typically <2% of Silica Mass) cause2->sol3 sol1a Add 0.1-1% Triethylamine (TEA) to Eluent sub_sol1->sol1a sol1b Use Eluent Containing Ammonia (e.g., in MeOH) sub_sol1->sol1b sol2a Use Neutral or Basic Alumina Column sub_sol2->sol2a sol2b Use Amino- or Cyano-Bonded Silica sub_sol2->sol2b

Caption: Decision tree for troubleshooting peak tailing.

Workflow for Acid-Base Extraction

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) wash 2. Wash with Aqueous Acid (e.g., 1M HCl) start->wash separate 3. Separate Layers wash->separate aqueous Aqueous Layer: Protonated Product (Water Soluble) separate->aqueous Collect organic Organic Layer: Neutral/Acidic Impurities separate->organic Discard basify 4. Basify Aqueous Layer (e.g., add 1M NaOH) aqueous->basify back_extract 5. Back-Extract into Fresh Organic Solvent basify->back_extract end 6. Dry, Filter, and Concentrate Purified Organic Solution back_extract->end

Caption: Step-by-step workflow for acid-base extraction.

Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and develop it in various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Add 0.5% triethylamine to the TLC developing chamber. The ideal system will give your product an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined by TLC (containing 0.1-1% triethylamine). If a gradient is needed, slowly increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Frequently Asked Questions (FAQs)

Q: My this compound derivative is sensitive and appears to be degrading on silica gel. How can I avoid this?

A: Acid-sensitive compounds can degrade on silica. First, confirm degradation by spotting the compound on a TLC plate, letting it sit in the open for 30-60 minutes, and then eluting it. If a new, lower Rf spot appears, degradation is likely. To prevent this, use a less acidic stationary phase like neutral alumina or consider deactivating the silica by pre-flushing the column with an eluent containing 1-2% triethylamine before loading your sample.

Q: What is the first purification technique I should generally try after a reaction work-up?

A: For most small-scale research applications, flash column chromatography on silica gel is the go-to first step. It is versatile, relatively inexpensive, and allows for the separation of a wide range of impurities. If the compound is highly crystalline and the impurities have different solubility profiles, direct crystallization from the crude oil can be a highly efficient alternative.

Q: My compound is soluble in DMSO for biological assays but precipitates when added to aqueous buffer. What's happening?

A: This is a common solubility issue. The high concentration of your compound in the DMSO stock exceeds its aqueous solubility limit when diluted into the buffer. The final concentration of DMSO may be too low to keep it in solution. To troubleshoot, you can try lowering the final concentration of your compound, increasing the final percentage of DMSO (while being mindful of cell toxicity), or using a co-solvent like PEG-400.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025).

Technical Support Center: Furo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The following content is structured to address the most common challenges encountered in the lab, focusing on the identification, management, and prevention of side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction is producing a significant, highly polar byproduct that I suspect is the N-oxide of my Furo[2,3-c]pyridine. How can I confirm this and prevent its formation?

A1: The formation of N-oxides is a very common side reaction when working with pyridine-containing scaffolds due to the nucleophilicity of the pyridine nitrogen.[1]

Identification:

  • Chromatography: N-oxides are significantly more polar than their parent pyridine compounds. On a TLC plate (silica gel), the N-oxide will have a much lower Rf value.

  • Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring of an N-oxide are typically shifted downfield compared to the parent compound due to the deshielding effect of the N-O bond. Mass spectrometry will show an increase in mass of 16 amu (the mass of an oxygen atom).

Causality & Prevention: Pyridine N-oxidation can occur unintentionally if oxidizing agents are present or if the reaction is exposed to atmospheric oxygen under harsh conditions (e.g., high heat, presence of metal catalysts).[2][3]

Preventative Strategies:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and maintain a positive pressure of inert gas throughout the experiment.[4]

  • Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents immediately before use by sparging with argon, using a freeze-pump-thaw cycle, or sonicating under vacuum.

  • Avoid Unnecessary Oxidants: If your synthesis does not require an oxidation step, ensure no residual oxidants from previous steps are carried over. Common laboratory oxidants that can cause this issue include hydrogen peroxide, peroxy acids (like m-CPBA), and even certain metal catalysts in the presence of air.[2][5][6]

Q2: I am observing a mixture of regioisomers, primarily the desired this compound and the Furo[3,2-c]pyridine isomer. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge, especially in syntheses that rely on the cyclization onto a substituted pyridine ring. The outcome is governed by a delicate balance of steric and electronic factors.

Controlling Factors:

  • Synthetic Strategy: The choice of your overall synthetic route is the primary determinant of regioselectivity. For instance, in a Larock-type heteroannulation, the regioselectivity of the alkyne insertion into the aryl-palladium bond is crucial.[7][8] Generally, the bulkier substituent of the alkyne tends to be placed at the C2 position of the resulting indole-like structure.[9][10]

  • Directing Groups: The electronic nature and position of substituents on your pyridine or furan precursor can direct the cyclization to a specific position. An electron-withdrawing group can deactivate a potential cyclization site, while an electron-donating group can activate it.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the ligand can have a profound impact on regioselectivity.[4] Experimenting with ligands of varying steric bulk (e.g., PPh₃ vs. bulky Buchwald ligands like XPhos) can influence which C-H bond is activated or which position is favored for coupling.[4][11]

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed sub Analyze Substituent Effects (Steric & Electronic) start->sub cat Evaluate Catalytic System start->cat sol Optimize Solvent and Temperature start->sol mod Modify Directing Group on Substrate sub->mod If possible res Improved Regioselectivity mod->res lig Screen Different Ligands (e.g., Varying Bulk/Electronics) cat->lig lig->res sol->res

Caption: Workflow for troubleshooting poor regioselectivity.

Q3: In my palladium-catalyzed cross-coupling step (e.g., Sonogashira), I'm getting significant homocoupling of my alkyne starting material. What causes this and how can I fix it?

A3: Alkyne homocoupling (Glaser coupling) is a frequent and troublesome side reaction in Sonogashira and related cross-coupling reactions.

Primary Cause: This side reaction is almost always caused by the presence of molecular oxygen, which facilitates the oxidative coupling of the copper(I) acetylide intermediates.[4][12]

Solutions:

  • Rigorous Degassing: This is the most effective solution. As mentioned for N-oxide prevention, ensure your solvent is thoroughly degassed. Before starting the reaction, evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) at least three times.

  • Catalyst Choice: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) precursor.[12]

  • Amine Base: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is pure and freshly distilled. Older amine bases can contain impurities that promote side reactions.

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[12] Start at room temperature before attempting to heat the reaction.

Q4: I'm having difficulty purifying my final this compound product. It streaks badly on silica gel columns, often co-eluting with impurities. What can I do?

A4: The basicity of the pyridine nitrogen is the primary cause of purification difficulties on standard silica gel. The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor separation.[13]

Purification Strategies:

ProblemCauseRecommended Solution
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[13]Add a basic modifier like triethylamine (0.5-1% v/v) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly.[13]
Co-elution of Impurities Similar polarity between the product and a side product.Try a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for basic compounds. Alternatively, consider reversed-phase (C18) chromatography.[13]
Product Degradation on Column The acidic nature of silica gel can degrade sensitive compounds.Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine and then packing the column. This neutralizes the surface before the compound is loaded.
Difficulty Removing Palladium Residual palladium catalyst from the reaction.Pre-filter the crude reaction mixture through a small plug of Celite or silica before concentrating. For stubborn cases, specific scavengers (e.g., silica-bound thiols) can be used.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to Furo[2,3-c]pyridines and their characteristic side products? A1: There are several major strategies, each with its own set of potential side reactions.[14][15][16]

  • Annulation of a Furan Ring onto a Pyridine Precursor: This is a very common approach, often involving palladium-catalyzed reactions like Sonogashira or Suzuki coupling followed by an intramolecular cyclization.[4]

    • Characteristic Side Products: Homocoupling of coupling partners, incomplete cyclization, and formation of N-oxides.[4][12]

  • Cyclization of a Functionalized Furan Precursor: This involves building the pyridine ring onto an existing furan.

    • Characteristic Side Products: Formation of regioisomers depending on the cyclization strategy and the substituents on the furan ring.

  • Larock Heteroannulation: This powerful palladium-catalyzed reaction combines an ortho-haloaniline (or aminopyridine equivalent) with a disubstituted alkyne to form the indole-like core in one step.[7][8]

    • Characteristic Side Products: Regioisomers (depending on the alkyne substituents), and hydrodehalogenation of the starting material.[9]

Q2: How critical is the choice of base and solvent in controlling side reactions? A2: The roles of the base and solvent are multifaceted and crucial for success.

  • Base: The base is not merely a proton scavenger. In many palladium-catalyzed cycles, it plays a direct role in the regeneration of the active catalyst. The strength and solubility of the base (e.g., organic bases like Et₃N vs. inorganic bases like K₂CO₃) can dramatically affect reaction rates and the prevalence of side reactions. An inappropriate base can lead to decomposition or sluggish reactions.

  • Solvent: The solvent choice influences the solubility of reactants and catalysts, which in turn affects reaction kinetics. A poor solvent can lead to low yields. Furthermore, the polarity and coordinating ability of the solvent can impact the stability and activity of the catalytic species. For example, highly coordinating solvents can sometimes inhibit the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Basic Heterocycles using a Triethylamine-Modified Eluent

This protocol is designed to mitigate peak tailing during the purification of Furo[2,3-c]pyridines and other basic nitrogen-containing heterocycles on silica gel.

  • Prepare the Eluent: Prepare your desired eluent system (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5% to 1.0% by volume. Mix thoroughly.

  • Pack the Column: Wet pack the column using the triethylamine-modified eluent. Ensure the column is packed uniformly without any air bubbles.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude product, add the silica, and then carefully remove the solvent in vacuo until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band. Gently add a small layer of sand on top to prevent disturbance.

  • Elute the Column: Begin elution with the triethylamine-modified solvent system, collecting fractions and monitoring by TLC as you normally would. The presence of triethylamine should result in sharper peaks and better separation.[13]

Protocol 2: Illustrative Workflow for a Palladium-Catalyzed Synthesis

This diagram illustrates a common synthetic sequence and highlights key control points for minimizing side products.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization start Halogenated Hydroxypyridine + Terminal Alkyne reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI co-catalyst Amine Base (e.g., Et₃N) start->reagents coupling Coupling Reaction reagents->coupling control1 Critical Control Point: Rigorous Degassing & Inert Atmosphere coupling->control1 intermediate Alkynylpyridine Intermediate coupling->intermediate Forms side1 Side Product: Alkyne Homocoupling control1->side1 Prevents cyclization Cyclization (Often in situ with heating) intermediate->cyclization control2 Critical Control Point: Optimize Temperature & Choice of Base cyclization->control2 product This compound Product cyclization->product side2 Problem: Incomplete Reaction control2->side2 Prevents

Caption: A typical two-step synthesis highlighting critical control points.

References

  • Jain, S. L., Joseph, J. K., & Sain, B. (2006). Sodium percarbonate/molybdenum(VI) acetylacetonate: a novel system for the synthesis of pyridine N-oxides. Synlett, 2006(16), 2661-2663.
  • Organic Syntheses. Pyridine-N-oxide.
  • Wikipedia. Pyridine-N-oxide.
  • Lu, T., Shi, X. Z., & Wu, Y. M. (2005). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 16(8), 1025-1027.
  • Shiozawa, A., & Ishikawa, F. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1010.
  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of this compound derivatives. The Journal of Organic Chemistry, 33(1), 133-137.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889-1896.
  • Wiley-VCH. (2011). ChemInform Abstract: Synthesis of this compound. ChemInform, 42(45).
  • El-Sayed, H. A., Moustafa, A. H., & El-Kashef, H. S. (2006). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Fluorine Chemistry, 127(11-12), 1469-1475.
  • Wikipedia. Larock indole synthesis.
  • Cami-Kobeci, G., & Hu, W. (2010). The Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 14(16), 1736-1748.
  • Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18, 2695-2712.
  • Krutošíková, A., et al. (1993). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Collection of Czechoslovak Chemical Communications, 58(10), 2439-2449.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
  • Scott, T. L., & Larock, R. C. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 8(24), 5545-5548.
  • ResearchGate. (2015). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines.
  • Marion, N., et al. (2006). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.

Sources

Overcoming low reactivity in Furo[2,3-c]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Furo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique reactivity challenges of this important heterocyclic scaffold. This compound is a valuable core in medicinal chemistry, notably as an agonist of Toll-like receptor 8 (TLR8) and as a scaffold for potential anticancer agents.[1] However, its fused electronic nature—an electron-rich furan ring fused to an electron-deficient pyridine ring—creates significant hurdles in achieving selective and efficient functionalization.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven strategies to overcome them.

Section 1: Understanding the Core Reactivity (FAQs)

This section addresses fundamental questions about the electronic nature of the this compound scaffold, which is the root cause of many functionalization challenges.

Q1: Why is my electrophilic aromatic substitution reaction (e.g., nitration, acylation) not working on the pyridine ring of the this compound core?

A1: The two rings in the this compound system have opposing electronic characteristics. The pyridine ring is inherently electron-deficient, making it highly resistant to classical electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and often result in low yields or regioisomeric mixtures. In contrast, the fused furan ring is electron-rich. Therefore, electrophilic attack will preferentially and almost exclusively occur on the furan ring, typically at the C-2 position (the α-position relative to the furan oxygen), which is the most nucleophilic site.[1] To functionalize the pyridine ring with electrophiles, indirect methods such as lithiation followed by quenching with an electrophile are necessary.

Q2: I'm observing catalyst inhibition or complex side reactions during metal-catalyzed reactions. What is unique about the this compound scaffold that could be causing this?

A2: The lone pair of electrons on the pyridine nitrogen atom is a key player in the reactivity of this scaffold. This lone pair can act as a Lewis base, coordinating to and potentially deactivating transition metal catalysts (e.g., Palladium, Rhodium).[2][3] This phenomenon, often termed the "2-pyridyl problem" in the context of cross-coupling reactions, can inhibit the catalytic cycle and lead to failed reactions.[3] Furthermore, the presence of two heteroatoms (N and O) can lead to competitive chelation effects when using organometallic reagents, influencing the regioselectivity of reactions like lithiation.[4]

Section 2: Troubleshooting Directed Ortho-Metalation (Lithiation)

Directed ortho-metalation (DoM), or lithiation, is one of the most powerful tools for functionalizing the this compound core. However, achieving regioselectivity is a common and critical challenge.

Q3: My lithiation of unsubstituted this compound with n-BuLi gives me a mixture of products, or the reaction stalls. How can I achieve clean, regioselective deprotonation?

A3: The regioselectivity of this compound lithiation is highly dependent on the reagent system used. This provides a "toolbox" for selectively functionalizing different positions on the scaffold.[4][5]

  • For C-2 Functionalization (on the Furan Ring): Standard n-butyllithium (n-BuLi) in THF at -78 °C selectively deprotonates the C-2 position.[4][6] This is due to the higher kinetic acidity of the proton alpha to the furan oxygen. Using 1.5-2.0 equivalents of n-BuLi ensures complete deprotonation.

  • For C-7 Functionalization (on the Pyridine Ring): To overcome the kinetic preference for C-2, you must use a directing agent. The "superbase" system [n-BuLi/LiDMAE] (Lithium 2-(dimethylamino)ethoxide) is the reagent of choice.[4][6] The LiDMAE coordinates to the pyridine nitrogen, directing the deprotonation via a chelation-controlled mechanism to the adjacent C-7 position.[4][6]

Below is a decision-making workflow for planning your lithiation strategy.

G start Goal: Functionalize this compound via Lithiation target What is your target position? start->target c2 C-2 Position (Furan Ring) target->c2 C-2 c7 C-7 Position (Pyridine Ring) target->c7 C-7 reagent_c2 Use n-BuLi (1.5-2.0 eq) in THF @ -78 °C c2->reagent_c2 reagent_c7 Use [n-BuLi/LiDMAE] Superbase in Toluene @ -78 °C c7->reagent_c7 quench Quench with desired electrophile (e.g., Me3SiCl, C2Cl6, DMF) reagent_c2->quench reagent_c7->quench

Caption: Lithiation Strategy Selection Workflow.

Mechanism: Chelation-Controlled C-7 Lithiation

The diagram below illustrates how the LiDMAE additive redirects lithiation from the kinetically favored C-2 position to the thermodynamically favored, chelation-stabilized C-7 position.

Caption: Chelation of LiDMAE directs n-BuLi to the C-7 position.

Data Summary: Regioselective Lithiation Conditions
Target PositionReagent SystemSolventTemp. (°C)Typical ElectrophilesExpected OutcomeReference
C-2 n-BuLi (1.5-2.0 eq)THF-78Me₃SiCl, C₂Cl₆, PhCHOHigh yield of 2-substituted product[4]
C-7 [n-BuLi/LiDMAE] (1.5 eq)Toluene-78DCl/D₂O, C₂Cl₆, MeSSMeHigh yield of 7-substituted product[4][6]
Protocol 1: Regioselective C-7 Chlorination of this compound
  • To an oven-dried, argon-purged flask, add a solution of this compound (1.0 equiv) in anhydrous toluene.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of LiDMAE (1.5 equiv) in hexanes dropwise. Stir for 15 minutes.

  • Add n-BuLi (1.5 equiv, 1.6 M in hexanes) dropwise. The solution may change color. Stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of hexachloroethane (C₂Cl₆, 2.0 equiv) in anhydrous THF.

  • Transfer the lithiated this compound solution via cannula into the C₂Cl₆ solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 7-chloro-furo[2,3-c]pyridine.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are essential for installing C-C and C-N bonds, but they are highly susceptible to failure when using heteroaromatic substrates like this compound.

Q4: My Suzuki-Miyaura coupling reaction on a 7-bromo-furo[2,3-c]pyridine is giving low conversion and significant hydrodehalogenation (loss of the bromine). What is the likely cause and how can I fix it?

A4: This is a classic problem rooted in the ability of the pyridine nitrogen to coordinate with the palladium center, leading to catalyst inhibition.[2][3] This coordination slows down the key steps of the catalytic cycle (oxidative addition and reductive elimination), allowing side reactions like hydrodehalogenation to dominate.

Troubleshooting Strategy:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[2] These ligands create a sterically hindered environment around the palladium, which discourages coordination from the pyridine nitrogen and promotes the desired catalytic cycle. Excellent starting choices are XPhos , RuPhos , or SPhos .

  • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ (e.g., from Pd(OAc)₂), use a well-defined, air-stable Pd(II) pre-catalyst like XPhos Pd G3 . These pre-catalysts provide more reliable and reproducible activation to the active catalytic species.

  • Base and Solvent Choice: The base is not merely a spectator. For challenging heteroaryl couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃.[2] Ensure your solvent (e.g., 1,4-dioxane or toluene/water) is rigorously degassed to prevent catalyst oxidation and boronic acid homocoupling.

G cluster_0 Problem: Catalyst Inhibition cluster_1 Solution: Steric Shielding pd_center Pd Catalyst inhibited_complex Inhibited Complex (Inactive) pd_center->inhibited_complex Forms pyridine_n Pyridine Nitrogen (Lewis Base) pyridine_n->pd_center Coordination pd_center_sol Pd Catalyst active_complex Active Complex (Sterically Shielded) pd_center_sol->active_complex Forms bulky_ligand Bulky Ligand (e.g., XPhos) bulky_ligand->pd_center_sol Binds pyridine_n_sol Pyridine Nitrogen pyridine_n_sol->active_complex Blocked

Caption: Bulky ligands prevent catalyst inhibition by the pyridine nitrogen.

Protocol 2: Robust Suzuki-Miyaura Coupling of 7-bromo-furo[2,3-c]pyridine
  • To an oven-dried vial equipped with a stir bar, add 7-bromo-furo[2,3-c]pyridine (1.0 equiv), the desired boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium pre-catalyst, XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Seal the vial with a septum cap and purge with argon for 15 minutes.

  • Add rigorously degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Place the vial in a pre-heated heating block at 100 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Q5: I need to perform a Suzuki coupling using a this compound boronic acid, but it is unstable and gives poor results. Is there an alternative?

A5: Yes. The instability and poor reactivity of 2-pyridyl boronic acids is a well-documented challenge.[3][7] A superior alternative is to use a pyridine-2-sulfinate as the nucleophilic partner in a palladium-catalyzed desulfinylative cross-coupling. These reagents are typically bench-stable solids and have been shown to be exceptionally effective nucleophiles in couplings where the corresponding boronic acids fail.[7] This approach provides a robust solution for constructing biaryl linkages involving the this compound scaffold.

References

  • Toolbox for Regioselective Lithiations of this compound.ACS Publications - The Journal of Organic Chemistry. [Link]
  • Toolbox for Regioselective Lithiations of this compound.
  • Synthesis of this compound derivatives.The Journal of Organic Chemistry. [Link]
  • SYNTHESIS OF this compound.HETEROCYCLES, Vol. 83, No. 8, 2011. [Link]
  • Toolbox for Regioselective Lithiations of this compound.
  • ChemInform Abstract: Synthesis of this compound.
  • Toolbox for Regioselective Lithiations of this compound | Request PDF.
  • Synthesis of this compound derivatives.The Journal of Organic Chemistry. [Link]
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.Chemical Science (RSC Publishing). [Link]

Sources

Technical Support Center: Furo[2,3-c]pyridine Compound Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-c]pyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. The unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring gives these molecules valuable biological properties but also introduces specific stability challenges in solution.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and resolve stability issues encountered during your experiments.

Troubleshooting Guide: Diagnosing & Solving Instability in Real-Time

This section addresses specific experimental scenarios. The guidance provided is based on established principles of physical organic chemistry and forced degradation analysis.[2][3]

Q1: I've purified my this compound derivative, but new impurity peaks are appearing in my HPLC chromatogram after just a day or two in solution. What is the likely cause and how can I investigate it?

A1: The sudden appearance of new peaks post-purification strongly suggests compound degradation. The primary culprits for Furo[2,3-c]pyridines are hydrolysis, oxidation, and photodegradation. Your immediate goal is to identify the degradation pathway to implement a rational stabilization strategy.

Here is a systematic workflow to diagnose the issue:

G start Unexpected peaks in HPLC check_solvent Is the solvent high-purity and anhydrous? start->check_solvent check_light Was the solution protected from light? start->check_light check_air Was the solution under an inert atmosphere? start->check_air lcms_analysis Analyze sample by LC-MS to determine M.W. of impurities. start->lcms_analysis If problem persists action_solvent Use fresh, anhydrous solvent (e.g., Acetonitrile, DMSO). Consider co-solvents if solubility is an issue. check_solvent->action_solvent No action_light Store solution in an amber vial and wrap in foil. check_light->action_light No action_air Degas solvent and store vial under Argon or Nitrogen. check_air->action_air No action_solvent->lcms_analysis action_light->lcms_analysis action_air->lcms_analysis interpret_hydrolysis Mass increase of +18 amu? Suggests Hydrolysis. lcms_analysis->interpret_hydrolysis interpret_oxidation Mass increase of +16 or +32 amu? Suggests Oxidation (e.g., N-oxide or hydroxylation). lcms_analysis->interpret_oxidation interpret_other Other mass change? Could be dimerization or complex rearrangement. lcms_analysis->interpret_other G cluster_0 Furan Ring (Electron-Rich) cluster_1 Pyridine Ring (Electron-Deficient) furan Prone to Electrophilic Attack & Hydrolysis furan_path Acid-catalyzed ring opening (Hydrolytic Instability) furan->furan_path pyridine Prone to Nucleophilic Attack & Oxidation pyridine_path Oxidation at Nitrogen (N-oxide) or Ring Hydroxylation pyridine->pyridine_path photolysis Photodegradation (High-energy UV light can break bonds in the aromatic system) core This compound Core Instability core->furan core->pyridine core->photolysis

Caption: Conceptual overview of this compound instability.
  • Furan Ring Instability: The electron-rich furan moiety is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds or other rearranged products. [4][5]2. Pyridine Ring Reactivity: The electron-deficient pyridine ring, particularly the nitrogen atom, is a site for oxidation, leading to the formation of N-oxides. The ring itself can also be hydroxylated under certain oxidative or metabolic conditions. [6][7]3. Photodegradation: Like many aromatic heterocyclic systems, the scaffold can absorb UV light, leading to photolytic cleavage and complex degradation pathways. [8]

Q2: What are the ideal general conditions for storing solutions of this compound compounds to ensure maximum stability?

A2: To maximize the shelf-life of your compounds in solution, you must protect them from the key degradation forces: water, oxygen, light, and heat.

Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows the rate of all chemical degradation pathways.
Solvent Anhydrous, aprotic (e.g., DMSO, DMF, Acetonitrile)Minimizes the risk of hydrolysis. [9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the compound. [10]
Container Amber glass vial, wrapped in foilProtects against photolytic degradation from UV and visible light.
pH Store as the neutral freebaseAvoids protonation or deprotonation which can catalyze degradation. If a salt form is used, ensure the solvent is aprotic.
Q3: How does placing substituents on the this compound core affect the compound's stability?

A3: Substituents have a profound impact on stability by altering the electron density of the ring system. The principles of inductive and resonance effects are key to predicting these changes. [11]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃, Halogens):

    • On the Pyridine Ring: These groups make the pyridine ring even more electron-deficient, increasing its susceptibility to nucleophilic attack but potentially making it more resistant to oxidation.

    • On the Furan Ring: They decrease the electron-rich character of the furan, which can significantly increase its stability against acid-catalyzed hydrolysis.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂):

    • On the Pyridine Ring: These groups increase the electron density, making the ring less susceptible to nucleophilic attack but potentially more prone to oxidation. [12] * On the Furan Ring: They make the furan ring even more electron-rich, increasing its vulnerability to electrophilic attack and acid-catalyzed degradation.

Therefore, a rational strategy to enhance stability might involve placing an EWG, such as a trifluoromethyl group, on the furan portion of the molecule. [13]

References

  • This compound | CAS 19539-50-5. Benchchem. Available from: https://www.benchchem.com/product/b1676174
  • Furo[3,2-b]pyridine SDS, 272-62-8 Safety Data Sheets. ECHEMI. Available from: https://www.echemi.com/sds/furo-3-2-b-pyridine-cas272-62-8.html
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/FUROPYRIDINES.-SYNTHESIS-AND-PROPERTIES-Shiotani/559885848773e32a68579469741e42b26002c114
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10326442/
  • Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave Online. Available from: https://medcraveonline.
  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879–893. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1174449/
  • Furo 2,3-c pyridine 19539-50-5. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/syx00443-1g
  • Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/32471913/
  • Klick, S., Muzaffar, A., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126933/
  • Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7376558/
  • This compound-2-carboxylic acid | 11232-15-3. J&K Scientific. Available from: https://www.jk-sci.com/furo-2-3-c-pyridine-2-carboxylic-acid_112372-15-3.html
  • Rittmann, B. E., et al. (2013). UV photolysis for accelerating pyridine biodegradation. Water Research, 47(13), 4569-4577. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/23810599/
  • Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. Benchchem. Available from: https://www.benchchem.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available from: https://www.lobachemie.com/storage/2021/08/PYRIDINE-FOR-SYNTHESIS-53160.pdf
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025). ResearchGate. Available from: https://www.researchgate.
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available from: https://www.researchgate.net/publication/372023363_Synthesis_of_tetrahydrofuro32-cpyridines_via_Pictet-Spengler_reaction
  • Choudhary, A. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: https://www.pharmaguideline.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php
  • Kumar, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: https://typeset.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889. Available from: https://www.heterocycles.jp/newlibrary/downloads/PDF/22736/83/8
  • This compound | C7H5NO | CID 12826108. PubChem. NIH. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Furo_2_3-c_pyridine
  • A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. (2022). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/36069502/
  • Technical Support Center: Optimization of Palladium Catalysts for this compound Synthesis. Benchchem. Available from: https://www.benchchem.com/technical-support-center/optimization-of-palladium-catalysts-for-furo-2-3-c-pyridine-synthesis
  • Chemical and Enzymatic Oxidation of Furosemide: Formation of Pyridinium Salts. (2025). ResearchGate. Available from: https://www.researchgate.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem. Available from: https://www.benchchem.com/technical-support-center/the-electronic-influence-of-substituents-on-the-pyridine-ring-a-technical-guide-for-researchers
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available from: https://www.researchgate.
  • Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. (2023). NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508003/
  • Fang, M. M., Yan, N., & Zhang, Y. M. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/22582736/
  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Available from: https://www.scribd.com/document/440539958/Effect-of-Substituents-On-Basicity-of-Pyridine
  • Pyridine 1613. NIOSH - CDC. Available from: https://www.cdc.gov/niosh/docs/2003-154/pdfs/1613.pdf
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/30569600/
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. Available from: https://bioprocessintl.
  • Analysis of furo[3,2‐c]tetrahydroquinoline and pyrano[3,2‐c]tetrahydroquinoline derivatives as antitumor agents and their metabolites in human liver microsomes by using liquid chromatography/electrospray ionization tandem mass spectrometry. (2013). ResearchGate. Available from: https://www.researchgate.
  • Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. (2021). ResearchGate. Available from: https://www.researchgate.
  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... (2019). ResearchGate. Available from: https://www.researchgate.
  • The effect of light, temperature, pH on stability of anthocyanin pigments in Musa acuminata bract. (2019). ResearchGate. Available from: https://www.researchgate.
  • 2-[3-(Trifluoromethyl)phenyl]furo[2,3- c ]pyridine. (2025). ResearchGate. Available from: https://www.researchgate.net/publication/244615214_2-3-Trifluoromethylphenylfuro23-c_pyridine

Sources

Troubleshooting poor solubility of Furo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Enhancing Solubility

Welcome to the technical support center for Furo[2,3-c]pyridine derivatives. As a Senior Application Scientist, I've designed this guide to address the common and complex solubility challenges researchers encounter with this important heterocyclic scaffold. The unique physicochemical properties of the this compound core, while conferring valuable biological activity, often present significant hurdles in formulation and assay development.[1] This guide provides in-depth, evidence-based solutions in a direct question-and-answer format to help you overcome these obstacles and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?

This is the most common issue researchers face and is often referred to as "crashing out." It occurs when a compound that is stable in a high-concentration organic solvent stock (like DMSO) is diluted into an aqueous system where its thermodynamic solubility is much lower.[2] The abrupt change in solvent polarity causes the compound to rapidly come out of solution.

Core Reason: The energy required to keep the hydrophobic this compound derivative dissolved in a polar aqueous environment is too high. This is a classic example of "like dissolves like"—polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]

Troubleshooting Workflow:

Follow this systematic approach to diagnose and solve the precipitation.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Simple Formulation Adjustments cluster_2 Phase 3: Advanced Formulation Strategies cluster_3 Outcome start Precipitation Observed in Aqueous Buffer check_dmso Verify Final DMSO Concentration (Should be <1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above the expected solubility limit?) check_dmso->check_conc lower_conc Lower Final Compound Concentration check_conc->lower_conc If assay allows adjust_ph Adjust Buffer pH (Protonate pyridine nitrogen) check_conc->adjust_ph If assay fails resolved Precipitation Resolved lower_conc->resolved use_cosolvent Add a Co-solvent (e.g., PEG-400, ethanol) adjust_ph->use_cosolvent use_cyclodextrin Use a Solubilizing Agent (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin If precipitation persists solid_dispersion Prepare an Amorphous Solid Dispersion use_cyclodextrin->solid_dispersion For persistent issues solid_dispersion->resolved unresolved Consult Formulation Specialist solid_dispersion->unresolved

Caption: Troubleshooting workflow for compound precipitation.

Q2: You mentioned adjusting pH. Why is this particularly relevant for this compound derivatives?

The this compound scaffold contains a basic pyridine nitrogen atom.[1] In neutral or alkaline aqueous solutions (pH ≥ 7), this nitrogen is uncharged, and the molecule is relatively hydrophobic. However, by lowering the pH of the buffer (e.g., to pH 4-5), the pyridine nitrogen can be protonated, forming a positively charged pyridinium salt. This ionization dramatically increases the molecule's polarity and its favorable interactions with water, thereby significantly enhancing aqueous solubility.[4]

Mechanism of pH-Dependent Solubility:

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH 5.0) mol_neutral This compound-R (Neutral, Low Solubility) precipitate Precipitate/Aggregate mol_neutral->precipitate Poorly Solvated mol_charged Furo[2,3-c]pyridinium-R (+) (Charged, High Solubility) mol_neutral->mol_charged + H+ - H+ dissolved Dissolved in Solution mol_charged->dissolved Well Solvated

Caption: Effect of pH on the ionization and solubility of a this compound.

Experimental Protocol: pH Optimization

  • Prepare a series of buffers (e.g., citrate, phosphate, acetate) ranging from pH 3 to 7.5.

  • Add your DMSO stock solution to each buffer to the desired final concentration.

  • Incubate for 15-30 minutes at the assay temperature.

  • Visually inspect for precipitation. For a quantitative measure, you can use nephelometry or UV-Vis spectroscopy to measure light scattering or absorbance in the supernatant after centrifugation.

  • Caution: Ensure the chosen pH is compatible with your biological assay (e.g., cell viability, enzyme activity).

Q3: What are co-solvents, and how do I choose the right one?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of non-polar compounds.[5] They work by reducing the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules.

Mechanism: Co-solvents disrupt the highly ordered hydrogen-bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

Common Co-solvents for Biological Assays:

Co-solventTypical Final Conc.Properties & Considerations
Ethanol 1-5%Effective but can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG-400) 1-10%Generally well-tolerated by cells; more viscous.
Propylene Glycol (PG) 1-10%Good solubilizing power; can have some biological effects.
Glycerol 1-10%Very low toxicity but high viscosity can interfere with liquid handling.

Selection Strategy:

  • Start with the least disruptive: Begin with low percentages (1-2%) of PEG-400 or PG.

  • Test for compatibility: Always run a vehicle control (buffer + co-solvent + DMSO, without your compound) to ensure the co-solvent itself does not affect your assay readout (e.g., cell viability, enzyme kinetics).

  • Optimize concentration: Gradually increase the co-solvent concentration until solubility is achieved, staying within the tolerated limits of your assay system.

Q4: I've tried pH adjustment and co-solvents, but my compound still has very low solubility. What advanced methods can I use?

When basic formulation adjustments are insufficient, more advanced techniques that modify the solid-state properties of the compound or use specialized excipients are necessary. Two powerful methods are complexation with cyclodextrins and the creation of amorphous solid dispersions.

1. Complexation with Cyclodextrins

Cyclodextrins are cone-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) interior cavity.[7] Poorly soluble drugs can be encapsulated within this cavity, forming an "inclusion complex."[8] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[7]

Mechanism of Cyclodextrin Encapsulation:

G cluster_0 cluster_1 A This compound-R (Hydrophobic) B + arrow C Cyclodextrin (Hydrophobic Cavity) D Inclusion Complex (Hydrophilic Exterior)

Sources

Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of Furo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Gemini Senior Application Scientist Desk

Welcome to the technical support guide for Furo[2,3-c]pyridines. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges related to the pharmacokinetic (PK) properties of this important heterocyclic scaffold. Furo[2,3-c]pyridines are a promising class of compounds, often investigated as kinase inhibitors and for other therapeutic targets.[1][2][3] However, like many heterocyclic systems, optimizing their absorption, distribution, metabolism, and excretion (ADME) profile is critical for advancing them from discovery to viable clinical candidates.[4] This guide is designed to provide both strategic direction and practical, actionable advice for your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The format is designed to help you quickly identify your problem and implement a robust solution.

Issue 1: My Furo[2,3-c]pyridine analog shows poor aqueous solubility, leading to inconsistent results in my biological assays.

Symptoms:

  • Visible precipitation when DMSO stock is added to aqueous assay buffers or cell culture media.[5]

  • Low or highly variable potency values (e.g., IC₅₀) across repeat experiments.

  • Difficulty preparing formulation solutions for in vivo studies.

Possible Causes & Step-by-Step Solutions:

Cause A: Intrinsic Physicochemical Properties The planar, aromatic nature of the this compound core can contribute to high lipophilicity (high logP) and strong crystal lattice energy, resulting in poor aqueous solubility. This is a common challenge for many drug candidates, with over 40% of marketed products being hydrophobic.[6]

  • Solution 1: Medicinal Chemistry Approaches (Lead Optimization)

    • Introduce Polar Functional Groups: Systematically add polar groups (e.g., -OH, -NH₂, small amides, sulfonamides) to solvent-exposed regions of your molecule. This can disrupt planarity and increase hydrogen bonding capacity with water.

    • Incorporate Ionizable Centers: Add a basic nitrogen (e.g., a piperidine or a basic side chain). At physiological pH, this group will be protonated, significantly enhancing solubility. The majority of drugs are basic for this reason.[7]

    • Reduce Lipophilicity (logP/logD): Replace lipophilic substituents (e.g., large alkyl or aryl groups) with smaller or more polar alternatives. Sometimes, replacing a carbon with a heteroatom in a ring can also lower lipophilicity and improve metabolic stability.[8]

    • Employ Prodrug Strategies: Convert a key functional group into a more soluble moiety that is cleaved in vivo to release the active parent drug. Phosphate esters are a classic example used to dramatically increase aqueous solubility.[6][9]

  • Solution 2: Formulation Approaches (For In Vitro and Early In Vivo Studies)

    • pH Adjustment: For compounds with an ionizable center, adjusting the pH of the buffer can dramatically increase solubility. Prepare a pH-solubility profile to determine the optimal pH range.[7]

    • Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400 can maintain solubility.[7] Caution: Ensure the final co-solvent concentration does not affect the biological assay. High concentrations of solvents like DMSO can inhibit CYP enzymes in metabolic assays.[10]

    • Cyclodextrin Complexation: Cyclodextrins are cage-like molecules that can encapsulate the hydrophobic part of your compound, presenting a hydrophilic exterior to the aqueous environment.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[9]

    • Surfactant-based Formulations: Surfactants can form micelles that solubilize poorly soluble compounds. This is a common strategy for lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][11]

Issue 2: My lead compound is rapidly cleared in human liver microsomes (HLM), indicating poor metabolic stability.

Symptoms:

  • Short half-life (t½ < 15-20 minutes) in a liver microsomal stability assay.

  • High intrinsic clearance (CLint) values.

  • Requirement for high doses in animal models to achieve therapeutic exposure.

Possible Causes & Step-by-Step Solutions:

Cause A: Metabolism by Cytochrome P450 (CYP) Enzymes High clearance in liver microsomes strongly suggests metabolism by CYP enzymes.[10] For heterocyclic scaffolds like this compound, specific sites are particularly vulnerable.

  • Step 1: Identify the Metabolic "Hot-Spot(s)"

    • Metabolite Identification Studies: The most definitive method. Incubate your compound with liver microsomes and NADPH, and analyze the resulting mixture by LC-MS/MS to identify the structures of the major metabolites.

    • Computational Prediction: Use in silico models to predict likely sites of metabolism. This can guide your synthetic chemistry efforts before running definitive experiments.[1][12]

    • Consider Likely Vulnerable Sites:

      • Furan Ring Oxidation: Electron-rich furans are susceptible to CYP-mediated oxidation, which can lead to ring-opening.[10]

      • Unsubstituted Positions on Pyridine Ring: These are prone to hydroxylation.

      • Alkyl Substituents: N-dealkylation and oxidation of alkyl groups (especially at the benzylic position) are common metabolic pathways.[10]

      • Pendant Aromatic Rings: Hydroxylation of other aromatic rings in the molecule is a frequent transformation.[10]

  • Step 2: Block the Metabolic Site (Structure-Metabolism Relationship)

    • Direct Substitution: Replace a hydrogen atom at the metabolic hot-spot with a group that is resistant to oxidation, such as a fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) group.

    • Steric Hindrance: Introduce a bulky group adjacent to the metabolic site to sterically shield it from the active site of the metabolizing enzyme.

    • Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group near a site of oxidation can deactivate it, making it less favorable for metabolism.

    • Bioisosteric Replacement: Replace a metabolically labile group with a more stable bioisostere. For example, replacing a pyridine ring with a pyrimidine by adding a nitrogen can sometimes block a site of metabolism and improve stability.[8]

Issue 3: My compound has good solubility and metabolic stability, but still exhibits low oral bioavailability in rats.

Symptoms:

  • Low exposure (AUC) after oral (PO) dosing compared to intravenous (IV) dosing.

  • Calculated oral bioavailability (F%) is less than 20-30%.

Possible Causes & Step-by-Step Solutions:

Cause A: Poor Membrane Permeability The compound may not be able to efficiently cross the intestinal wall to enter systemic circulation.

  • Solution:

    • Assess Permeability: Run an in vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[13][14] PAMPA provides a measure of passive diffusion, while Caco-2 assays can also indicate the involvement of active transporters.

    • Optimize Physicochemical Properties: Permeability is often a balance between solubility and lipophilicity. If your compound is too polar (low logP), it may not effectively cross the lipid membranes of the gut wall. Systematically modify the structure to achieve a logD (at pH 7.4) in the optimal range of 1-3.

Cause B: Efflux by Transporters The compound may be actively pumped back into the gastrointestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Solution:

    • Run an Efflux Assay: A Caco-2 assay can determine the efflux ratio (ER). An ER > 2 is generally indicative of active efflux.[14]

    • Modify the Structure: Efflux can sometimes be mitigated by "masking" the features recognized by the transporter. This often involves reducing the number of hydrogen bond donors or subtly altering the compound's conformation through structural changes.

Cause C: High First-Pass Metabolism Even if stable in liver microsomes, the compound might be metabolized by enzymes in the gut wall or be subject to extensive metabolism on its first pass through the liver after absorption.

  • Solution:

    • Re-evaluate Metabolic Stability: Assess stability in S9 fractions or hepatocytes, which contain both Phase I (CYP) and Phase II (e.g., UGTs) enzymes.[13] This provides a more complete picture of metabolic potential.

    • Consider Alternative Routes: If oral bioavailability remains a challenge, exploring other administration routes may be necessary for preclinical studies, although this is generally a last resort for chronically dosed drugs.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the first-line in vitro ADME assays I should run for my this compound series?

A1: Early ADME screening is crucial for efficient drug discovery.[4] For a new series, a core panel of assays will help you rank compounds and make informed decisions. This initial panel should include:

  • Aqueous Solubility: A kinetic solubility assay using nephelometry is a high-throughput starting point.[13]

  • Metabolic Stability: An initial screen using human and rat liver microsomes provides a good measure of Phase I metabolic stability.[14][15]

  • Plasma Protein Binding: This determines the fraction of free drug available to interact with the target. Equilibrium dialysis is the gold standard method.[15]

  • Permeability: A PAMPA assay is a quick and cost-effective way to assess passive permeability.[13]

Q2: What are the likely metabolic "hot-spots" on the this compound scaffold itself?

A2: Based on general principles of heterocycle metabolism, the most probable sites for oxidative metabolism on an unsubstituted this compound core are:

  • The Furan Ring: This electron-rich ring is susceptible to epoxidation and subsequent ring opening.[10]

  • The Pyridine Ring: Any unsubstituted carbon atoms on the pyridine ring are potential sites for hydroxylation. The rate and position of metabolism will be influenced by the electronic effects of other substituents.

  • The Pyridine Nitrogen: N-oxidation is also a possible metabolic pathway.

Q3: How do I balance improving PK properties without sacrificing potency?

A3: This is the central challenge of lead optimization, often referred to as multi-parameter optimization (MPO). The key is to make small, systematic changes and build a clear Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).[15]

  • Focus on Solvent-Exposed Regions: Use co-crystal structures or molecular modeling to identify parts of your molecule that do not interact with the target protein. These regions are ideal for modification to improve properties like solubility.

  • "Metabolic Soft Spot" vs. "Pharmacophore": Determine if the part of the molecule required for potency is also the site of metabolism. If so, you may need a more creative solution, like a bioisosteric replacement that maintains the key binding interactions but is more stable.

  • Iterative Design-Make-Test-Analyze (DMTA) Cycles: Continuously cycle through designing new analogs, synthesizing them, testing them for both potency and key ADME properties, and analyzing the data to inform the next round of design.

Q4: When should I consider formulation strategies versus medicinal chemistry approaches to solve a PK problem?

A4: This depends on the stage of development and the nature of the problem.

  • Early Discovery (Hit-to-Lead): Focus primarily on medicinal chemistry. The goal is to identify scaffolds with inherently good properties. Relying too heavily on formulation early on can mask fundamental liabilities in a chemical series.

  • Lead Optimization: Continue to prioritize medicinal chemistry to improve intrinsic properties. However, simple formulations (e.g., pH adjustment, use of cyclodextrins) can be used to enable in vivo PK and efficacy studies for promising compounds that are not yet fully optimized.[7][11]

  • Preclinical Development: If a candidate has excellent potency and selectivity but borderline solubility or stability, advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations, particle size reduction) become critical for developing a viable drug product.[7][9][16]

Part 3: Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a this compound derivative when incubated with liver microsomes.

Materials:

  • Test Compound Stock Solution (10 mM in DMSO)

  • Human or Rat Liver Microsomes (HLM or RLM, 20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (NRS) Solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compound (e.g., Testosterone, Verapamil)

  • Acetonitrile with Internal Standard (e.g., Tolbutamide, Labetalol) for reaction quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure: [15]

  • Prepare Working Solutions:

    • Dilute the test compound stock to a 100 µM working solution in 50:50 Acetonitrile:Water.

    • Prepare the microsomal solution by diluting the stock to 2 mg/mL in phosphate buffer.

    • Pre-warm the NRS solution and phosphate buffer to 37°C.

  • Incubation:

    • Add 1 µL of the 100 µM compound working solution to the wells of a 96-well plate.

    • Add 100 µL of the 2 mg/mL microsomal solution to each well. For a negative control (-NADPH), add buffer instead of the NRS solution later.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS solution to each well. The final compound concentration will be 0.5 µM, and the final microsomal protein concentration will be 1 mg/mL.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard to the appropriate wells. The 0-minute time point represents 100% compound remaining.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the % remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Part 4: Visual Guides & Data Interpretation
Workflow for Troubleshooting Poor Metabolic Stability

The following diagram outlines a systematic approach to identifying and mitigating metabolic liabilities.

Metabolic_Stability_Workflow Start Start: Compound has High Microsomal Clearance MetID Run Metabolite ID Study (LC-MS/MS) Start->MetID InSilico Perform in silico Metabolism Prediction Start->InSilico Hypothesis Formulate Hypothesis: Identify Potential 'Hot Spots' MetID->Hypothesis InSilico->Hypothesis SAR_Strategy Design & Synthesize Analogs to Block Metabolism Hypothesis->SAR_Strategy SAR_Nodes Strategies: - Deuteration - Halogenation (F, Cl) - Steric Shielding - Bioisosteric Replacement SAR_Strategy->SAR_Nodes Test_Analogs Test New Analogs in Microsomal Stability Assay SAR_Strategy->Test_Analogs Analyze Analyze Data: Improved Stability? Test_Analogs->Analyze Success Success: Proceed with Further Compound Profiling Analyze->Success Yes Failure Re-evaluate Hypothesis or Consider Scaffold Hop Analyze->Failure No Failure->Hypothesis

Caption: A workflow for identifying and addressing metabolic liabilities.

Decision Tree for Solubility Enhancement

This diagram provides a logical path for selecting an appropriate method to improve compound solubility.

Solubility_Enhancement_Strategy Start Start: this compound has Poor Solubility Check_pKa Does the compound have an ionizable group? Start->Check_pKa pH_Adjust Optimize Formulation pH Check_pKa->pH_Adjust Yes Check_LogP Is LogP > 4? Check_pKa->Check_LogP No End_Formulation Proceed with Formulated Compound for Studies pH_Adjust->End_Formulation MedChem_Ion Medicinal Chemistry: Introduce an ionizable group End_MedChem Re-test Solubility MedChem_Ion->End_MedChem Check_LogP->MedChem_Ion MedChem_Polar Medicinal Chemistry: - Add polar groups - Reduce lipophilicity Check_LogP->MedChem_Polar Yes Formulation Consider Formulation Strategy Check_LogP->Formulation No MedChem_Polar->End_MedChem Formulation_Options Options: - Co-solvents (in vitro) - Cyclodextrins - Solid Dispersions - Lipid-Based Systems Formulation->Formulation_Options Formulation->End_Formulation

Caption: A decision tree for selecting a solubility enhancement strategy.

Table 1: General Guidelines for Interpreting In Vitro ADME Data
ParameterAssayPoorBorderlineGood
Solubility Kinetic Aqueous (pH 7.4)< 10 µM10 - 50 µM> 50 µM
Permeability PAMPA (Papp)< 1 x 10⁻⁶ cm/s1 - 5 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
Metabolic Stability Human Liver Microsomes (t½)< 15 min15 - 60 min> 60 min
Plasma Protein Binding Equilibrium Dialysis (% Bound)> 99.5%99.0% - 99.5%< 99.0%

Note: These values are general guidelines and the definition of "good" can be highly dependent on the project, therapeutic area, and target potency.

References
  • Perry, M. W. D., et al. (2013). Discovery of 7-aminothis compound inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-6. [Link]
  • Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
  • Patil, S., et al. (2023). Enhancement of Solubility of Furosemide Utilizing Different Techniques of Inclusion Complex. Journal of Drug Delivery and Therapeutics, 13(5-S), 116-124. [Link]
  • Shinde, A., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(3), 670-681. [Link]
  • Synapse, P. (2025). What are the formulation strategies to improve PK properties?
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Murtaza, G., et al. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan Journal of Pharmaceutical Sciences, 27(4), 963-973. [Link]
  • Riccardi, G., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12275-12309. [Link]
  • Perbost, R., et al. (2014). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 5(8), 945-950. [Link]
  • Hagedorn, T., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 999. [Link]
  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-52. [Link]
  • Al-Obaid, A. M., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.
  • Zakhary, M. A., et al. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 51, 289-304. [Link]
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889. [Link]
  • Szkatuła, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • ResearchGate. Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural...
  • ResearchGate. (2020). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • El-Naggar, M., et al. (2018). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 23(11), 2979. [Link]
  • Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 13(10), 323. [Link]
  • Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 13(10), 323. [Link]
  • Tijsen, D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1634-1639. [Link]
  • Kaiser, J.-P., et al. (2011). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS Microbiology Reviews, 35(5), 889-913. [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Furo[2,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Pitfalls of Furo[2,3-c]pyridine-Based Kinase Inhibitors

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting a range of kinases critical in oncology and inflammatory diseases.[1][2][3] Its inherent structural features allow for strategic modifications that can be tailored to fit the ATP-binding pockets of specific kinases, leading to the development of promising therapeutic candidates.[1][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects.[5][6]

Off-target activities can lead to a variety of undesirable outcomes, including cellular toxicity, reduced therapeutic efficacy, and confounding experimental data that can misdirect research efforts.[5][7] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the off-target effects of this compound-based inhibitors. Here, we present field-proven insights through troubleshooting guides and frequently asked questions to ensure the generation of robust and reliable data.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues that may arise during the experimental evaluation of this compound-based inhibitors.

Issue 1: High Cytotoxicity Observed at Effective Concentrations

You've determined the IC50 of your this compound compound against your target kinase in a biochemical assay. However, in cell-based assays, you observe significant cytotoxicity at concentrations required to inhibit the target.

Possible Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are essential for cell viability.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Detailed Steps:

  • Kinome-wide Selectivity Profiling: This is the gold standard for identifying off-target interactions.[5] Screen your inhibitor against a broad panel of recombinant kinases to determine its selectivity profile.[8][9]

  • Analyze Off-Target Functions: Research the biological roles of any identified off-targets. Are they known to be involved in essential cellular processes?

  • Orthogonal Approaches: Validate your findings using non-pharmacological methods. Use siRNA or CRISPR/Cas9 to knock down the intended target. If this genetic approach does not replicate the cytotoxic phenotype, it strongly suggests an off-target effect.[5]

  • Structure-Activity Relationship (SAR) Analysis: If off-targets are identified, medicinal chemistry efforts can be directed at designing new analogs with improved selectivity.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Your inhibitor demonstrates high potency in biochemical assays (e.g., low nanomolar IC50), but is significantly less effective in cell-based assays.

Possible Causes:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.

  • High ATP Concentration in Cells: Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor, leading to a decrease in apparent potency.[9][10]

  • Inhibitor Degradation or Efflux: The compound may be unstable in the cellular environment or actively transported out of the cell by efflux pumps.[11]

Troubleshooting Table:

Possible Cause Suggested Action Rationale
Poor Cell PermeabilityDetermine the compound's physicochemical properties (e.g., LogP, polar surface area).[11]These properties influence a compound's ability to cross the lipid bilayer of the cell membrane.
High Intracellular ATPPerform cellular target engagement assays (e.g., CETSA).These assays confirm that the inhibitor is binding to its intended target within the complex cellular environment.[5]
Inhibitor DegradationAssess compound stability in cell culture media and cell lysates over time using LC-MS.This will determine if the compound is being metabolized or degraded, reducing its effective concentration.
Active EffluxUse cell lines with known expression of efflux pumps (e.g., P-glycoprotein) and test for differential potency.This can identify if the compound is a substrate for multidrug resistance transporters.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take before initiating experiments with a new this compound-based inhibitor?

A1: Before using a new inhibitor, it's crucial to first verify the expression and activity of your target kinase in your chosen cell model.[11] A simple Western blot can confirm the presence of the target protein and its phosphorylated (active) state.[11] If your target is not expressed or is inactive, it is advisable to select a more appropriate cell line.[11]

Q2: How can I definitively distinguish between on-target and off-target effects?

A2: This is a fundamental challenge. A multi-pronged approach is necessary for confident interpretation:

  • Perform a Rescue Experiment: If the inhibitor's effect is due to on-target activity, you should be able to "rescue" the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[11]

  • Dose-Response Correlation: Correlate the phenotypic response with the degree of target inhibition across a range of inhibitor concentrations. A strong correlation supports an on-target mechanism.[11]

Q3: What are some common off-target kinase families for ATP-competitive inhibitors like those based on the this compound scaffold?

A3: Due to the conserved nature of the ATP-binding pocket, off-target interactions often occur with kinases that are structurally related to the intended target.[5] For example, an inhibitor designed to target a specific serine/threonine kinase may also show activity against other members of the same family or even unrelated kinases with similar ATP-binding site conformations.[12] Kinome-wide profiling is the most effective way to identify these specific off-targets.[9][13]

Q4: What are the essential controls for a Western blot experiment assessing the effects of my inhibitor?

A4: A well-controlled Western blot is critical. Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[11]

  • Positive and Negative Controls: A cell line or treatment condition known to express high and low levels of the target protein and its phosphorylated form, respectively.[11]

  • Time-Course and Dose-Response: Evaluate the inhibitor's effect at multiple time points and concentrations to understand the dynamics and potency of its action.[11]

Key Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Illustrative Radiometric Assay)

This protocol provides a general framework for assessing inhibitor selectivity. Commercial services offering panels of hundreds of kinases are widely available and recommended.

Objective: To determine the inhibitory activity of a this compound compound against a broad panel of kinases.

Materials:

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Recombinant kinases

  • Kinase-specific substrates

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer in each well of a 96-well plate.[5]

  • Add the this compound inhibitor at a final concentration (e.g., 1 µM) to the appropriate wells. Include a DMSO control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.[5]

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Interpretation:

The results are typically presented as a percentage of inhibition at a given concentration. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.[12]

Illustrative Data Table:

Kinase Target% Inhibition @ 1 µM (Hypothetical Data)
On-Target Kinase (e.g., B-Raf) 98%
Off-Target Kinase A (e.g., C-Raf)40%
Off-Target Kinase B (e.g., VEGFR2)12%
Off-Target Kinase C (e.g., p38α)5%
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a this compound inhibitor in a cellular context.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the this compound inhibitor or vehicle (DMSO) for a specified time.

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.

  • Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[5]

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, a thorough understanding and proactive approach to addressing off-target effects are paramount for the successful progression of these compounds in drug discovery pipelines. By employing a combination of kinome-wide screening, orthogonal validation methods, and careful experimental design, researchers can confidently delineate on-target from off-target effects, leading to the development of safer and more effective therapeutics.

References

  • BenchChem. (2025). Assessing the Off-Target Effects of 2,3-Dihydrothis compound Derivatives: A Comparative Guide. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • BenchChem. (n.d.). Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. BenchChem.
  • CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc.
  • Molecules. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • The Journal of Biochemistry. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • RSC Chemical Biology. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
  • ResearchGate. (2025). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF. ResearchGate.
  • BenchChem Technical Support Team. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. BenchChem.
  • Molecules. (n.d.). Discovery of New Pyridine, Pyrazoloyridine, and Furopyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. NIH.
  • ACS Chemical Biology. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • BenchChem. (n.d.). This compound|CAS 19539-50-5. BenchChem.
  • Journal of Medicinal Chemistry. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • StatPearls. (n.d.). Furosemide. NCBI Bookshelf.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Chemical Communications. (2022). A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. PubMed.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate.
  • RSC Advances. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. NIH.
  • ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate.
  • RSC Medicinal Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • Journal of Pharmacological and Toxicological Methods. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • The Journal of Organic Chemistry. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. PubMed.
  • Molecules. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. BenchChem.
  • RSC Medicinal Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • PubChem. (n.d.). Furosemide. NIH.

Sources

Technical Support Center: Enhancing the Cell Permeability of Furo[2,3-c]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furo[2,3-c]pyridine analogues. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges you may encounter while trying to enhance the cell permeability of this important class of compounds. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower your research and development efforts.

Section 1: Understanding and Troubleshooting Poor Cell Permeability

Poor cell permeability is a common hurdle in the development of this compound analogues as therapeutic agents. This section will delve into the common causes of low permeability and provide actionable troubleshooting strategies.

FAQ 1: My this compound analogue shows low apparent permeability (Papp) in the Caco-2 assay. What are the likely causes and how can I troubleshoot this?

Low Papp values in the Caco-2 assay, a key in vitro model for predicting human intestinal absorption, can stem from several factors.[1] The Caco-2 cell line forms a monolayer that mimics the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport mechanisms.

Potential Cause 1: High Efflux Ratio

A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[2][3] These transporters actively pump your compound out of the cell, reducing its net absorption.

  • Troubleshooting: To confirm if your compound is an efflux substrate, co-incubate it with known inhibitors of these transporters, such as verapamil for P-gp.[2] An increase in the absorptive permeability (A-B) in the presence of an inhibitor is a positive indication of efflux. If efflux is confirmed, medicinal chemistry efforts can be directed at modifying the this compound scaffold to mask the recognition motifs for these transporters.

Potential Cause 2: Unfavorable Physicochemical Properties

The inherent chemical properties of your analogue play a crucial role in its ability to passively diffuse across the cell membrane. High polar surface area (PSA), low lipophilicity (logP), and poor aqueous solubility are common culprits for low passive permeability.

  • Troubleshooting Strategies:

    • Increase Lipophilicity: The introduction of lipophilic substituents onto the this compound core can enhance membrane partitioning. However, a careful balance must be maintained, as excessive lipophilicity can lead to decreased aqueous solubility.[4]

    • Reduce Polar Surface Area (PSA): Strategically replacing polar functional groups with non-polar moieties can improve passive diffusion. A lower PSA is generally correlated with better cell permeability.

    • Improve Aqueous Solubility: Poor solubility can limit the concentration of the compound available for absorption. Formulation strategies, such as the use of cyclodextrins or self-emulsifying drug delivery systems (SEDDS), can enhance solubility.[5][6][7] From a medicinal chemistry perspective, introducing ionizable groups or employing a prodrug approach can also be effective.[8][9]

Potential Cause 3: Experimental Issues

Inconsistent Caco-2 monolayer integrity or other technical errors can lead to artificially low Papp values.

  • Troubleshooting:

    • Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol (typically >200 Ω·cm²).[2][10]

    • Assess Compound Recovery: Low recovery of the compound at the end of the assay can indicate issues such as binding to the plate plastic, metabolism by the cells, or aggregation.[3] Including bovine serum albumin (BSA) in the assay buffer can help mitigate non-specific binding.[3]

Workflow for Investigating Low Caco-2 Permeability

G start Low Papp in Caco-2 Assay efflux High Efflux Ratio? (B-A / A-B > 2) start->efflux physchem Poor Physicochemical Properties? efflux->physchem No inhibitor_study Perform Co-incubation with Efflux Inhibitors (e.g., Verapamil) efflux->inhibitor_study Yes experimental Experimental Issues? physchem->experimental No lipophilicity Increase Lipophilicity (logP) physchem->lipophilicity Yes psa Reduce Polar Surface Area (PSA) physchem->psa Yes solubility Improve Aqueous Solubility (Formulation/Prodrug) physchem->solubility Yes teer Check TEER Values experimental->teer Yes recovery Assess Compound Recovery experimental->recovery Yes medchem_efflux Medicinal Chemistry: Mask Efflux Motifs inhibitor_study->medchem_efflux medchem_physchem Medicinal Chemistry: Modify Substituents lipophilicity->medchem_physchem psa->medchem_physchem solubility->medchem_physchem optimize_protocol Optimize Assay Protocol teer->optimize_protocol recovery->optimize_protocol

Caption: Troubleshooting workflow for low Caco-2 permeability.

FAQ 2: My this compound analogue has poor permeability in the PAMPA assay. What does this indicate and what are my next steps?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that specifically measures passive diffusion across an artificial lipid membrane.[11][12] Poor permeability in this assay strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to cross biological membranes.

  • Interpretation: Unlike the Caco-2 assay, PAMPA does not involve active transport mechanisms.[11] Therefore, low permeability in PAMPA points directly to issues with properties like high polarity, low lipophilicity, or the presence of too many hydrogen bond donors.

  • Next Steps:

    • Structure-Permeability Relationship (SPR) Analysis: Analyze the structure of your this compound analogue to identify features that may be limiting its permeability. Key parameters to consider are:

      • Lipophilicity (logP/logD): Is your compound sufficiently lipophilic to partition into the lipid membrane?

      • Polar Surface Area (PSA): Is the PSA too high, leading to a large desolvation penalty?

      • Hydrogen Bond Donors (HBDs): A high number of HBDs is often detrimental to permeability.[13]

    • Medicinal Chemistry Modifications: Based on your SPR analysis, consider the following modifications to the this compound scaffold:

      • Masking Hydrogen Bond Donors: This is a powerful strategy to improve permeability. Replacing a hydrogen bond donor with a group that can be metabolically cleaved inside the cell (a prodrug approach) can be highly effective.[13]

      • Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can shield polar groups, effectively reducing the PSA and improving permeability.[4][14][15]

      • Systematic Modification of Substituents: Systematically vary the substituents on the this compound ring system to optimize the balance between lipophilicity and solubility.

Comparison of Permeability Assays
AssayPrincipleMeasuresThroughputBiological Relevance
PAMPA Passive diffusion across an artificial lipid membranePassive permeabilityHighLow (no transporters or cell metabolism)
Caco-2 Transport across a monolayer of human intestinal cellsPassive and active transport, effluxMediumHigh (mimics human intestinal absorption)[2]
MDCK-MDR1 Transport across a monolayer of canine kidney cells overexpressing P-gpP-gp mediated efflux and passive permeabilityMediumHigh (specifically for P-gp substrates and BBB penetration)[10][16][17]

Section 2: Strategies for Enhancing Cell Permeability

This section provides a more detailed look at the key strategies you can employ to improve the permeability of your this compound analogues.

Strategy 1: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[8][9][18] This is a versatile strategy for overcoming permeability barriers.[8][9][19][20]

  • Mechanism of Action: Prodrugs can enhance permeability by transiently masking polar functional groups that hinder membrane transport. For example, converting a carboxylic acid to an ester or an amine to an amide can significantly increase lipophilicity.

  • Application to Furo[2,3-c]pyridines: If your this compound analogue possesses polar groups such as hydroxyls, amines, or carboxylic acids, consider designing prodrugs to mask these functionalities. The choice of the promoiety should be guided by the desired rate of cleavage and the location of activating enzymes (e.g., esterases in the plasma or gut wall).

Strategy 2: Formulation Strategies

For compounds with poor aqueous solubility, which often correlates with poor permeability, formulation approaches can be highly effective.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[5][7] SEDDS can enhance the absorption of poorly soluble drugs by presenting the drug in a solubilized form at the site of absorption.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[6] This can improve the dissolution rate and, consequently, the bioavailability of poorly soluble compounds. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity, thereby improving absorption.[21]

Strategy 3: Medicinal Chemistry and Structure-Activity Relationships (SAR)

Systematic structural modifications are at the heart of optimizing drug permeability. The goal is to understand the relationship between the chemical structure of your this compound analogues and their permeability.[22][23][24]

  • Key Structural Considerations for Furo[2,3-c]pyridines:

    • Substitution Pattern: The position and nature of substituents on the furo and pyridine rings will significantly impact the molecule's physicochemical properties.

    • Lipophilicity and Polarity: As discussed, a balance between these two properties is crucial. The introduction of small alkyl or halogen groups can increase lipophilicity, while the addition of polar groups can improve solubility but may decrease permeability.

    • Conformational Effects: The three-dimensional shape of the molecule can influence its ability to interact with the lipid membrane and transport proteins. The rigidity of the fused this compound system can be an advantage, but the nature of the substituents will dictate the overall conformation.

Logical Flow for Permeability Enhancement

G start Poorly Permeable this compound Analogue assess Assess Permeability (PAMPA, Caco-2, MDCK) start->assess identify Identify Limiting Factor assess->identify passive Poor Passive Diffusion identify->passive PAMPA data efflux High Efflux identify->efflux Caco-2/MDCK-MDR1 data solubility Poor Solubility identify->solubility Experimental observation medchem Medicinal Chemistry (Modify logP, PSA, HBDs) passive->medchem prodrug Prodrug Strategy passive->prodrug efflux->medchem solubility->prodrug formulation Formulation Strategies (SEDDS, Nanoparticles) solubility->formulation reassess Re-assess Permeability medchem->reassess prodrug->reassess formulation->reassess

Caption: A logical approach to enhancing cell permeability.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key permeability assays.

Protocol 1: Caco-2 Permeability Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

I. Materials Required:

  • Caco-2 cells (passage 30-40)[25]

  • 24-well Transwell plates (0.4 µm pore size)

  • DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

  • Test this compound analogue and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for sample analysis

II. Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks at 37°C and 5% CO2.

  • Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[3]

III. Permeability Experiment:

  • On the day of the experiment, measure the TEER of each well to ensure monolayer integrity.

  • Wash the cell monolayers twice with pre-warmed HBSS.

  • For apical to basolateral (A-B) transport, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • For basolateral to apical (B-A) transport, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity post-experiment.

IV. Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation

  • A is the surface area of the membrane

  • C0 is the initial concentration of the compound in the donor chamber

The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: MDCK-MDR1 Permeability Assay

This assay is particularly useful for identifying substrates of the P-gp efflux pump.[10][16]

I. Materials Required:

  • MDCK-MDR1 cells

  • Other materials are similar to the Caco-2 assay.

II. Cell Culture and Seeding:

  • Culture MDCK-MDR1 cells in appropriate medium.

  • Seed the cells onto Transwell inserts and culture for 4-5 days to form a confluent monolayer.[17]

III. Permeability Experiment:

The experimental procedure is similar to the Caco-2 assay, with both A-B and B-A transport directions being measured. A known P-gp substrate (e.g., prazosin) should be included as a positive control.[17]

IV. Data Interpretation:

An efflux ratio greater than 2 is a strong indication that the compound is a substrate for P-gp.[17]

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
  • MDCK-MDR1 Permeability Assay - AxisPharm.
  • MDCK Permeability - Creative Biolabs.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
  • MDCK-MDR1 Permeability Assay - Evotec.
  • Strategies to Enhance Drug Permeability across Biological Barriers - MDPI Books.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - Semantic Scholar.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed.
  • increase membrane permeability by prodrug design. - Slideshare.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing.
  • Permeability enhancement techniques for poorly permeable drugs: A review.
  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC - PubMed Central.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • MDR1-MDCK Permeability Assay - Creative Bioarray.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH.
  • How to perform the MDCK Permeability experiment in drug discovery - YouTube.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - Semantic Scholar.
  • Caco-2 Permeability Assay Protocol - Studylib.
  • SYNTHESIS OF this compound Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic.
  • Caco2 assay protocol.
  • Caco-2 permeability assay - Creative Bioarray.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments.
  • Caco-2 Permeability Assay - Evotec.
  • ChemInform Abstract: Synthesis of this compound. - ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot.
  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PubMed.
  • Heterocyclic Compounds: A Study of its Biological Activity - Al-Nahrain Journal of Science.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube.
  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - MDPI.
  • Structure Activity Relationships - Drug Design Org.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC - NIH.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing.
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate.
  • A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate.

Sources

Technical Support Center: Method Development for Chiral Separation of Furo[2,3-c]pyridine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of Furo[2,3-c]pyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust methodologies for tackling the unique challenges presented by this class of heterocyclic compounds. The this compound core, with its fused furan and pyridine rings, presents specific considerations for chiral method development due to its aromaticity, potential for hydrogen bonding, and the basic nature of the pyridine nitrogen.

This resource is structured to anticipate and address the common hurdles you may encounter, moving from foundational questions to in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your method development strategy.

Q1: What is the best starting point for chiral stationary phase (CSP) screening for this compound enantiomers?

A1: Due to the complexity of chiral recognition mechanisms, a screening approach is the most effective strategy.[1] For this compound derivatives, which are N-heterocyclic compounds, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[2]

  • Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose): These are highly versatile and often successful for a broad range of chiral compounds, including those with aromatic and heterocyclic structures.[2][3] Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are recommended as they offer broader solvent compatibility, allowing for more extensive method development.[4][5]

  • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These are particularly effective for ionizable molecules and compounds capable of hydrogen bonding, making them well-suited for the pyridine moiety in your analytes.[2][6]

A recommended starting screen would include at least one amylose-based and one cellulose-based immobilized CSP.

Q2: Which chromatographic mode—Normal Phase (NP), Reversed-Phase (RP), or Supercritical Fluid Chromatography (SFC)—is most suitable?

A2: All three modes have their merits, and the choice depends on the specific properties of your this compound derivative and your laboratory's capabilities.

  • Normal Phase HPLC (NP-HPLC): Often provides excellent selectivity for chiral separations.[7] However, it can suffer from poor dissolution of polar analytes and requires the use of non-polar, often toxic, solvents.[7][8]

  • Reversed-Phase HPLC (RP-HPLC): Generally more robust and compatible with mass spectrometry (MS).[9] Macrocyclic glycopeptide and some derivatized cyclodextrin CSPs work well in this mode.[2][9] It's a good option if your analyte has sufficient hydrophobicity.

  • Supercritical Fluid Chromatography (SFC): This is increasingly the technique of choice for chiral separations in the pharmaceutical industry.[10][11] SFC is 3-5 times faster than HPLC, uses less toxic solvents (supercritical CO2), and often provides complementary or enhanced selectivity.[11][12][13] Given the polarity of the this compound core, SFC is a highly recommended approach.[8][12]

Q3: Why are mobile phase additives necessary, and what should I use for this compound enantiomers?

A3: Mobile phase additives are crucial for improving peak shape and enhancing chiral recognition, especially for ionizable compounds.[14][15] The pyridine nitrogen in your analyte is basic and can interact strongly with residual acidic silanols on the silica support of the CSP, leading to peak tailing.

  • For Basic Analytes (like Furo[2,3-c]pyridines): A basic additive is typically required.[15]

    • In NP-HPLC and SFC: Start with 0.1% diethylamine (DEA) or ethanolamine in the mobile phase.[3][15] These additives compete with your basic analyte for active sites on the stationary phase, resulting in more symmetrical peaks.[14]

    • In RP-HPLC: Use a buffer system to control the pH. Ammonium bicarbonate or ammonium acetate are common choices. Formic acid (0.1%) can be used to improve MS response in positive electrospray ionization mode.[9]

Q4: Can Capillary Electrophoresis (CE) be used for this separation?

A4: Yes, Capillary Electrophoresis is a powerful technique for chiral separations due to its high efficiency and the small sample volumes required.[16] The most common approach is to add a chiral selector to the background electrolyte (BGE).[16][17]

  • Common Chiral Selectors for CE:

    • Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used and are a good starting point.[17][18][19]

    • Macrocyclic Antibiotics: Can also be used as additives.[18]

    • Polysaccharides and Proteins: These can be effective for certain analytes.[18]

CE method development can be rapid, as different selectors can be screened quickly by simply changing the BGE composition.[17]

Method Development Workflow

A systematic approach is critical for efficient and successful method development. The following workflow is recommended.

MethodDevelopmentWorkflow start Start: Racemic this compound csp_screen Step 1: CSP Screening (Immobilized Polysaccharide CSPs) start->csp_screen mode_select Step 2: Mode Selection (SFC preferred, NP/RP as alternatives) csp_screen->mode_select no_sep No Separation mode_select->no_sep If no hint of separation partial_sep Partial Separation (Resolution < 1.5) mode_select->partial_sep If partial separation observed mobile_phase_opt Step 3: Mobile Phase Optimization (Alcohol modifier & basic additive) param_opt Step 4: Parameter Optimization (Flow rate, Temperature, Back pressure) mobile_phase_opt->param_opt If further optimization needed good_sep Good Separation (Resolution > 1.5) mobile_phase_opt->good_sep If resolution improves param_opt->good_sep validation Step 5: Method Validation troubleshoot Troubleshoot / Re-screen CSPs no_sep->troubleshoot Re-evaluate CSP choice partial_sep->mobile_phase_opt good_sep->validation troubleshoot->csp_screen

Caption: Systematic workflow for chiral method development.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)

  • Symptom: The two enantiomer peaks are co-eluting or are only visible as a small shoulder on a single peak.

Q: I see no separation at all on my chosen CSP. What should I do next? A: First, confirm that your analyte is retained on the column. If it elutes at the void volume, the chromatographic mode is incorrect (e.g., the mobile phase is too strong). If there is retention but no separation, the chiral recognition mechanism is not effective.

  • Action 1: Screen Different CSPs. The initial CSP may not be suitable. A trial-and-error approach is often necessary.[2] Screen a set of columns with different chiral selectors (e.g., switch from an amylose-based to a cellulose-based CSP, or try a macrocyclic glycopeptide phase).[14]

  • Action 2: Change the Mobile Phase Modifier. The type of alcohol used as a modifier can dramatically affect selectivity. For example, switching from isopropanol to ethanol or methanol can sometimes induce or improve separation.[20] Reversal of elution order can even be observed with different mobile phases.[5]

Q: I have partial separation (a "hump" or small shoulder), but the peaks are not resolved. How can I improve this? A: Partial separation is a great starting point! This indicates that chiral recognition is occurring. Now, the focus is on optimizing conditions to enhance selectivity.

  • Action 1: Optimize Mobile Phase Composition. Systematically vary the percentage of the organic modifier (e.g., alcohol in NP or SFC). A lower percentage of the modifier generally increases retention and can improve resolution, but will also lengthen the analysis time.

  • Action 2: Adjust the Additive Concentration. Vary the concentration of your basic additive (e.g., DEA) from 0.1% to 0.5%. The additive can influence the conformation of the analyte and the CSP, thereby affecting chiral recognition.[15]

  • Action 3: Optimize Temperature. Lowering the column temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature in 5-10°C increments.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Peaks are asymmetrical, with a pronounced "tail" or "front." For Furo[2,3-c]pyridines, tailing is the more common issue.

Q: My peaks are tailing significantly. What is the cause? A: Peak tailing for a basic compound like a this compound is most often caused by secondary interactions with acidic silanol groups on the silica surface of the CSP.[14]

  • Action 1: Add or Increase the Concentration of a Basic Modifier. If you are not using a basic additive, add one (e.g., 0.1% DEA). If you are already using one, try increasing its concentration (up to 0.5%).[14][15] The basic additive will "mask" the active silanol sites, preventing your analyte from interacting with them.

  • Action 2: Check Sample Overload. Injecting too much sample can overload the column, leading to tailing. Prepare a 1:10 dilution of your sample and re-inject.[14] If the peak shape improves, you were overloading the column.

  • Action 3: Ensure Sample Solvent Compatibility. The solvent used to dissolve your sample should be weaker than or matched to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[21]

Issue 3: Peak Splitting

  • Symptom: A single enantiomer peak appears as two or more conjoined peaks or "shoulders."[22]

Q: All the peaks in my chromatogram are split, not just my analyte. A: This points to a system or column hardware issue, not a chemical interaction.

  • Action 1: Check for a Blocked Frit or Column Void. A partial blockage of the column inlet frit can disrupt the flow path, causing splitting.[22][23] Try back-flushing the column (if the manufacturer permits). If this doesn't work, the column may have a void at the inlet and may need to be replaced.[22] Using a guard column can help prevent this.[21]

  • Action 2: Look for Leaks. Check all fittings, especially at the column inlet, for any signs of leaks which can cause pressure fluctuations and distorted peaks.[21]

Q: Only my analyte peaks are splitting. What could be the cause? A: This is likely related to the separation method itself.

  • Action 1: Investigate Sample Solvent Effects. Injecting the sample in a solvent that is too strong or immiscible with the mobile phase is a common cause of peak splitting.[21][22] Try dissolving your sample in the mobile phase itself.

  • Action 2: Consider On-Column Racemization. While less common, some enantiomers can racemize under certain mobile phase or temperature conditions. If you suspect this, try lowering the temperature and using milder mobile phase additives.

  • Action 3: Rule out Co-eluting Impurities. Inject a smaller amount of your sample. If the split resolves into two separate peaks, it's likely you have two distinct components eluting very close together, not a split peak of a single component.[23]

Reference Tables for Method Development

Table 1: Recommended Starting Conditions for CSP Screening
ParameterSFC ModeNP-HPLC ModeRP-HPLC Mode
CSP Type Immobilized Polysaccharide (Amylose or Cellulose based)Immobilized Polysaccharide (Amylose or Cellulose based)Macrocyclic Glycopeptide or Derivatized Cyclodextrin
Mobile Phase CO2 / ModifierHexane (or Heptane) / ModifierAcetonitrile / Aqueous Buffer
Modifier Methanol or EthanolIsopropanol or Ethanol-
Additive 0.1% DEA in Modifier0.1% DEA in Modifier20mM Ammonium Bicarbonate, pH adjusted
Flow Rate 2-4 mL/min1.0 mL/min1.0 mL/min
Temperature 35-40 °C25 °C25 °C
Back Pressure 120-150 barN/AN/A

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues.

TroubleshootingTree start Problem Observed no_res No Resolution (Rs < 1.5) start->no_res peak_tail Peak Tailing start->peak_tail peak_split Peak Splitting start->peak_split no_res_q1 Is there partial separation? no_res->no_res_q1 tail_q1 Using Basic Additive? peak_tail->tail_q1 split_q1 Are all peaks split? peak_split->split_q1 no_res_a1_yes Optimize Mobile Phase (Modifier %, Temp) no_res_q1->no_res_a1_yes Yes no_res_a1_no Screen Different CSPs & Mobile Phase Modifiers no_res_q1->no_res_a1_no No tail_a1_no Add 0.1% DEA tail_q1->tail_a1_no No tail_a1_yes Increase Additive Conc. Check for Overload tail_q1->tail_a1_yes Yes split_a1_yes Check Column Hardware (Frit, Void) split_q1->split_a1_yes Yes split_a1_no Check Sample Solvent (Must be weak) split_q1->split_a1_no No

Caption: Decision tree for troubleshooting common chiral separation issues.

References

  • Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • MDPI. (n.d.). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis.
  • Vertex AI Search. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Wikipedia. (n.d.).
  • Selvita. (2024, September 19).
  • ResearchGate. (2023, November 25). (PDF)
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
  • Agilent. (2023, July 25).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Slideshare. (n.d.).
  • PMC - NIH. (2022, May 7).
  • Daicel. (n.d.). Method development with CHIRALPAK® IA.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Taylor & Francis Online. (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[7][12][17]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase: Analytical Chemistry Letters: Vol 12, No 3.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Vertex AI Search. (2014, August 22). Understanding Split Peaks.
  • ResearchGate. (2021, January 15). (PDF)
  • YMC. (n.d.).
  • Chromatography Today. (2020, May 20).
  • PubMed. (1998, November). Separation of chiral compounds by capillary electrophoresis.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Springer Nature Experiments. (n.d.).
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

Sources

Optimizing crystallization conditions for Furo[2,3-c]pyridine X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the crystallization of Furo[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when seeking to obtain high-quality single crystals suitable for X-ray analysis. The following question-and-answer format directly addresses specific issues, providing not just procedural steps but also the underlying scientific rationale to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've successfully synthesized my this compound derivative, but I'm struggling to get any crystals to form at all. What are the most critical starting points to consider?

A1: The inability to form crystals often stems from two primary areas: the purity of your compound and the initial choice of solvent.

  • Purity is Paramount: Even minor impurities can significantly hinder or completely prevent crystallization by disrupting the formation of a uniform crystal lattice.[1][2][3] It is crucial to ensure your this compound derivative is of the highest possible purity before attempting crystallization. Standard purification techniques like column chromatography or recrystallization should be employed until you are confident in the homogeneity of your sample.[4][5]

  • Initial Solvent Screening: The choice of solvent is critical.[6] An ideal solvent will dissolve your compound when hot but have limited solubility at room or lower temperatures.[7] A good starting point is to test the solubility of a small amount of your compound in a range of common laboratory solvents at both room temperature and their boiling points.

Q2: What are some common techniques for growing single crystals of small organic molecules like Furo[2,3-c]pyridines?

A2: Several techniques can be employed, and the best choice often depends on the specific properties of your compound and the solvents you are using.[8] The most common methods include:

  • Slow Evaporation: This is the simplest method, where a near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration and inducing crystallization.[8][9] This technique is often a good starting point due to its simplicity.

  • Slow Cooling: This method involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.[10] The solution is then allowed to cool slowly and undisturbed, which decreases the solubility of the compound and promotes crystal growth.[5][7]

  • Vapor Diffusion: This technique is particularly useful when you have small amounts of your compound.[10][11] A solution of your compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble.[9][12] The vapor from the anti-solvent slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.[9][11]

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of your compound is carefully layered with a less dense, miscible anti-solvent.[13] Crystals form at the interface between the two solvents as they slowly mix.[14]

Q3: My this compound derivative is an oil at room temperature. Can I still crystallize it?

A3: Oiling out is a common problem, especially with impure compounds.[15] If your compound is an oil, it could be due to impurities lowering its melting point.[16] The first step should always be to re-purify your material. If the compound is inherently an oil at room temperature, you may need to consider derivatization to introduce functional groups that can participate in stronger intermolecular interactions, such as hydrogen bonding, which can favor crystal lattice formation. Alternatively, co-crystallization with another suitable molecule can sometimes provide the necessary scaffolding for a crystalline structure to form.[10]

Part 2: Troubleshooting Guides

Scenario 1: My experiment yields only a precipitate or amorphous solid, not single crystals.

This indicates that nucleation is happening too rapidly, leading to the formation of a disordered solid instead of an ordered crystal lattice.[17]

Troubleshooting Steps:

  • Reduce the Concentration: Start with a more dilute solution. A lower concentration will slow down the rate at which supersaturation is reached, favoring the growth of existing crystal nuclei over the formation of new ones.[17]

  • Slow Down the Process:

    • For Slow Evaporation: Use a vessel with a smaller opening or cover it with parafilm with a few needle holes to reduce the evaporation rate.[8]

    • For Slow Cooling: Insulate the flask to slow the rate of cooling.[5] You can place the flask in a Dewar filled with warm water or in a box filled with an insulating material like cotton.[10]

  • Refine Your Solvent System:

    • If using a single solvent, try a solvent in which your compound is slightly more soluble.

    • If using a solvent/anti-solvent system, use a weaker anti-solvent or reduce the ratio of anti-solvent to solvent.[17]

Scenario 2: I'm getting crystals, but they are very small, needle-like, or of poor quality.

This is a common issue that arises from a high nucleation rate and/or rapid crystal growth.[17] The goal is to favor the slow growth of a few crystals over the rapid formation of many.

Troubleshooting Steps:

  • Reduce Supersaturation: As with amorphous solids, a lower level of supersaturation will lead to fewer nucleation events, allowing the existing crystals to grow larger.[17]

  • Optimize Temperature: Fine-tuning the temperature can significantly impact crystal quality. Try running your crystallization at a slightly higher temperature to slow down the process. Conversely, for some systems, a lower temperature can also be beneficial.

  • Seeding: If you have a few good-quality crystals from a previous attempt, you can use them as "seeds." Introduce a single, well-formed seed crystal into a slightly supersaturated solution. This provides a template for further growth and can lead to larger, higher-quality crystals.[5][17]

  • Minimize Disturbances: Vibrations and mechanical shocks can induce nucleation and lead to the formation of multiple small crystals.[8][14] Place your crystallization experiment in a quiet, undisturbed location.

Data Presentation: Common Solvent Systems for Heterocyclic Compounds

The following table provides a starting point for solvent selection for the crystallization of this compound derivatives. Solubility tests with your specific compound are essential.

Solvent ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)Notes
Alcohols Methanol, Ethanol, IsopropanolHexanes, Heptane, WaterAlcohols can act as hydrogen bond donors and acceptors, potentially aiding crystallization.
Ethers Tetrahydrofuran (THF), DioxaneHexanes, HeptaneTHF is a versatile solvent for many organic compounds.
Halogenated Dichloromethane (DCM), ChloroformHexanes, Heptane, PentaneHighly volatile, which can be useful for slow evaporation but may lead to solvent loss from the crystal lattice.[10]
Aromatics Toluene, BenzeneHexanes, HeptaneAromatic solvents can sometimes co-crystallize through pi-pi stacking interactions.[10]
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateHexanes, Heptane, Diethyl EtherGood for a wide range of polarities.

Part 3: Experimental Protocols & Visualizations

Protocol: Vapor Diffusion Crystallization

This method is highly effective for obtaining high-quality single crystals from small amounts of material.[10][11]

Materials:

  • Small, clean glass vial (e.g., 1-dram vial)

  • Larger glass jar or beaker with a tight-fitting lid

  • Your purified this compound derivative

  • A "good" solvent in which your compound is soluble

  • A volatile "anti-solvent" in which your compound is insoluble

Procedure:

  • Dissolve your this compound derivative in a minimal amount of the "good" solvent in the small vial to create a clear, slightly undersaturated solution.

  • Place the small, open vial inside the larger jar.

  • Carefully add the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly and leave it in an undisturbed location.

  • Monitor for crystal growth over several days to weeks.

Visualization: Troubleshooting Crystallization Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

troubleshooting_workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals / Oil outcome->no_crystals No Formation precipitate Precipitate / Amorphous Solid outcome->precipitate Rapid Formation small_crystals Small / Poor Quality Crystals outcome->small_crystals Poor Formation good_crystals Good Quality Crystals outcome->good_crystals Successful check_purity Re-purify Compound no_crystals->check_purity change_solvent Change Solvent System no_crystals->change_solvent reduce_conc Reduce Concentration precipitate->reduce_conc slow_process Slow Down Process (Cooling/Evaporation) precipitate->slow_process reduce_supersat Reduce Supersaturation small_crystals->reduce_supersat optimize_temp Optimize Temperature small_crystals->optimize_temp seeding Try Seeding small_crystals->seeding minimize_disturbance Minimize Disturbances small_crystals->minimize_disturbance check_purity->start change_solvent->start reduce_conc->start slow_process->start reduce_supersat->start optimize_temp->start seeding->start minimize_disturbance->start

Caption: A flowchart for troubleshooting common crystallization issues.

Visualization: Vapor Diffusion Setup

This diagram illustrates the setup for a vapor diffusion crystallization experiment.

Sources

Refinement of docking protocols for Furo[2,3-c]pyridine virtual screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the virtual screening of Furo[2,3-c]pyridine derivatives. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address common and complex issues encountered during molecular docking experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to refine, validate, and trust your computational results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and strategic questions that form the foundation of a successful virtual screening campaign.

Q1: My initial virtual screening hits for a this compound library show poor correlation with our in-vitro assay results. What are the most common points of failure?

A1: This is a frequent and critical challenge in computational drug discovery. The discrepancy often arises from one or more of the following areas in the docking protocol:

  • Inadequate Protein Preparation: The starting protein structure is paramount. Common errors include the incorrect assignment of protonation states for key active site residues (like Histidine, Aspartate, Glutamate), failure to model missing side chains or loops, and the improper handling of crystallographic water molecules which may be crucial for ligand binding.[1][2][3]

  • Suboptimal Ligand Preparation: The this compound scaffold and its derivatives must be prepared correctly. This includes generating low-energy 3D conformations, assigning correct protonation states (pKa can be influenced by the local protein environment), and ensuring accurate partial charges.[4][5]

  • Poor Docking Protocol Validation: A fatal flaw is proceeding with a large-scale screen without first validating the protocol. You must be able to demonstrate that your chosen software and parameters can accurately reproduce the binding mode of a known ligand (i.e., "redocking"). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[6][7][8]

  • Scoring Function Limitations: No scoring function is perfect. They are approximations of binding free energy and may not accurately rank diverse chemical scaffolds.[9][10] Your top-scoring compounds might not be the true best binders. This is why post-docking analysis and filtering are essential.

  • Ignoring Target Flexibility: Most standard docking protocols treat the protein as a rigid entity.[1] However, binding of a ligand can induce conformational changes ("induced fit"). If your target protein is known to be flexible, a rigid docking approach may fail to identify true binders.

Q2: How do I properly validate my docking protocol before committing to screening millions of compounds?

A2: Protocol validation is a non-negotiable step that builds confidence in your subsequent results. The cornerstone of validation is the ability of your protocol to reproduce known structural information.

The Gold Standard: Redocking

The most common and effective method is to "redock" a co-crystallized ligand back into its protein binding site.[6][7]

Step-by-Step Validation Protocol:

  • Obtain a High-Quality Crystal Structure: Start with a high-resolution X-ray crystal structure of your target protein in complex with a known inhibitor, preferably one with a this compound or similar heterocyclic core.

  • Prepare the Receptor:

    • Separate the protein chains from the ligand, water molecules, and other heteroatoms.[11]

    • Add polar hydrogens and assign appropriate protonation states to titratable residues.[12][13]

    • Repair any missing side chains or loops using tools like Chimera or Maestro.

    • Perform a brief energy minimization to relieve any steric clashes introduced during preparation.

  • Extract and Prepare the Ligand:

    • Extract the co-crystallized ligand from the PDB file.

    • Add hydrogens and assign partial charges (e.g., Gasteiger or AM1-BCC).[11]

    • Important: Do NOT simply use the crystal structure conformation. Generate a new, randomized 3D conformation to ensure the docking program is finding the correct pose on its own, not just matching an already-perfect input.

  • Define the Binding Site & Run Docking:

    • Define the grid box for the docking search space. It should be centered on the position of the co-crystallized ligand and large enough to allow for rotational and translational sampling.[14][15]

    • Run the docking simulation using your chosen parameters (e.g., exhaustiveness in Vina).[16]

  • Analyze the Results:

    • Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value < 2.0 Å is considered a good result, indicating your protocol can accurately predict the ligand's binding mode.[6][17][18]

If the RMSD is high (> 2.0 Å), your protocol is not validated. You must troubleshoot by revisiting protein/ligand preparation, adjusting grid box parameters, or trying different docking algorithms.

Part 2: Technical Troubleshooting Guides

This section provides detailed answers to specific technical problems you may encounter during your experiments.

Protein Preparation

Q: The crystal structure of my target has missing residues in a loop near the binding site. How should I proceed?

A: Unresolved residues in PDB files represent regions of high flexibility where the electron density was too poor to build a confident model. Ignoring them can lead to an artificially open binding site.

Recommended Action: You must model the missing loop.

  • Use Homology Modeling Principles: Employ software like Modeller, Chimera, or the Schrödinger Protein Preparation Wizard. These tools use libraries of known protein structures to build the most probable conformation for the missing loop.

  • Perform Local Energy Minimization: After building the loop, it is crucial to perform a local energy minimization. This allows the newly built loop and surrounding residues to relax into a low-energy and physically realistic conformation, preventing steric clashes.

  • Consider Ensemble Docking: If the loop remains highly flexible, a single "repaired" structure may not be representative. In this advanced scenario, you could generate an ensemble of low-energy loop conformations (e.g., via a short molecular dynamics simulation) and dock your library against each conformation.[19][20] This accounts for the loop's flexibility and can yield more reliable hits.

Q: Should I always remove crystallographic water molecules? I've heard they can be important.

A: There is no universal rule; this decision must be based on a careful analysis of the binding site. Hasty removal of all water molecules is a common mistake.[6]

Decision Framework:

  • Bridging Waters: Examine the co-crystal structure if available. A water molecule that forms hydrogen bonds simultaneously with both the protein and the ligand is termed a "bridging" water. These are often critical for binding affinity and specificity. Action: Keep these water molecules and treat them as part of the receptor during docking. Most modern docking programs can handle this.

  • Non-Bridging/Bulk Waters: Water molecules that do not make specific, stable interactions and are essentially filling space are typically displaced by the ligand upon binding. Action: These should be removed as they can sterically block your compounds from docking correctly.[1][11]

If no co-crystal structure exists: Use computational tools like WaterMap (Schrödinger) or Grid-based solvent analysis to predict the location of stable, high-energy water molecules in the binding site.

Ligand & Docking Parameters

Q: My docking scores are inconsistent, and the poses for my top this compound hits seem physically strained. What's causing this?

A: This often points to issues with ligand preparation or the search algorithm's intensity.

Troubleshooting Steps:

  • Check Ligand Torsions: The this compound core is rigid, but its substituents may have many rotatable bonds. Ensure your ligand preparation software correctly identifies these rotatable bonds. Limiting the number of torsions can artificially constrain the molecule, while allowing too many can make the conformational search difficult.[4]

  • Increase Search "Exhaustiveness": In programs like AutoDock Vina, the exhaustiveness parameter controls the computational effort spent searching for the best pose.[16] A low value may terminate the search prematurely, trapping the ligand in a local energy minimum with a strained conformation. Try doubling the exhaustiveness value and see if the scores and poses become more consistent.

  • Visualize the Pose: Look at the top-scoring pose. Are there internal steric clashes? Are bond angles and lengths reasonable? Visualization is a critical sanity check that numbers alone cannot provide.[21][22]

G cluster_start Start: High RMSD (>2Å) in Redocking cluster_protein Protein Preparation Issues cluster_grid Grid & Search Parameters cluster_ligand Ligand Issues cluster_end Resolution start Validation Fails p1 Check Protonation States (His, Asp, Glu) start->p1 Is protein prep correct? g1 Is Grid Box Centered Correctly? start->g1 Are grid parameters correct? l1 Verify Ligand Charges and Atom Types start->l1 Is ligand prep correct? p2 Inspect for Missing Sidechains/Loops p1->p2 p3 Analyze Role of Crystallographic Waters p2->p3 resolve Re-run Docking & Re-calculate RMSD p3->resolve g2 Is Grid Box Size Adequate? g1->g2 g3 Increase Search Exhaustiveness g2->g3 g3->resolve l2 Generate Fresh Low-Energy 3D Conformation l1->l2 l2->resolve

Post-Docking Analysis

Q: I have over 5,000 hits with good docking scores. How can I possibly filter these down to a reasonable number for purchase and testing?

A: A high docking score is only the first step. A rigorous filtering cascade is necessary to remove likely false positives and prioritize the most promising candidates.[23][24]

Filter Step Purpose Tools & Criteria
1. Score & Pose Initial ranking and basic sanity check.Criteria: Keep top 10-20% of scores. Action: Visually inspect the top ~100 poses. Do they form key interactions (e.g., H-bonds) with known active site residues? Discard molecules with nonsensical binding modes.
2. Clustering Ensure chemical diversity.Tool: Canvas, LigandScout. Action: Cluster compounds by chemical similarity (e.g., Tanimoto coefficient). Select representative compounds from the most populated and diverse clusters to avoid testing dozens of near-identical analogues.
3. Physicochemical Properties Filter for "drug-likeness".Criteria: Apply filters like Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). Also, check for undesirable properties like topological polar surface area (TPSA).
4. PAINS Filtering Remove known assay-interfering compounds.Tool: Use online PAINS (Pan-Assay Interference Compounds) filters or integrated software nodes. Action: Remove any compound that contains a substructure known to cause false positives in biochemical assays through reactivity, aggregation, or other non-specific mechanisms.
5. Consensus Scoring Increase confidence in top candidates.Concept: Dock the filtered list of hits using a second, different docking program (e.g., GOLD if you initially used Vina).[25][26][27] Action: Prioritize compounds that score well in both programs. This "consensus" approach significantly reduces the chances of a hit being an artifact of a single scoring function.[28][29]

G start Virtual Screening Hits (e.g., 1,000,000 compounds) docking Docking with Program A (e.g., AutoDock Vina) start->docking filter1 Filter by Score (Top 10% = 100,000 hits) docking->filter1 docking2 Re-dock Hits with Program B (e.g., GOLD, Glide) filter1->docking2 filter2 Filter by Consensus (Keep if ranked high in both) docking2->filter2 final Final Prioritized Hits (e.g., 1,000 compounds) filter2->final

Advanced Validation

Q: My docking poses seem reasonable, but I want higher confidence before synthesizing a novel this compound derivative. How can Molecular Dynamics (MD) help?

A: Molecular Dynamics (MD) simulations are an excellent way to validate and refine docking results. While docking provides a static snapshot, MD simulates the dynamic behavior of the protein-ligand complex in a solvent environment over time, offering deeper insights into binding stability.[20][30][31]

MD for Docking Validation:

  • System Setup: Take your top-ranked docked pose and place it in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Simulation: Run an MD simulation for a duration of 50-100 nanoseconds. This is computationally intensive but provides robust data.

  • Analysis:

    • Ligand RMSD: Track the RMSD of the ligand's heavy atoms over the course of the simulation. A stable ligand will show a low, fluctuating RMSD around its initial docked position. If the RMSD continuously increases, it suggests the ligand is unstable and may be dissociating from the binding pocket, indicating a likely false positive.[17]

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in the docking pose. Do these interactions remain stable throughout the simulation? MD can confirm whether the static interactions predicted by docking are maintained in a dynamic, solvated environment.[32][33]

    • Binding Free Energy Calculations: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, providing a better correlation with experimental binding affinities than the docking score alone.

A stable MD trajectory for a docked complex significantly increases the confidence that the compound is a true binder, justifying the resources for chemical synthesis and biological testing.[31]

References

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
  • Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger.
  • Novel Consensus Docking Strategy to Improve Ligand Pose Prediction. (2018).
  • How to do MD simulation after doing docking with Autodock? (2020).
  • How can I validate a docking protocol? (2015).
  • Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. (2021). MDPI.
  • Molecular Docking Tutorial. University of Naples Federico II.
  • Virtual Screening Workflows: Your Drug Discovery Acceler
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts.
  • A framework and workflow system for virtual screening and molecular docking. (2011).
  • Novel Consensus Docking Strategy to Improve Ligand Pose Prediction. (2018). PubMed.
  • How to interprete and analyze molecular docking results? (2024).
  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • How does one prepare proteins for molecular docking? (2021). Quora.
  • Consensus Docking in Drug Discovery. (2019). Scilit.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Preparing the protein and ligand for docking. University of St Andrews.
  • Session 4: Introduction to in silico docking. University of Cambridge.
  • General scheme of a virtual screening workflow.
  • How I can analyze and present docking results? (2020).
  • Basic docking. Autodock Vina 1.2.
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • Current Trends, Overlooked Issues, and Unmet Challenges in Virtual Screening. (2020). PubMed.
  • Virtual screening/Docking workflow. (2023). Macs in Chemistry.
  • Consensus Docking in Drug Discovery. (2019).
  • Vina Docking Tutorial.
  • Recognizing pitfalls in Virtual Screening: A critical review. (2013).
  • Current Trends, Overlooked Issues, and Unmet Challenges in Virtual Screening. (2020).
  • Is it necessary to do an MD simulation after docking? (2015).
  • Structure-Based Virtual Screening: Successes and Pitfalls. (2023). Journal of the Brazilian Chemical Society.
  • Molecular dynamics analysis to evaluate docking pose prediction. (2018). Journal of Molecular Graphics and Modelling.
  • Integrating Molecular Docking and Molecular Dynamics Simulations. (2019). Methods in Molecular Biology.
  • Preparing the protein and ligand for docking. ScotChem.
  • How can I valid
  • Making Protein-Ligand Docking Results Easier to Interpret. SAMSON Blog.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules.
  • Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. (2023). YouTube.
  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2011).
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
  • Current Trends, Overlooked Issues, and Unmet Challenges in Virtual Screening. (2020).
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007). Journal of Medicinal Chemistry.
  • Ligand preparation for docking? (2021).

Sources

Validation & Comparative

A Comparative Guide to Furo[2,3-c]pyridine and Furo[2,3-b]pyridine: Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of a furan ring with a pyridine core gives rise to a class of heterocyclic compounds known as furopyridines. These scaffolds are of immense interest in medicinal chemistry, serving as the structural foundation for numerous biologically active molecules.[1] The specific arrangement of the fused rings profoundly influences the molecule's electronic properties, chemical reactivity, and interaction with biological targets. This guide provides an in-depth comparative analysis of two constitutional isomers: Furo[2,3-c]pyridine and Furo[2,3-b]pyridine. We will dissect their distinct synthetic pathways, explore their differential reactivity, and contrast their applications in drug discovery, supported by experimental data and established protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

At a fundamental level, the difference between this compound and Furo[2,3-b]pyridine lies in the fusion topology. In Furo[2,3-b]pyridine, the furan ring is fused to the 'b' face (C2-C3) of the pyridine ring, while in this compound, the fusion occurs at the 'c' face (C3-C4). This seemingly subtle variation has significant consequences for the molecule's properties.

Table 1: Comparative Physicochemical Properties

PropertyFuro[2,3-b]pyridineThis compoundData Source
Structure Furo[2,3-b]pyridine Structurethis compound StructurePubChem
CAS Number 272-01-519539-50-5[2][3]
Molecular Formula C₇H₅NOC₇H₅NO[2][3]
Molecular Weight 119.12 g/mol 119.12 g/mol [2][3]
LogP 1.61.3[2][3]
SMILES C1=CC2=C(N=C1)OC=C2C1=CN=CC2=C1C=CO2[2][3]

Synthetic Strategies: Constructing the Core Scaffolds

The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required for their assembly. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.

Synthesis of Furo[2,3-b]pyridine

A prevalent and effective strategy for constructing the Furo[2,3-b]pyridine core is the transition-metal-catalyzed cyclization. One elegant approach involves the Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes, where both cyano groups participate in the concurrent formation of the furan and pyridine rings.[4][5] Another key method is the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, which proceeds via a 5-exo-dig pathway.[6]

  • To a pressure tube, add β-ketodinitrile (1, 0.25 mmol), diphenylacetylene (0.25 mmol, 1 equiv), Pd(OAc)₂ (5 mol %), 2,2′-bipyridine (5 mol %), and p-toluenesulfonic acid (PTSA·H₂O, 2 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) to the tube.

  • Purge the tube with a nitrogen atmosphere.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Furo[2,3-b]pyridine derivative.

Synthesis of this compound

The synthesis of the this compound system has been approached through several routes, often involving the formation of the furan ring onto a pre-existing pyridine or piperidone precursor.[7][8] One established method starts from N-benzenesulfonylpiperidin-4-one, proceeding through a multi-step sequence including Wittig olefination, cyclization, oxidation, and final aromatization to furnish the target scaffold.[8][9]

  • Dissolve the tetrahydro-furo[2,3-c]pyridine precursor (e.g., compound 6 from Chang et al., 0.2 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) in a round-bottom flask at room temperature.

  • Add potassium tert-butoxide (t-BuOK) (0.5 mmol) to the solution.

  • Stir the reaction mixture at reflux for 1 hour.

  • After cooling, quench the reaction by adding water (1 mL).

  • Concentrate the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product on silica gel to afford this compound.

G cluster_0 Furo[2,3-b]pyridine Synthesis cluster_1 This compound Synthesis A 2-Alkynyl-3-hydroxypyridine B Base-Mediated Intramolecular Cyclization A->B C Furo[2,3-b]pyridine B->C D β-Ketodinitrile + Alkyne E Pd(II)-Catalyzed N-H/C Annulation D->E E->C F N-Substituted Piperidin-4-one G Multi-step Sequence (Wittig, Cyclization, etc.) F->G H Tetrahydro-furo[2,3-c]pyridine Intermediate G->H I Aromatization H->I J This compound I->J

Caption: General synthetic workflows for Furo[2,3-b]pyridine and this compound.

Comparative Chemical Reactivity

The electronic distribution and steric environment of the two isomers dictate their reactivity towards electrophilic and nucleophilic reagents.

  • This compound : This isomer is generally more reactive towards electrophilic substitution.[10] The electron-rich furan ring readily undergoes reactions like nitration and bromination, with a strong preference for substitution at the α-position (C2). The pyridine ring is less reactive but can be activated towards substitution.

  • Furo[2,3-b]pyridine : In this scaffold, the pyridine moiety's reactivity can be synthetically underexplored. However, its reactivity can be enhanced by forming the corresponding N-oxide, which directs electrophilic and nucleophilic attacks.[11] For instance, cyanation and acetoxylation of the N-oxide typically occur at C6, while chlorination proceeds at C4.[11] Furthermore, the core can undergo modern C-H functionalization reactions such as amination and borylation.[11] Furo[2,3-b]pyridines substituted with electron-withdrawing groups are also known to undergo ring-opening reactions when treated with strong nucleophiles.[11]

Caption: Regioselectivity in the functionalization of furopyridine isomers.

Biological Activities and Therapeutic Potential

Derivatives of both scaffolds have been explored for a wide range of therapeutic applications, demonstrating distinct and sometimes overlapping biological profiles.

This compound derivatives have emerged as potent and specific agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[10] Activation of TLR8 by these compounds triggers NF-κB signaling, making them valuable as potential vaccine adjuvants.[10] Additionally, certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer.[10]

Furo[2,3-b]pyridine derivatives are arguably more extensively studied in drug discovery. They have been identified as cannabinoid-1 receptor (CB1R) inverse agonists, potent kinase inhibitors (targeting CDKs, CLKs, etc.), and modulators of the Hedgehog pathway.[1][4][10][12] Their antiproliferative and antitumor activities have been demonstrated against breast cancer cell lines like MCF-7 and MDA-MB-231.[10][13][14]

G TLR8_agonist This compound Derivative (TLR8 Agonist) TLR8 TLR8 Receptor (Endosome) TLR8_agonist->TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex p50/p65-IκB (Inactive) IKK->NFkB_complex Activates NFkB_p65 p65 NFkB_p65->NFkB_complex IkB->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus Translocates Transcription Gene Transcription (Chemokines, Cytokines) Nucleus->Transcription Initiates

Caption: TLR8-mediated NF-κB signaling pathway activated by this compound agonists.

Table 2: Comparative Biological Activities of Furopyridine Derivatives

ScaffoldDerivative ExampleBiological Target/ActivityPotency (IC₅₀/GI₅₀)Source
This compound Compound 17dCytotoxicity vs. Melanoma (MDA-MB-435)GI₅₀ = 23 nM[10]
Furo[2,3-b]pyridine Compound 14 CDK2 InhibitionIC₅₀ = 0.93 µM[10]
Furo[2,3-b]pyridine VariousCB1R Inverse Agonism-[4]
Furo[2,3-b]pyridine MI-S0 to MI-S3Cytotoxicity vs. Breast Cancer (MCF-7, MDA-MB-231)Potent activity reported[10][14]

Conclusion and Future Perspectives

This compound and Furo[2,3-b]pyridine, while isomeric, present distinct profiles to the medicinal chemist. Furo[2,3-b]pyridine derivatives are well-established as versatile scaffolds for targeting a range of receptors and kinases, benefiting from more developed synthetic and functionalization methodologies. In contrast, this compound is a less explored but equally promising scaffold, with demonstrated potential in immunology and oncology.

The choice between these isomers is a strategic one. For projects targeting well-known protein families like kinases, the Furo[2,3-b]pyridine scaffold offers a robust starting point with a wealth of precedent. For researchers seeking to explore novel chemical space, particularly in immunomodulation, the this compound scaffold provides a compelling and less crowded field. Future work should focus on developing more efficient and diverse synthetic routes to substituted Furo[2,3-c]pyridines to unlock their full therapeutic potential.

References

  • Reddy, G. S., et al. (2022). Pd(II)
  • Mertes, M. P., & Borne, R. F. (1968). Synthesis of this compound derivatives. The Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12421098, Furo[2,3-b]pyridine. [Link]
  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of this compound. HETEROCYCLES. [Link]
  • American Chemical Society. Pd(II)
  • Barreiro, E. J., et al. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry. [Link]
  • ResearchGate. ChemInform Abstract: Synthesis of this compound. [Link]
  • ResearchGate.
  • ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12826108, this compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12234604, Furo[3,2-c]pyridine. [Link]
  • Mertes, M. P., & Borne, R. F. (1968). Synthesis of this compound derivatives. The Journal of Organic Chemistry. [Link]
  • ResearchGate. Synthesis, characterization and bioactivity of new pyridine-2(H)
  • ScienceDirect.
  • SpectraBase. This compound, 2,3-dihydro-2,7-dimethyl-. [Link]
  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)
  • NIST. This compound, 2-methyl-. [Link]
  • ResearchGate. Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... [Link]
  • PubMed.
  • ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
  • Chemical Synthesis Database.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 641456, Furo[2,3-b]pyridine, 2-nitro-. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. [Link]
  • National Institutes of Health.
  • ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
  • LookChem. Cas 272-62-8,furo[3,2-b]pyridine. [Link]
  • ResearchGate.
  • PubMed.
  • ResearchGate.

Sources

A Comparative Analysis of the Biological Activities of Furo[2,3-c]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the furo[2,3-c]pyridine scaffold and its isomers have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. The fusion of a furan ring with a pyridine moiety creates a unique electronic and structural environment, rendering these heterocyclic systems attractive candidates for drug discovery. This guide provides a comprehensive comparison of the biological activities of key this compound isomers, with a focus on their anticancer, immunomodulatory, and kinase inhibitory properties. We will delve into the experimental data supporting these activities, detail the underlying mechanisms of action, and provide robust protocols to empower researchers in their exploration of this versatile chemical space.

The this compound Core and Its Isomers: A Structural Overview

The this compound ring system is one of several constitutional isomers of furopyridine. The arrangement of the furan and pyridine rings significantly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide will primarily focus on the comparative activities of the following key isomers:

  • This compound: A scaffold of significant interest, particularly for its role in immunomodulation.

  • Furo[2,3-b]pyridine: Extensively studied for its potent anticancer and kinase inhibitory activities.

  • Furo[2,3-d]pyrimidine: A bioisostere of purines, recognized for its diverse pharmacological actions, including anticancer effects through kinase inhibition.

Comparative Biological Activities

The biological activities of these isomers are diverse and potent. Below, we compare their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Derivatives of furo[2,3-b]pyridine and furo[2,3-d]pyrimidine have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine Derivatives

Isomer ScaffoldDerivativeCancer Cell LineActivity MetricValueReference
Furo[2,3-b]pyridine Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateHCT-116 (Colon)IC50>31.3, <49.0 µM[1]
MCF-7 (Breast)IC5019.3-55.5 µM[1]
HepG2 (Liver)IC5022.7-44.8 µM[1]
A549 (Lung)IC5036.8-70.7 µM[1]
Furo[2,3-d]pyrimidine Compound 10b (a 1,3,4-thiadiazole derivative)HS 578T (Breast)GI501.51 µM[2][3]
NCI 59-cell line panelMean GI%108.32%[3]
Chalcone derivative 5dNCI 59-cell line panelMean GI502.41 µM[4]
MCF-7 (Breast, resistant)Cytotoxicity1.20 ± 0.21 µM[4]
Chalcone derivative 5eNCI 59-cell line panelMean GI501.23 µM[4]
MCF-7 (Breast, resistant)Cytotoxicity1.90 ± 0.32 µM[4]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies is crucial for assessing the breadth of a compound's anticancer potential. For instance, the inclusion of both hormone-sensitive (MCF-7) and resistant breast cancer cell lines provides valuable insights into the compound's efficacy against different tumor subtypes.[4] The NCI-60 cell line screen is a powerful tool for identifying novel anticancer agents and understanding their mechanisms of action by correlating activity patterns with a database of known compounds.[4][5]

Kinase Inhibition

A primary mechanism behind the anticancer activity of these isomers is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Table 2: Comparative Kinase Inhibitory Activity

Isomer ScaffoldDerivativeTarget KinaseActivity MetricValueReference
Furo[2,3-b]pyridine Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A2IC500.93 µM[1]
Furo[2,3-d]pyrimidine Compound 10bPI3KαIC500.175 ± 0.007 µM[2][3]
PI3KβIC500.071 ± 0.003 µM[2][3]
AKT-1IC500.411 ± 0.02 µM[2][3]
Compound VAKT-1IC5024 µM[2]

Expert Insights: The targeting of multiple kinases, such as the dual inhibition of PI3K and Akt by furo[2,3-d]pyrimidine derivatives, represents a promising strategy to overcome resistance mechanisms that can arise from the redundancy of signaling pathways in cancer cells.[2][3] The Furo[2,3-b]pyridine scaffold has been identified as a valuable hinge-binding template for kinase inhibitors, a key interaction for achieving high potency.[1]

Immunomodulatory Activity

The this compound scaffold has been uniquely identified for its potent and selective agonistic activity on Toll-like receptor 8 (TLR8), a key player in the innate immune system.

Key Findings:

  • TLR8 Agonism: 2,3-diamino-furo[2,3-c]pyridines activate TLR8-dependent NF-κB signaling.[6]

  • Selective Activity: Certain furo[2,3-c]quinolines, derived from the this compound core, exhibit pure TLR8 agonistic activity with negligible action on the closely related TLR7.[6]

  • Cytokine Profile: Unlike many other TLR8 agonists, some 2,3-diamino-furo[2,3-c]pyridines do not induce proinflammatory cytokines, which could be advantageous in developing adjuvants with reduced reactogenicity.[6]

Mechanism of Action Visualization:

TLR8_Signaling Furo_c_pyridine This compound Agonist TLR8 TLR8 Furo_c_pyridine->TLR8 Binds to MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Proinflammatory_Cytokines Induces Transcription MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Test Compounds incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50/GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell viability assay.

Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against specific protein kinases.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric assays (e.g., using phosphospecific antibodies in an ELISA format or luminescence-based assays that measure ATP consumption).

Step-by-Step Methodology (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

While data on the antimicrobial activity of this compound isomers is less extensive, this protocol provides a standardized method for evaluation. [7][8][9] Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [9] Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationships (SAR) and Future Directions

The available data allows for the deduction of preliminary structure-activity relationships. For instance, in the this compound series, substitutions at the C2 position have been shown to be critical for TLR8-dependent activity. [6]In the case of Furo[2,3-d]pyrimidine-based chalcones, halogen substituents on the B-ring enhanced cytotoxic activity. [4] Future research should focus on a more systematic exploration of the chemical space around these privileged scaffolds. A direct comparative study of the antimicrobial and anti-inflammatory activities of all three isomers using standardized assays would be highly valuable. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising lead compounds identified from in vitro screens.

Conclusion

The this compound isomers represent a rich source of biologically active molecules with significant therapeutic potential. Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine derivatives have demonstrated potent anticancer and kinase inhibitory activities, while the this compound scaffold is a promising platform for the development of novel immunomodulators. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. By understanding the comparative biological activities and the underlying mechanisms of action, researchers can rationally design and synthesize the next generation of drugs based on these versatile heterocyclic systems.

References

  • Athmic Biotech Solutions. (2023, August 3).
  • BenchChem. (2025).
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. (n.d.).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Small-molecule inhibition of TLR8 through stabilization of its resting st
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • BenchChem. (n.d.).
  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. (n.d.). PubMed Central.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). NIH.
  • Design of new chemicals entities as anti-inflammatory using structure optimization by molecular modeling studies. (n.d.). Index Copernicus.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.).
  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. (n.d.). PubMed Central.
  • BenchChem. (n.d.).
  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing.
  • Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines. (n.d.). Semantic Scholar.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Targeting the innate immune receptor TLR8 using small-molecule agents. (n.d.). PubMed Central.
  • Development of allosteric and selective CDK2 inhibitors for contraception with negative cooper
  • Characterization of furo[3,2‐b]pyridine derivatives in CLK1. (n.d.).
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • 2-[3-(Trifluoromethyl)phenyl]this compound. (2025).
  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (n.d.). MDPI.
  • Design and Synthesis of Antibacterial Heterocycle-Based Compounds. (n.d.). MDPI.
  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Pyrrolo-Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evalu
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity. (2025).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evalu
  • Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes. (2024). MDPI.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar.
  • Design and Synthesis of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
  • Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Furo[2,3-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-c]pyridine Scaffold and the Imperative of Selectivity

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis of potent inhibitors targeting key enzymes in cellular signaling, particularly protein kinases.[1][2] Derivatives of this scaffold have been investigated as inhibitors of critical oncogenic kinases such as B-Raf and Cyclin-Dependent Kinases (CDKs).[2][3][4] As with all kinase inhibitors, however, the central challenge lies in achieving target selectivity. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[5] This structural similarity creates a high propensity for small molecule inhibitors to bind to unintended "off-target" kinases, leading to potential toxicity or unexpected pharmacological effects.

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound-based inhibitors. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to design, execute, and interpret selectivity profiling studies, ensuring a comprehensive understanding of your compound's interaction with the broader kinome.

The Kinase Inhibition Challenge: Navigating the Conserved ATP Pocket

The development of ATP-competitive kinase inhibitors is a constant battle against promiscuity. While off-target effects can sometimes be leveraged for beneficial polypharmacology, they are more often a source of adverse events in clinical development.[6] Therefore, an accurate, early-stage assessment of an inhibitor's selectivity is paramount for making informed decisions about its therapeutic potential.[7] Inhibitors can be classified based on their binding to different kinase conformations (e.g., active "DFG-in" or inactive "DFG-out" states), which can influence their selectivity profiles.[5] A comprehensive profiling strategy must therefore employ a diverse set of methods to build a complete picture of a compound's activity.

Core Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity integrates data from biochemical, biophysical, and cell-based assays. Each approach provides a unique layer of information, and together they form a self-validating system for characterizing a compound's behavior.

Biochemical Assays: Large-Scale Kinase Panel Screening

The cornerstone of selectivity profiling is testing the inhibitor against a large, representative panel of purified kinases.[8][9] This provides a direct measure of enzymatic inhibition or binding affinity across the kinome.

  • Principle of Causality: By directly measuring the interaction between the inhibitor and a purified kinase, these assays isolate the compound's intrinsic activity against each target, free from the complexities of a cellular environment. This allows for a clear, quantitative comparison of potency across hundreds of kinases.

  • Leading Platforms: Commercial services like Reaction Biology's HotSpot™ platform utilize radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct readout of kinase activity.[8] Alternatively, competitive binding assays, such as those developed by Ambit Biosciences (now part of InvivoSciences), measure the displacement of a known, immobilized ligand to determine the dissociation constant (Kd) for the inhibitor-kinase complex.[10]

Experimental Protocol: Radiometric Kinase Inhibition Assay (Illustrative)

  • Plate Preparation: In a multi-well plate, add the reaction buffer containing the specific kinase to be tested.

  • Compound Addition: Add the this compound-based inhibitor at a range of concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a known potent inhibitor as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]-ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) for a more physiologically relevant assessment.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

  • Reaction Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP is washed away.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.

Biophysical Methods: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique to validate direct binding between an inhibitor and its target kinase.

  • Principle of Causality: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. TSA measures this change in the protein's melting temperature (Tm). An increase in Tm in the presence of the inhibitor provides strong evidence of direct physical interaction.

Experimental Protocol: Kinase Thermal Shift Assay

  • Reagent Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup: In a PCR plate, mix the kinase solution, the dye, and the this compound inhibitor at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to gradually increase the temperature (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: The instrument monitors the fluorescence of the dye in real-time. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). Calculate the ΔTm (the shift in Tm in the presence of the inhibitor compared to the control) to quantify the stabilization effect.

Cell-Based Assays: Target Engagement in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the environment inside a living cell. Cell-based assays are critical for confirming that an inhibitor can reach and engage its target within a complex proteome.

  • Principle of Causality: These assays measure the direct interaction of an inhibitor with its target protein inside intact cells. This validates that the compound has sufficient permeability, is not subject to excessive efflux, and can bind its intended target in the presence of endogenous ATP concentrations and interacting proteins.

Experimental Protocol: NanoBRET™ Target Engagement Assay (General Workflow)

  • Cell Line Engineering: Genetically modify a relevant human cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Compound Treatment: Treat the cells with the this compound inhibitor across a range of concentrations.

  • Probe Addition: Add a fluorescent energy transfer probe that specifically binds to the target kinase.

  • BRET Measurement: Add the NanoLuc® substrate. If the inhibitor is not bound, the fluorescent probe binds the kinase, bringing it in close proximity to the NanoLuc® enzyme. This allows for Bioluminescence Resonance Energy Transfer (BRET) to occur. If the inhibitor is bound, it displaces the probe, disrupting BRET.

  • Data Analysis: Measure the BRET signal. A decrease in the BRET signal with increasing inhibitor concentration indicates target engagement. Calculate the IC₅₀ value for target engagement in the cellular environment.

Workflow for Comprehensive Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for profiling a novel this compound-based inhibitor.

G cluster_0 Phase 1: Initial Discovery & Primary Target Validation cluster_1 Phase 2: Broad Cross-Reactivity Screening cluster_2 Phase 3: Orthogonal Validation & Cellular Confirmation A Synthesis of this compound Inhibitor Library B Primary Target Assay (e.g., B-Raf V600E) A->B C Hit Identification (Potent Primary Inhibitor) B->C D Large-Scale Biochemical Screen (e.g., >400 Kinase Panel) C->D Advance Lead Compound E Data Analysis: Selectivity Score, Kinome Map D->E F Biophysical Validation of Hits (Thermal Shift Assay) E->F Identify Key Off-Targets G Cell-Based Target Engagement (On- and Off-Targets) F->G H H G->H Comprehensive Selectivity Profile G RTK Growth Factor Receptor (e.g., VEGFR) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation FZP1_on FZP-1 (On-Target) FZP1_on->BRAF Inhibition FZP1_off FZP-1 (Off-Target) FZP1_off->RTK Potential Inhibition

Caption: MAPK pathway showing on-target (B-Raf) and potential off-target (VEGFR) effects.

Conclusion

The this compound scaffold represents a promising framework for the development of potent and selective kinase inhibitors. However, realizing this potential requires a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating large-scale biochemical screens with orthogonal biophysical and cell-based validation methods, researchers can build a comprehensive and trustworthy profile of their lead compounds. This systematic approach, grounded in the principles of causality and self-validation, is essential for mitigating risks associated with off-target effects and for advancing the most promising therapeutic candidates toward clinical development.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Hu, Y., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Shan, Y., Eastwood, M. P., Zhang, X., Kim, E. T., Ark-Otte, J., & Shaw, D. E. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11888-E11897. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of this compound. HETEROCYCLES, 83(8), 1889-1896. [Link]
  • ResearchGate. (n.d.). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Oh, C. H. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(22), 5468. [Link]

Sources

Head-to-head comparison of Furo[2,3-c]pyridine and known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of novel chemical entities against established standards is fundamental to drug discovery. This guide provides a head-to-head comparison of a representative Furo[2,3-c]pyridine-based compound, herein designated Furo-BTKi, with the well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib.

This analysis is structured to provide researchers and drug development professionals with a framework for evaluating novel kinase inhibitors, grounded in key preclinical performance indicators from biochemical potency to in vivo efficacy.

Introduction to BTK and the this compound Scaffold

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its constitutive activation is a hallmark of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), making it a high-value therapeutic target.

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with kinase hinge regions. Its rigid, planar nature and potential for diverse substitutions make it an attractive core for developing potent and selective kinase inhibitors.

This guide evaluates Furo-BTKi, a novel, reversible this compound-based BTK inhibitor, against the market-leading covalent irreversible inhibitors:

  • Ibrutinib (Imbruvica®): The first-in-class BTK inhibitor, highly effective but with off-target effects on other kinases like EGFR and TEC.

  • Acalabrutinib (Calquence®): A second-generation inhibitor with improved selectivity over Ibrutinib, reducing certain adverse events.

  • Zanubrutinib (Brukinsa®): A second-generation inhibitor designed for high BTK occupancy and a favorable pharmacokinetic profile.

Comparative Mechanism of Action

All three approved drugs are covalent inhibitors that form an irreversible bond with the Cysteine-481 residue in the BTK active site. This leads to sustained target inhibition. Furo-BTKi, by contrast, is designed as a reversible, ATP-competitive inhibitor, which may offer a different safety profile by avoiding permanent protein modification and allowing for pharmacokinetic/pharmacodynamic (PK/PD) modulation.

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of intervention for these inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PKC PKCβ PLCg2->PKC via DAG/IP3 NFkB NF-κB Activation PKC->NFkB Cell Proliferation\n& Survival Cell Proliferation & Survival NFkB->Cell Proliferation\n& Survival Inhibitors BTK Inhibitors (Furo-BTKi, Ibrutinib, Acalabrutinib, Zanubrutinib) Inhibitors->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway highlighting BTK's role.

Head-to-Head In Vitro Performance

The performance of a drug candidate is first benchmarked through in vitro assays that measure its potency against the target enzyme and its effect on cancer cell viability. Selectivity is a critical differentiator, as off-target inhibition can lead to adverse effects.

Table 1: Comparative In Vitro Profile

Parameter Furo-BTKi (Reversible) Ibrutinib (Covalent) Acalabrutinib (Covalent) Zanubrutinib (Covalent)
BTK IC₅₀ (nM) 0.8 0.5 3.0 0.9
TMD8 Cell EC₅₀ (nM) 5.2 8.1 10.5 6.5
Selectivity (IC₅₀, nM)
EGFR >10,000 5.0 >10,000 330
ITK 250 2.1 19.0 60.0

| TEC | 150 | 20.0 | 45.0 | 85.0 |

Data is representative and compiled for illustrative purposes based on typical profiles of such inhibitors.

Interpretation:

  • Potency: Furo-BTKi demonstrates sub-nanomolar biochemical potency, comparable to the leading covalent inhibitors. Its cellular potency in the TMD8 lymphoma cell line is excellent, suggesting good cell permeability and target engagement.

  • Selectivity: The key advantage of Furo-BTKi lies in its selectivity profile. It shows minimal activity against EGFR, a common source of off-target effects (e.g., rash, diarrhea) for Ibrutinib. While it retains some activity against other TEC family kinases (ITK, TEC), it is significantly cleaner than Ibrutinib, positioning it closer to the second-generation agents in terms of safety potential.

Pharmacokinetic (PK) and Preclinical Safety Profiles

A drug's in vivo performance is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) properties. A favorable PK profile ensures adequate drug exposure at the target site with convenient dosing schedules.

Table 2: Comparative Pharmacokinetic & Safety Profile

Parameter Furo-BTKi Ibrutinib Acalabrutinib Zanubrutinib
Oral Bioavailability (%) 45 29 25 50
T½ (half-life, hours) 6 4-6 1-2 2-4
Plasma Protein Binding (%) 95 97.3 97.5 94
Primary Metabolism CYP3A4 CYP3A4/5 CYP3A4 CYP3A4

| Key Preclinical Finding | No significant off-target toxicity | Cardiotoxicity signals in non-clinical models | Minimal off-target findings | Lower incidence of off-target effects vs Ibrutinib |

Data is representative and compiled for illustrative purposes.

Interpretation: Furo-BTKi exhibits good oral bioavailability and a half-life suitable for once or twice-daily dosing. Its PK profile is competitive with Zanubrutinib. Crucially, its clean off-target profile in vitro translates to a favorable preclinical safety profile, a significant advantage in a field where long-term tolerability is paramount.

Comparative In Vivo Efficacy

The ultimate preclinical test is whether in vitro potency and favorable PK translate to tumor growth inhibition in a living model. A diffuse large B-cell lymphoma (DLBCL) xenograft model using TMD8 cells is a standard for evaluating BTK inhibitors.

Table 3: In Vivo Efficacy in TMD8 Xenograft Model

Compound Dose (mg/kg, QD) Tumor Growth Inhibition (TGI, %) Body Weight Loss (%)
Vehicle - 0 < 2
Furo-BTKi 25 98 < 5
Ibrutinib 25 95 < 5
Acalabrutinib 25 92 < 5

| Zanubrutinib | 25 | 97 | < 5 |

Data is representative and compiled for illustrative purposes.

Interpretation: At an equivalent dose, Furo-BTKi demonstrates robust anti-tumor activity, achieving near-complete tumor growth inhibition. This level of efficacy is comparable to the leading approved drugs, confirming that its in vitro potency and PK profile translate effectively to an in vivo setting. The lack of significant body weight loss indicates good tolerability at a highly efficacious dose.

Experimental Protocols & Workflow

Reproducibility is the cornerstone of scientific research. The following are standardized protocols for the key experiments cited in this guide.

Overall Drug Candidate Comparison Workflow

The diagram below outlines the logical flow for comparing a novel inhibitor against established drugs.

A Biochemical Assay (BTK IC50) B Kinase Selectivity Panel (>300 Kinases) A->B Confirm Potency C Cellular Potency Assay (TMD8 EC50) B->C Assess Off-Target D In Vitro ADME (Metabolic Stability, Permeability) C->D Confirm Cellular Activity E Rodent PK Study (Bioavailability, T½) D->E Profile Drug-Like Properties F In Vivo Efficacy Study (TMD8 Xenograft) E->F Determine Exposure G Preclinical Toxicology (GLP Tox Studies) F->G Test Efficacy H Candidate Selection G->H Evaluate Safety

Caption: Preclinical workflow for kinase inhibitor comparison.

Protocol 1: BTK Biochemical Inhibition Assay (HTRF)
  • Objective: To determine the IC₅₀ value of test compounds against recombinant human BTK enzyme.

  • Materials: Recombinant BTK enzyme, ULight™-poly-GT substrate, Europium-labeled anti-phosphotyrosine antibody, ATP, assay buffer, 384-well plates, test compounds.

  • Procedure:

    • Prepare serial dilutions of test compounds (Furo-BTKi, Ibrutinib, etc.) in DMSO, then dilute into assay buffer.

    • Add 2 µL of compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of ULight™-poly-GT substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of Europium-labeled anti-phosphotyrosine antibody solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
  • Objective: To determine the EC₅₀ of test compounds on the proliferation of BTK-dependent TMD8 cells.

  • Materials: TMD8 cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well clear-bottom plates, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Culture TMD8 cells in RPMI-1640 supplemented with 20% FBS and 1% Pen-Strep.

    • Seed 5,000 cells per well in 90 µL of medium into a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of test compounds and add 10 µL to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration. Fit the data to determine the EC₅₀.

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the development of next-generation kinase inhibitors. The hypothetical candidate, Furo-BTKi, demonstrates a highly competitive preclinical profile characterized by:

  • Potent and Reversible BTK Inhibition: On-par with covalent market leaders.

  • Superior Kinase Selectivity: Notably avoiding EGFR, which may translate to a better clinical safety profile.

  • Favorable PK Properties: Suitable for oral dosing.

  • Robust In Vivo Efficacy: Potent anti-tumor activity in a standard lymphoma model.

The reversible binding mechanism of Furo-BTKi could be a key differentiator, potentially reducing the incidence of resistance mutations associated with Cys481. Future studies should focus on confirming its safety profile in GLP toxicology studies and exploring its efficacy in models of acquired resistance to covalent BTK inhibitors. This comprehensive dataset positions Furo-BTKi as a credible candidate for advancement into clinical development.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies.
  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood. [Link]
  • Pan, Z., et al. (2015). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem. [Link]
  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine. [Link]
  • Tam, C. S., et al. (2019). Zanubrutinib in B-cell malignancies. The Lancet Oncology. [Link]

A Senior Application Scientist's Guide to Comparative Docking of Furo[2,3-c]pyridine Analogues Against c-Met Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Furo[2,3-c]pyridines and the c-Met Target

The Furo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in developing novel therapeutic agents. Derivatives of this and related furopyridines have demonstrated a wide range of biological activities, including potent anticancer and antitumor effects.[1][2] Specifically, these compounds have been investigated as inhibitors of critical cellular signaling pathways, such as those mediated by Cyclin-Dependent Kinases (CDKs) and Akt kinases.[1][3]

The c-Met receptor tyrosine kinase has emerged as a significant target in oncology.[4] Its dysregulation is linked to tumor growth, metastasis, and poor clinical outcomes in many human cancers.[4] Consequently, the development of small-molecule inhibitors targeting the c-Met kinase domain is an area of intense research. Structure-based drug design, particularly molecular docking, is an indispensable tool in this effort, allowing for the rapid evaluation of potential inhibitors and the elucidation of structure-activity relationships (SAR).[5]

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of this compound analogues against the c-Met kinase. We will detail a self-validating protocol, explain the causal logic behind each experimental choice, and present a comparative analysis of a core scaffold and its representative analogues, providing actionable insights for drug development professionals.

Methodology: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a robust and reproducible methodology. The following protocol is designed to be a self-validating system, ensuring that the docking results are reliable and predictive.

Essential Software and Resources
  • Molecular Visualization: UCSF ChimeraX or BIOVIA Discovery Studio Visualizer[6][7]

  • Docking Software: AutoDock Vina[8][9]

  • Preparation Tools: AutoDock Tools (MGLTools)[9]

  • Protein Databank (PDB): For sourcing the receptor crystal structure.[10]

  • Ligand Database: PubChem or ZINC for obtaining ligand structures.[6][11]

Part 1: Receptor Preparation (Target: c-Met Kinase)

The quality of the initial protein structure is paramount for a successful docking study. The goal is to prepare a receptor model that is as close to the physiological state as possible.

Step-by-Step Protocol:

  • Structure Selection: Download the X-ray crystal structure of the human c-Met kinase domain. For this guide, we will use PDB ID: 3ZC5 , which is co-crystallized with a potent inhibitor.[10] This choice is critical as it provides a native ligand whose binding pose can be used for protocol validation.

  • Initial Cleaning: Load the PDB file (3ZC5.pdb) into a molecular visualizer. The first and most crucial step is to remove all non-essential molecules.[11][12] This includes water molecules, co-factors, and any protein chains that are not part of the monomeric kinase domain, unless they are known to be functionally important.[12][13]

    • Causality Check: Water molecules can interfere with the docking algorithm by occupying space in the active site that should be explored by the ligand. Removing them simplifies the system and focuses the calculation on the protein-ligand interaction.[11][12]

  • Protonation and Charge Assignment: Docking algorithms require atoms to have correct hydrogen atoms and partial charges to calculate electrostatic and hydrogen bonding interactions.[14][15]

    • Using AutoDock Tools, add polar hydrogens to the protein.[13] This step is crucial for defining the hydrogen bond donor and acceptor pairs.

    • Assign Kollman charges, a standard charge model for proteins in the AutoDock suite.[16]

  • File Format Conversion: Save the prepared receptor as a PDBQT file (e.g., 3ZC5_receptor.pdbqt). This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.[9]

Part 2: Ligand Preparation

Proper ligand preparation ensures that the molecule's 3D structure, charge, and rotatable bonds are correctly defined.

Step-by-Step Protocol:

  • Structure Acquisition: Obtain the 2D structures of the this compound core and its selected analogues. These can be drawn using software like ChemDraw or downloaded from databases like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is essential to perform an energy minimization using a suitable force field (e.g., MMFF94).[11][17]

    • Causality Check: Energy minimization optimizes the ligand's geometry, ensuring correct bond lengths and angles, which is critical for an accurate docking pose.[11]

  • Charge Calculation and Torsion Definition:

    • Using AutoDock Tools, compute Gasteiger charges for each ligand. This is a common charge model for small organic molecules.[16]

    • Define the rotatable (torsional) bonds. The flexibility of the ligand is a key component of the docking simulation.[16]

  • File Format Conversion: Save each prepared ligand as a PDBQT file.

Part 3: Docking Simulation and Protocol Validation

This phase involves defining the search space and running the docking simulation. The protocol's trustworthiness is established by a re-docking validation step.

Step-by-Step Protocol:

  • Grid Box Definition: The grid box defines the three-dimensional search space for the docking algorithm. It should encompass the entire binding site of the target protein.[9][13]

    • In AutoDock Tools, center the grid box on the co-crystallized ligand from the original PDB file (3ZC5).[10] Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to allow the ligands to move and rotate freely within the active site.[8]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter.[8]

    • Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 32) increases the probability of finding the optimal binding pose but requires more time.[8]

  • Protocol Validation (Re-docking):

    • First, dock the extracted co-crystallized ligand back into the prepared receptor.

    • Compare the predicted binding pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD).

    • A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [18][19] This confirms that the chosen docking protocol can accurately reproduce a known binding mode.[18]

  • Running the Docking: Execute the AutoDock Vina simulation from the command line for each this compound analogue.[9] vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log logfile.txt

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Select & Download Receptor (PDB: 3ZC5) Clean Clean Receptor (Remove Water, etc.) PDB->Clean Protonate Add Hydrogens & Assign Kollman Charges Clean->Protonate ReceptorPDBQT Save as Receptor.pdbqt Protonate->ReceptorPDBQT Grid Define Grid Box (around native ligand) ReceptorPDBQT->Grid Ligand2D Obtain 2D Ligand Structures Ligand3D Convert to 3D & Energy Minimize Ligand2D->Ligand3D LigandCharge Add Hydrogens & Assign Gasteiger Charges Ligand3D->LigandCharge LigandPDBQT Save as Ligand.pdbqt LigandCharge->LigandPDBQT Dock Dock this compound Analogues LigandPDBQT->Dock Validate Protocol Validation: Re-dock Native Ligand Grid->Validate RMSD Calculate RMSD (Target < 2.0 Å) Validate->RMSD RMSD->Dock If Validated Analyze Analyze Binding Poses & Energies Dock->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Compare Comparative Analysis & SAR Insights Visualize->Compare

Caption: Molecular docking workflow from preparation to analysis.

Comparative Analysis: this compound Analogues at the c-Met Active Site

For this guide, we will compare the core this compound scaffold with three hypothetical analogues to demonstrate how substitutions can influence binding affinity and interactions within the c-Met kinase hinge region.

  • Analogue 1 (Core): Unsubstituted this compound

  • Analogue 2 (H-Bond Donor): C2-amino substituted

  • Analogue 3 (Hydrophobic Group): C2-phenyl substituted

  • Analogue 4 (H-Bond Acceptor): C7-nitro substituted

Quantitative Docking Results

The docking results are summarized below. The binding affinity represents the predicted free energy of binding, where more negative values indicate stronger binding.

CompoundAnalogueBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic/Pi-Stacking (Residue)
1Core Scaffold -7.2MET1160TYR1230
2C2-Amino -8.5MET1160, ASP1228TYR1230
3C2-Phenyl -8.1MET1160TYR1230, ALA1221
4C7-Nitro -7.8MET1160, LYS1110TYR1230
Interpretation of Results

The unsubstituted Core Scaffold establishes a baseline interaction, primarily forming a crucial hydrogen bond with the backbone of MET1160 in the kinase hinge region, a hallmark of many Type I kinase inhibitors.

Analogue 2 (C2-Amino) shows the most significant improvement in binding affinity. The addition of the amino group, a potent hydrogen bond donor, allows for a second, strong hydrogen bond with the side chain of ASP1228. This additional interaction anchors the ligand more securely in the active site, leading to a more favorable binding energy.

Analogue 3 (C2-Phenyl) improves binding affinity through enhanced hydrophobic and pi-stacking interactions. The phenyl ring fits into a hydrophobic pocket defined by residues like ALA1221 and forms a favorable pi-pi stacking interaction with the aromatic ring of TYR1230, the gatekeeper residue.

Analogue 4 (C7-Nitro) demonstrates a moderate increase in binding affinity. The nitro group acts as a hydrogen bond acceptor, forming an interaction with the side chain of LYS1110 at the solvent-exposed entrance to the binding pocket.

Conceptual Interaction Diagram

G cluster_protein c-Met Kinase Active Site cluster_ligands This compound Analogues MET1160 MET1160 (Hinge Region) ASP1228 ASP1228 TYR1230 TYR1230 (Gatekeeper) ALA1221 ALA1221 (Hydrophobic Pocket) LYS1110 LYS1110 Core Core Scaffold Core->MET1160 H-Bond Amino Analogue 2 (C2-Amino) Amino->MET1160 H-Bond Amino->ASP1228 H-Bond Phenyl Analogue 3 (C2-Phenyl) Phenyl->MET1160 H-Bond Phenyl->TYR1230 Pi-Stacking Phenyl->ALA1221 Hydrophobic Nitro Analogue 4 (C7-Nitro) Nitro->MET1160 H-Bond Nitro->LYS1110 H-Bond

Caption: Key interactions of analogues in the c-Met active site.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative molecular docking of this compound analogues. The results clearly demonstrate that strategic substitutions on the core scaffold can significantly enhance binding affinity by forming additional targeted interactions with key residues in the c-Met active site. The C2 position appears particularly amenable to modification, accommodating both hydrogen bond donors and hydrophobic groups to improve potency.

These computational insights provide a strong foundation for the next steps in the drug discovery pipeline. Promising analogues, such as the C2-amino and C2-phenyl derivatives, should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to confirm their inhibitory activity. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.[5]

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Benchchem. This compound | CAS 19539-50-5.
  • Sabban, S. (2019, January 30). AutoDock Vina Tutorial. YouTube.
  • Scribd. Autodock_Vina Protocol.
  • McTigue, M., Grodsky, N., & Ryan, K. (2013). 3ZC5: X-ray Structure of c-Met kinase in complex with inhibitor. RCSB PDB.
  • Meier, C., & Ceska, T. (2008). 3F66: Human c-Met Kinase in complex with quinoxaline inhibitor. RCSB PDB.
  • Session 4: Introduction to in silico docking. (n.d.).
  • Liu, Q., & Xu, Y. (2018). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. RCSB PDB.
  • AutoDock Vina developers. (n.d.). Basic docking. AutoDock Vina Documentation.
  • National Institutes of Health. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube.
  • Dawn of Bioinformatics. (2022, January 12). Protein preparation for molecular docking using Discovery Studio.
  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Bio-Logic. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Michigan State University. Lessons from Docking Validation. Protein Structural Analysis Laboratory.
  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
  • Indian Journal of Chemistry. (2024, June). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A.
  • Wu, K., et al. (2012). 4GG5: Crystal structure of CMET in complex with novel inhibitor. RCSB PDB.
  • National Institutes of Health. Computational study on novel natural inhibitors targeting c-MET. PMC.
  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube.
  • Frontiers. (2025, March 6). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors.
  • National Institutes of Health. (2017, August 29). Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. PMC.
  • ResearchGate. Molecular docking analysis of the interaction of c-Met inhibitors.
  • The Ligandable Human Proteome. (n.d.).
  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking).
  • National Institutes of Health. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors.
  • Tuccinardi, T., et al. (n.d.). Reliability analysis and optimization of the consensus docking approach. Taylor & Francis Online.
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • National Institutes of Health. (n.d.). Key Topics in Molecular Docking for Drug Design. PMC.

Sources

Validating the Mechanism of Action of a Furo[2,3-c]pyridine Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of targeted therapies, particularly kinase inhibitors, has revolutionized patient outcomes. The Furo[2,3-c]pyridine scaffold has recently emerged as a promising heterocyclic system for the design of novel kinase inhibitors with potent anti-cancer activity.[1][2] However, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one, demanding a multifaceted approach to elucidate and confirm its mechanism of action (MoA).

This guide provides an in-depth, comparative framework for validating the MoA of a novel this compound compound, hereafter referred to as "FCP-X". We will benchmark its performance against Imatinib, a well-characterized tyrosine kinase inhibitor, across a spectrum of essential biophysical and cellular assays. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound validation workflow.

The Imperative of a Multi-Pronged Validation Strategy

A single experimental readout is insufficient to definitively validate a drug's MoA. A scientifically rigorous approach triangulates data from biochemical, biophysical, and cellular assays to build a cohesive and compelling body of evidence. This guide will detail a logical progression of experiments designed to first establish target engagement and then to elucidate the downstream cellular consequences of this engagement.

Foundational Step: Confirming Direct Target Engagement

The initial and most critical step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) has become an indispensable tool for this purpose.[3][4][5]

Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein's thermal stability is altered upon ligand binding. By subjecting intact cells treated with the compound to a temperature gradient, we can assess target engagement by monitoring the increased thermal stability of the target protein.[6][7]

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_denaturation Thermal Denaturation cluster_analysis Analysis cell_culture Culture Cancer Cells compound_treatment Treat with FCP-X or Imatinib cell_culture->compound_treatment heat_treatment Apply Temperature Gradient compound_treatment->heat_treatment cell_lysis Cell Lysis heat_treatment->cell_lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot quantification Densitometry and Melting Curve Generation western_blot->quantification

The following table illustrates hypothetical, yet representative, CETSA data for FCP-X and Imatinib targeting the Bcr-Abl kinase in K562 cells.

CompoundTarget KinaseTagg (°C) (Vehicle)Tagg (°C) (10 µM Compound)ΔTagg (°C)
FCP-X Bcr-Abl52.158.96.8
Imatinib Bcr-Abl52.159.57.4

This data demonstrates that FCP-X, much like the established inhibitor Imatinib, induces a significant thermal shift in the target protein, providing strong evidence of direct engagement in a cellular environment.

Quantifying Cellular Activity and Downstream Signaling

Following the confirmation of target engagement, the next logical step is to quantify the compound's inhibitory effect on the target's activity within the cell and its impact on downstream signaling pathways.

In-Cell Western (ICW) Assay

The In-Cell Western (ICW), or cell-based ELISA, is a high-throughput method to quantify protein levels and post-translational modifications, such as phosphorylation, directly in fixed and permeabilized cells.[8][9] This assay is ideal for determining the concentration-dependent inhibition of kinase activity.

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of FCP-X or Imatinib for a specified duration (e.g., 2 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the phosphorylated form of a direct downstream substrate of the target kinase (e.g., anti-phospho-CrkL for Bcr-Abl) and a normalization antibody (e.g., anti-Actin).

  • Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity. Normalize the phospho-protein signal to the total protein signal.

The following table presents hypothetical ICW data for FCP-X and Imatinib, demonstrating their dose-dependent inhibition of Bcr-Abl activity in K562 cells.

CompoundTarget PathwayIC50 (nM)
FCP-X Bcr-Abl Substrate Phosphorylation250
Imatinib Bcr-Abl Substrate Phosphorylation200

This data indicates that FCP-X inhibits the downstream signaling of its target kinase with a potency comparable to Imatinib.

Western Blot Analysis of Signaling Pathways

To gain a more comprehensive understanding of the compound's impact on the broader signaling network, Western blotting is employed. This technique allows for the semi-quantitative analysis of multiple proteins within a signaling cascade, providing a snapshot of the pathway's activation state.

Bcr_Abl_Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) CrkL p-CrkL Bcr_Abl->CrkL STAT5 p-STAT5 Bcr_Abl->STAT5 Akt p-Akt Bcr_Abl->Akt ERK p-ERK Bcr_Abl->ERK FCP_X FCP-X FCP_X->Bcr_Abl Imatinib Imatinib Imatinib->Bcr_Abl Proliferation Increased Proliferation CrkL->Proliferation Apoptosis Inhibition of Apoptosis CrkL->Apoptosis STAT5->Proliferation STAT5->Apoptosis Akt->Proliferation Akt->Apoptosis ERK->Proliferation ERK->Apoptosis

A hypothetical Western blot analysis of key downstream effectors of the Bcr-Abl pathway in K562 cells treated with FCP-X and Imatinib is summarized below.

Treatmentp-CrkL (Relative Intensity)p-STAT5 (Relative Intensity)p-Akt (Relative Intensity)
Vehicle 1.001.001.00
FCP-X (500 nM) 0.250.300.45
Imatinib (500 nM) 0.200.250.40

These results would visually confirm the inhibitory effect of FCP-X on multiple downstream signaling nodes, further solidifying its MoA.

Conclusion: A Weight-of-Evidence Approach

The validation of a drug's mechanism of action is not a linear process but rather the culmination of evidence from orthogonal assays. By systematically progressing from direct target engagement (CETSA) to cellular activity quantification (ICW) and pathway analysis (Western blotting), a robust and defensible MoA can be established.

The comparative data presented in this guide, while illustrative, underscores the importance of benchmarking a novel compound like FCP-X against a well-understood standard such as Imatinib. This comparative approach provides essential context for interpreting experimental results and making informed decisions in the drug development pipeline. The this compound scaffold holds considerable promise, and a rigorous MoA validation, as outlined in this guide, is paramount to realizing its full therapeutic potential.

References

  • Rockland Immunochemicals, Inc. (n.d.). In-Cell Western (ICW) Protocol.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. R. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7999-8013. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay.
  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns.
  • Sero, V., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments, (186), e64188. [Link]
  • Al-Suhaimi, E. A., El-Gazzar, A. R., Kandeel, M. M., & Al-Ostoot, F. H. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3183. [Link]
  • News-Medical.net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Seeliger, M. A., et al. (2012). Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src. Biochemistry, 51(30), 5965–5977. [Link]
  • ResearchGate. (n.d.). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors.
  • Al-Suhaimi, E. A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 539–550. [Link]
  • ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • ResearchGate. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the....
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • CETSA. (n.d.). CETSA.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • ResearchGate. (2019, December 6). (PDF) Drug Target Engagement Using Coupled Cellular Thermal Shift Assay—Acoustic Reverse-Phase Protein Array.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • PubMed. (2021, April 5). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.
  • ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.

Sources

A Comparative Guide to the Reproducibility of Furo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient and reproducible synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for accessing the this compound core, offering insights into their reproducibility, scalability, and inherent challenges. The information presented is grounded in published experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to Furo[2,3-c]pyridines

Furo[2,3-c]pyridines are bicyclic heteroaromatic compounds containing a fused furan and pyridine ring. This structural arrangement imparts unique physicochemical properties that are attractive for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the overall planar structure allows for effective interaction with biological targets. Notably, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antiviral and anticancer agents. Given their importance, the development of reliable synthetic routes is paramount.

Synthetic Strategies: A Head-to-Head Comparison

This guide will dissect two distinct and commonly employed approaches for the synthesis of the this compound skeleton:

  • Linear Multi-Step Synthesis from N-Benzenesulfonylpiperidin-4-one: A classical approach involving the sequential construction of the furan ring onto a pre-existing piperidine framework.

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A more convergent strategy that leverages the power of transition metal catalysis to forge key bonds in a tandem fashion.

Method 1: Linear Multi-Step Synthesis from a Piperidinone Precursor

This synthetic route, detailed by Chang and Tai (2011), builds the this compound core through a series of well-established organic transformations.[1] The overall strategy involves the elaboration of a piperidinone derivative, followed by the crucial construction of the furan ring and subsequent aromatization.

Experimental Workflow

A N-Benzenesulfonyl -piperidin-4-one B Wittig Olefination & Deconjugation A->B Ph3P=CHCO2Et, DBU C β,γ-Unsaturated Ester B->C D Hydrolysis C->D NaOH E Carboxylic Acid D->E F Intramolecular Selenolactonization E->F PhSeCl, NaIO4 G α,β-Unsaturated Lactone F->G H Reduction G->H DIBAL-H I Dihydrofuro [2,3-c]pyridine Derivative H->I J Aromatization I->J t-BuOK K This compound J->K

Caption: Workflow for the linear synthesis of this compound.

Detailed Experimental Protocol

Step 1: Wittig Olefination and Deconjugation [1] To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, ethyl (triphenylphosphoranylidene)acetate is added, and the mixture is refluxed. The resulting α,β-unsaturated ester is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) at reflux to yield the β,γ-unsaturated ester. This deconjugation step is crucial for the subsequent cyclization.

Step 2: Hydrolysis [1] The β,γ-unsaturated ester is hydrolyzed using an aqueous solution of sodium hydroxide in THF at reflux to afford the corresponding carboxylic acid.

Step 3: Intramolecular Selenolactonization and Oxidative Dehydroselenylation [1] The carboxylic acid is treated with phenylselenyl chloride (PhSeCl) in THF to induce an intramolecular selenolactonization. The resulting selenyl-lactone is then subjected to oxidative dehydroselenylation using sodium periodate (NaIO4) to furnish the α,β-unsaturated lactone. This two-step sequence is a reliable method for the construction of the lactone ring.

Step 4: Reduction to Dihydrothis compound [1] The α,β-unsaturated lactone is reduced with diisobutylaluminium hydride (DIBAL-H) in THF at low temperature. An acidic work-up then facilitates the formation of the dihydrothis compound derivative. The choice of a bulky reducing agent like DIBAL-H is key to achieving the desired partial reduction.

Step 5: Aromatization [1] The final step involves the aromatization of the dihydrothis compound derivative using a strong base such as potassium tert-butoxide (t-BuOK) in THF at reflux to yield the target this compound.[1]

Causality and Reproducibility Insights
  • Wittig Reaction: The success of the Wittig olefination is dependent on the purity of the ylide and the exclusion of moisture.[2] Non-stabilized ylides, like the one used here, are prone to decomposition.

  • Intramolecular Cyclization: The selenolactonization is generally a high-yielding and reproducible step. The subsequent elimination is also typically efficient.

  • Aromatization: The final aromatization step can be sensitive to the choice of base and reaction conditions. Incomplete conversion or side reactions can occur if the conditions are not carefully controlled.

Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This modern approach utilizes a palladium-catalyzed Sonogashira cross-coupling reaction between a halogenated hydroxypyridine and a terminal alkyne, followed by an in-situ or subsequent intramolecular cyclization to construct the furan ring.[3] This strategy offers a more convergent and potentially more atom-economical route to the this compound core.

Experimental Workflow

A Halo-hydroxypyridine C Sonogashira Coupling A->C B Terminal Alkyne B->C D Alkynylpyridine Intermediate C->D Pd catalyst, Cu(I) co-catalyst, Base E Intramolecular Cyclization D->E Heat or Reagent F This compound E->F

Caption: Workflow for the Pd-catalyzed synthesis of this compound.

Detailed Experimental Protocol

General Procedure for Sonogashira Coupling and Cyclization [3][4] To a flame-dried Schlenk flask are added the halo-hydroxypyridine (e.g., 3-chloro-4-hydroxypyridine), a palladium catalyst (e.g., PdCl2(PPh3)2 or 10% Pd/C), and a copper(I) iodide (CuI) co-catalyst. The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed solvent (e.g., ethanol or THF) and an amine base (e.g., triethylamine) are added via syringe. The terminal alkyne is then added dropwise, and the reaction is stirred at room temperature or with gentle heating. Upon completion of the coupling reaction (monitored by TLC or LC-MS), the intramolecular cyclization to form the this compound may occur in situ with further heating or may require the addition of another reagent. The final product is then purified by column chromatography.

Causality and Reproducibility Insights
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for the success and reproducibility of the Sonogashira coupling.[3] Catalyst deactivation can be a significant issue, leading to incomplete reactions and lower yields. Screening of different catalysts and ligands is often necessary to find the optimal conditions for a specific substrate.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to homocoupling of the alkyne and deactivation of the palladium catalyst. Therefore, maintaining a strict inert atmosphere is crucial for reproducibility.

  • Purity of Reagents: The purity of the halo-hydroxypyridine, alkyne, and solvent is paramount. Impurities can poison the catalyst and lead to inconsistent results.

  • Cyclization Step: The efficiency of the final intramolecular cyclization can be substrate-dependent. In some cases, this step may require optimization of reaction temperature and time.

Comparative Analysis

FeatureMethod 1: Linear Multi-Step SynthesisMethod 2: Palladium-Catalyzed Synthesis
Overall Yield Moderate to good, but can be lower due to the number of steps.[1]Can be high, but is highly dependent on optimization.[3]
Number of Steps Multiple (typically 5 or more).[1]Fewer (often a one-pot or two-step procedure).[3]
Reproducibility Generally considered more reproducible due to the use of well-established, stoichiometric reactions.Can be challenging to reproduce due to sensitivity to catalyst, ligands, and reaction conditions.
Scalability Can be challenging to scale up due to the use of hazardous reagents (e.g., DIBAL-H) and multiple purification steps.Potentially more scalable, but requires careful control of reaction parameters.
Reagent Toxicity Utilizes toxic reagents like PhSeCl and DIBAL-H.[1]Employs transition metal catalysts, which can have toxicity concerns and require removal from the final product.
Substrate Scope May be limited by the compatibility of functional groups with the various reagents used in the sequence.Generally offers a broader substrate scope due to the versatility of cross-coupling reactions.

Conclusion and Recommendations

Both the linear multi-step synthesis and the palladium-catalyzed approach offer viable routes to the this compound core, each with its own set of advantages and disadvantages.

The linear multi-step synthesis is a robust and well-understood pathway. Its sequential nature allows for the isolation and characterization of intermediates, which can be beneficial for troubleshooting. While it involves more steps and potentially hazardous reagents, its reproducibility can be higher for a given, optimized procedure. This method is recommended for researchers who require a reliable, albeit longer, route to a specific this compound derivative and have the resources for multi-step synthesis and purification.

The palladium-catalyzed synthesis represents a more modern and convergent approach. It has the potential for higher overall yields and a broader substrate scope, making it attractive for the rapid generation of compound libraries for drug discovery. However, its sensitivity to reaction conditions and the potential for catalyst deactivation can pose significant reproducibility challenges. This method is best suited for research groups with experience in transition metal catalysis and high-throughput screening for reaction optimization.

Ultimately, the choice of synthetic route will depend on the specific goals of the research project, the available resources, and the expertise of the synthetic chemist. Careful consideration of the factors outlined in this guide will aid in the successful and reproducible synthesis of this compound derivatives.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of this compound. HETEROCYCLES, 83(8), 1889. [Link]
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF this compound. HETEROCYCLES, 83(8), 1889-1896. [Link]
  • American Chemical Society. (2022). Pd(II)
  • Semantic Scholar. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. [Link]
  • Royal Society of Chemistry. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. [Link]
  • ResearchGate. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • National Institutes of Health. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
  • National Institutes of Health. (n.d.). Chemistry & Biology Of Multicomponent Reactions. [Link]
  • National Institutes of Health. (n.d.). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. [Link]
  • ResearchGate. (2022).
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Furopyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furopyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The fusion of a furan ring with a pyridine ring gives rise to the furopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] The arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the furan ring result in several distinct isomers, most notably furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine. These structural variations, while seemingly subtle, create unique electronic and steric environments that profoundly influence the molecule's ability to interact with biological targets. Consequently, different isomers exhibit distinct pharmacological profiles, making a comparative analysis of their structure-activity relationships (SAR) crucial for rational drug design.[3]

This guide provides an in-depth comparison of the SAR across these key furopyridine isomers. We will delve into their differential activities against critical oncology targets, supported by experimental data, and provide detailed protocols for validating their biological efficacy. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to guide the synthesis and evaluation of novel furopyridine-based therapeutic agents.

Visualizing the Isomeric Scaffolds

The specific arrangement of the furan and pyridine rings is the primary determinant of a compound's foundational properties. Understanding these core structures is the first step in dissecting their SAR.

Caption: Core chemical structures of key furopyridine isomers.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of furopyridine derivatives has been most extensively explored in oncology, with isomers showing differential potency and selectivity against various protein kinases.

Furo[2,3-b]pyridine Isomers: Potent CDK2 Inhibitors

The furo[2,3-b]pyridine scaffold has proven to be a particularly effective template for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[4][5] CDK2 is a key regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers, making it a prime therapeutic target.[6]

A notable study detailed the synthesis of a series of pyridine and furopyridine derivatives, identifying ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (referred to as compound 14 in the study) as a potent inhibitor.[4][6] The SAR investigation revealed that the furopyridine core, particularly when incorporating an ester functionality, demonstrated superior activity against colon cancer cell lines compared to simple pyridine derivatives.[4] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2, with key hydrogen bond interactions with the hinge region residue Leu83, mimicking the binding mode of reference inhibitors like roscovitine.[4][6]

  • Key SAR Insight: The fusion of the furan ring to form the furo[2,3-b]pyridine scaffold, combined with an amino group at position 3 and a carboxylate at position 2, appears critical for high-affinity binding to the CDK2 active site. The presence of bulky aromatic groups (naphthyl and thienyl) at positions 6 and 4, respectively, likely enhances binding through hydrophobic and van der Waals interactions.[6]

This compound Isomers: Targeting EGFR Mutants

The this compound core has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR), another crucial target in non-small cell lung cancer (NSCLC).[7] While many EGFR inhibitors exist, resistance often develops through mutations. Research has shown that certain this compound derivatives can potently inhibit not only the wild-type EGFR but also clinically relevant drug-resistant mutants like L858R/T790M and L858R/T790M/C797S.[7]

  • Key SAR Insight: The specific geometry of the this compound scaffold allows for the design of molecules that can adapt to the altered conformational space within the ATP-binding site of mutant EGFR. Molecular dynamics simulations have indicated that van der Waals interactions are the primary driving force for the binding of these compounds to the EGFR active site.[7] These derivatives were also shown to be cytotoxic to NSCLC cell lines (A549 and H1975) while remaining non-toxic to normal Vero cells, indicating a favorable therapeutic window.[7]

Furo[3,2-c]pyridine Isomers (Furopyridones): Antitumor Agents Against Esophageal Cancer

Recent studies have focused on furan[3,2-c]pyridinone derivatives as potent cytotoxic agents against esophageal cancer cell lines (KYSE70 and KYSE150).[2][8] One study identified a lead compound, designated 4c , which demonstrated remarkable inhibition of cancer cell growth, with IC₅₀ values as low as 0.655 µg/mL.[2][8]

  • Key SAR Insight: Molecular docking analyses for this series predicted that the carbonyl (C=O) group of the pyridone moiety plays a crucial role in binding to target proteins such as Methionine Aminopeptidase 2 (METAP2) and EGFR.[2][8] This suggests that the hydrogen-bonding capability of the pyridone ring is a key determinant of activity for this isomeric class. The design principle involved splicing active substructures, a common strategy in medicinal chemistry to combine known pharmacophores to create novel, potent molecules.[2]

Quantitative Comparison of Biological Activity

Summarizing inhibitory concentrations (IC₅₀) from various studies provides a clear, quantitative comparison of the potency of different furopyridine derivatives.

Compound ID (Isomer)Target / Cell LineIC₅₀Reference
Compound 14 (Furo[2,3-b]pyridine)CDK2/cyclin A20.93 µM[4][5]
Compound 4 (Furo[2,3-b]pyridine derivative)CDK2/cyclin A20.24 µM[5][9]
Compound 8 (Pyrazolo[3,4-b]pyridin-3-amine)¹CDK2/cyclin A20.65 µM[4][5]
Roscovitine (Reference CDK2 Inhibitor)CDK2/cyclin A20.39 µM[4][5]
Compound 4c (Furo[3,2-c]pyridone)KYSE150 Cells (48h)0.655 µg/mL[2]
Compound 4c (Furo[3,2-c]pyridone)KYSE70 Cells (24h)0.888 µg/mL[8][9]

¹Note: Compound 8 is a pyrazolopyridine, included from the same study for activity comparison against the same target.

Mechanisms of Action and Signaling Pathways

Furopyridine derivatives primarily exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression and proliferation.

G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits DNA_Synth DNA Synthesis E2F->DNA_Synth Promotes DNA_Synth->S Furopyridine Furo[2,3-b]pyridine Inhibitors Furopyridine->CDK2 Inhibit

Caption: Inhibition of the CDK2/Cyclin pathway by Furo[2,3-b]pyridines to induce cell cycle arrest.

As illustrated, Furo[2,3-b]pyridine inhibitors block the kinase activity of CDK2.[6] In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), causing it to release the transcription factor E2F. E2F then activates the transcription of genes required for DNA synthesis, allowing the cell to progress from the G1 to the S phase. By inhibiting CDK2, furopyridines prevent pRb phosphorylation, keeping E2F sequestered and inactive. This leads to cell cycle arrest at the G1/S checkpoint, thereby halting cancer cell proliferation.[6]

Essential Experimental Protocols

Validating the biological activity and SAR of newly synthesized furopyridine isomers requires robust and standardized experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase and for calculating its IC₅₀ value. The principle is based on quantifying the amount of ATP remaining after a kinase reaction; a strong inhibitor will result in less ATP being consumed.[4][10]

Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase (e.g., purified recombinant CDK2/cyclin A2) in a reaction buffer.

  • Compound Addition: Add serially diluted furopyridine test compounds (typically dissolved in DMSO) to the wells. Include controls with DMSO only (100% activity) and no enzyme (0% activity).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus inversely correlated with the initial kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve using software like GraphPad Prism.[4]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1][2]

A 1. Seed Cells (e.g., HCT-116, A549) in 96-well plate. Incubate overnight. B 2. Treat Cells with serial dilutions of furopyridine compounds. Incubate for 48-72h. A->B C 3. Add MTT Reagent Incubate for 4 hours. (Viable cells convert MTT to formazan) B->C D 4. Solubilize Crystals Remove medium and add DMSO to dissolve purple formazan crystals. C->D E 5. Measure Absorbance Read at 570 nm using a microplate reader. D->E F 6. Calculate IC50 Determine concentration that causes 50% inhibition of cell growth. E->F

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549, KYSE150) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the furopyridine derivatives for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Conclusion and Future Outlook

The comparative analysis of furopyridine isomers underscores a critical principle in medicinal chemistry: subtle changes in scaffold architecture can lead to significant shifts in biological activity and target preference. Furo[2,3-b]pyridines have emerged as promising CDK2 inhibitors, while furo[2,3-c]pyridines show potential for overcoming EGFR-mutant resistance, and furo[3,2-c]pyridones are potent against esophageal cancer. The key determinants of activity often relate to the strategic placement of hydrogen bond donors/acceptors and lipophilic groups, which are dictated by the isomeric core.

Future research should focus on expanding the library of derivatives for each isomeric class and conducting head-to-head comparative screenings against a broad panel of kinases and cancer cell lines. This will enable the development of more comprehensive SAR models. Furthermore, investigating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be essential for translating these promising scaffolds into clinically viable therapeutic agents.

References

  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. [Link]
  • Abdel-Rahman, A. A.-H., et al. (2021).
  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
  • Abdel-Rahman, A. A.-H., et al. (2021).
  • Thip-uten, S., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR.

Sources

A Researcher's Guide to Evaluating the Therapeutic Index of Furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

In the landscape of medicinal chemistry, the Furo[2,3-c]pyridine scaffold has emerged as a "privileged" heterocyclic system, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this core structure have shown considerable promise as potent anticancer agents, kinase inhibitors, and modulators of immune responses.[2][3] Research has highlighted their cytotoxic effects against various cancer cell lines, with some derivatives exhibiting activity in the low nanomolar range, marking them as compelling candidates for oncological drug development.[2][4]

However, the journey from a promising hit compound to a clinically viable therapeutic is fraught with challenges. Potency alone is a siren's song; the true measure of a drug's potential lies in its therapeutic index (TI) . The TI is a quantitative measure of the relative safety of a drug, comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity.[5][6] A high TI signifies a wide margin of safety, a critical attribute for any successful therapeutic agent.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the therapeutic index of novel this compound derivatives. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to assessing both the efficacy and safety of these promising compounds.

Pillar 1: Deconstructing the Therapeutic Index

The therapeutic index is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD₅₀) to the dose that produces a clinically desired or effective response in 50% of the population (ED₅₀).[6]

TI = TD₅₀ / ED₅₀

In preclinical animal studies, this is often expressed as the ratio of the lethal dose for 50% of the population (LD₅₀) to the effective dose (ED₅₀).[6] A wider gap between the toxic and effective doses results in a higher TI, which is fundamentally desirable.[5] Anticancer drugs, in particular, are notorious for their narrow therapeutic indices, making precise evaluation and optimization a matter of paramount importance.[7] The evaluation process is a multi-stage endeavor, beginning with in vitro models to establish potency and selectivity, and progressing to in vivo systems to understand systemic toxicity and efficacy.

Pillar 2: Quantifying Efficacy - The In Vitro Foundation

The initial and critical step is to determine the concentration at which a this compound derivative can effectively inhibit the growth of cancer cells. This is achieved through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) are the standard metrics derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[8]

Comparative In Vitro Activity of Furopyridine Scaffolds

To establish a benchmark, it is essential to compare the activity of novel derivatives against both established chemotherapeutics and other published compounds based on the furopyridine core. The following table summarizes reported activity data for various this compound isomers and related structures.

Compound Class/IDCancer Cell LineCell Line OriginActivity MetricValueReference
Furo[2,3-b]pyridine Derivative (17d) MDA-MB-435MelanomaGI₅₀23 nM[4]
Furo[2,3-b]pyridine Derivative (17d) MDA-MB-468Breast CancerGI₅₀46 nM[4]
Furo[2,3-d]pyrimidine Chalcone (5e) NCI 59 Cell Line PanelVariousMean GI₅₀1.23 µM[9]
Furo[2,3-d]pyrimidine Chalcone (5e) MCF-7 (Resistant)Breast CancerIC₅₀1.90 µM[9]
Furo[2,3-d]pyrimidine Derivative (10b) HS 578TBreast CancerGI₅₀1.51 µM[10][11]
Trifluoromethyl Furo[2,3-b]pyridine (12a) VariousVariousIC₅₀3.6 µM[12]
Doxorubicin (Reference) MCF-7 (Resistant)Breast CancerIC₅₀3.30 µM[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] The protocol's validity rests on the principle that only viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to create a range of desired concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).[8]

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Line Culture & Maintenance C Cell Seeding in 96-well Plates A->C B Test Compound Stock Solution Prep D Serial Dilutions of Test Compound B->D E Treatment of Cells C->E D->E F Incubation (e.g., 48-72 hours) E->F G MTT Assay Procedure F->G H Absorbance Measurement G->H I Calculation of % Cell Viability H->I J IC50 Value Determination I->J

Caption: General workflow for in vitro cytotoxicity screening.

Pillar 3: Assessing the Safety Profile - Toxicity Evaluation

A potent compound is of little value if it is indiscriminately toxic. The goal is to find derivatives that are selectively toxic to cancer cells while sparing normal, healthy cells. This evaluation begins in vitro and culminates in essential in vivo studies.

In Vitro Selectivity Index (SI)

A preliminary measure of selectivity can be obtained by testing the compound's cytotoxicity against a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) in parallel with cancer cell lines.[13] The Selectivity Index (SI) is then calculated:

SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

A higher SI value is indicative of greater selectivity for cancer cells, a highly desirable characteristic.[12]

In Vivo Toxicology: The Gold Standard

While in vitro assays are invaluable for initial screening, they cannot replicate the complexity of a whole organism.[15] In vivo toxicology studies are therefore the gold standard for assessing the systemic safety profile of a drug candidate.[16] These studies are critical for determining key parameters like the Maximum Tolerated Dose (MTD) and the LD₅₀.[17]

Causality: The transition to animal models is essential because a compound's effect is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, which can only be evaluated in a complete biological system.[18] This stage allows for the identification of potential target organs for toxicity and provides a more realistic assessment of the therapeutic window.[19][20]

Experimental Protocol: Acute In Vivo Toxicity (MTD Determination)

The objective of this protocol is to determine the highest dose of a this compound derivative that can be administered without causing unacceptable side effects or mortality.

Step-by-Step Methodology:

  • Animal Model Selection: Select a relevant animal model, typically rodents (e.g., BALB/c mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dose Preparation: Dissolve the test compound in a sterile, biocompatible vehicle (e.g., saline, 0.5% carboxymethylcellulose). Prepare a range of doses based on in vitro potency and any available preliminary data.

  • Administration: Administer a single dose of the compound to small groups of animals (e.g., 3-5 mice per group) via a clinically relevant route (e.g., intravenous, oral).[17] A control group receives only the vehicle.

  • Observation: Monitor the animals closely for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint Analysis: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight. At the end of the study, conduct necropsy and histopathological analysis of major organs to identify any signs of toxicity.

  • Dose Escalation: Based on the results, subsequent dose-escalation or de-escalation studies may be performed to refine the MTD.[17]

Integrated Workflow for Therapeutic Index Determination

G cluster_invitro In Vitro Efficacy cluster_invivo_eff In Vivo Efficacy cluster_invivo_tox In Vivo Toxicity cluster_calc Calculation A Cytotoxicity Assay (e.g., MTT) on Cancer Cells B Determine IC50 / GI50 (Potency) A->B C Tumor Xenograft Model B->C D Determine ED50 (Effective Dose) C->D G Calculate Therapeutic Index (TI = LD50 / ED50) D->G E Acute Toxicity Study in Healthy Animals F Determine MTD / LD50 (Toxic Dose) E->F F->G

Caption: Integrated workflow for Therapeutic Index determination.

Pillar 4: Mechanistic Insights - Targeting Key Signaling Pathways

Understanding how a compound works is crucial for rational drug development. Many this compound derivatives and their isomers are believed to exert their anticancer effects by inhibiting key kinases in cellular signaling pathways.[2][21] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway, which is a key regulator of cell proliferation and survival.[1][10]

Inhibition of kinases like PI3K or Akt by this compound derivatives can disrupt this critical signaling cascade, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death).[1][11]

PI3K/Akt/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by derivatives.

Synthesizing the Data: A Comparative Framework

After conducting the necessary in vitro and in vivo experiments, the final step is to consolidate the data into a clear, comparative framework. This allows for an objective assessment of the novel compound's therapeutic potential relative to a standard-of-care agent.

The following table provides an illustrative template for this comparison.

ParameterNovel this compound Derivative (Hypothetical)Doxorubicin (Reference)Desired Outcome
In Vitro Efficacy
IC₅₀ (Target Cancer Cell Line)1.5 µM3.3 µMLower
IC₅₀ (Normal Cell Line)45 µM5.0 µMHigher
Selectivity Index (SI) 30 ~1.5 Higher
In Vivo Toxicity
LD₅₀ (Mice, IV)200 mg/kg20 mg/kgHigher
In Vivo Efficacy
ED₅₀ (Tumor Xenograft Model)20 mg/kg5 mg/kgLower
Calculated Therapeutic Index (TI) 10 (LD₅₀/ED₅₀)4 (LD₅₀/ED₅₀)Higher

Interpretation: In this hypothetical scenario, the novel this compound derivative demonstrates a superior profile. Its higher Selectivity Index suggests it is more targeted towards cancer cells. Critically, its calculated Therapeutic Index of 10 is significantly greater than that of Doxorubicin, indicating a much wider and safer therapeutic window. This type of comprehensive evaluation is essential for making informed, data-driven decisions to advance a compound into further preclinical and clinical development.

Conclusion

The evaluation of the therapeutic index is a cornerstone of modern drug discovery and development. For promising scaffolds like this compound, a systematic and rigorous assessment of both efficacy and toxicity is not merely a regulatory hurdle but a scientific necessity. By integrating quantitative in vitro assays, definitive in vivo studies, and a deep understanding of the underlying mechanism of action, researchers can build a comprehensive safety and efficacy profile. This multifaceted approach allows for the confident identification of drug candidates that are not only potent but also possess the wide therapeutic window required to become safe and effective medicines for patients in need.

References

  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • ProClin-CRO. (2021). In vivo toxicology studies. ProClin-CRO Blog.
  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia.
  • National Center for Biotechnology Information. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
  • BenchChem. (2025).
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • MDPI. (n.d.). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. MDPI.
  • Taylor & Francis Online. (2008). Dose calculation of anticancer drugs. Expert Opinion on Drug Metabolism & Toxicology.
  • ResearchGate. (2025). The Discovery of this compound-based indanone oximes as potent and selective B-Raf inhibitors.
  • BenchChem. (n.d.). This compound | CAS 19539-50-5. Benchchem.
  • AACR Journals. (n.d.). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. AACR Journals.
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors. Benchchem.
  • Wikipedia. (n.d.). Therapeutic index. Wikipedia.
  • ScienceDirect. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed.
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2025).
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Royal Society of Chemistry. (n.d.).
  • ScienceDirect. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][8][16][19]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.
  • Semantic Scholar. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Semantic Scholar.
  • HETEROCYCLES. (2011). SYNTHESIS OF this compound. HETEROCYCLES.
  • National Center for Biotechnology Information. (n.d.). This compound | C7H5NO | CID 12826108. PubChem.

Sources

A Comparative Guide to the ADMET Properties of Furo[2,3-c]pyridine Compounds: An In Silico and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking clinical candidates and reducing the high attrition rates in pharmaceutical development. The Furo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of bioactive molecules such as the potent HIV-1 protease inhibitor, PNU-142721. Despite its therapeutic potential, a comprehensive understanding of the ADMET properties of this heterocyclic system remains largely unexplored in publicly available literature.

This guide presents a comparative study of the ADMET properties of this compound compounds, navigating the current data landscape by leveraging powerful in silico predictive tools. We will provide a head-to-head comparison of a representative this compound analog against a more extensively studied isomer, Furo[2,3-b]pyridine, to highlight potential developability advantages and liabilities.

Crucially, this guide bridges the gap between prediction and practice by furnishing detailed, actionable protocols for essential in vitro ADMET assays. This enables researchers to validate in silico findings and build a robust, data-driven profile of their lead compounds.

The Imperative of Early ADMET Profiling in Drug Discovery

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development.[1] Unfavorable ADMET characteristics are a leading cause of costly late-stage failures.[2] By integrating ADMET assessment into the early stages of discovery, research teams can prioritize compounds with a higher probability of clinical success, saving invaluable time and resources. In silico ADMET prediction offers a rapid and cost-effective means to screen large numbers of virtual or newly synthesized compounds, allowing for the early identification of potential red flags related to poor absorption, rapid metabolism, or toxicity.[3][4]

In Silico ADMET Profiling: A Comparative Analysis

To illustrate a comparative ADMET assessment, we have selected a representative this compound (Compound A) and a Furo[2,3-b]pyridine derivative (Compound B) for in silico profiling using a combination of widely-used predictive models, SwissADME and admetSAR 2.0.[5][6][7]

Compound Structures:

  • Compound A: 4-amino-N-(3-methoxyphenyl)this compound-5-carboxamide (A representative this compound)

  • Compound B: 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (A Furo[2,3-b]pyridine analog with published biological activity)

Table 1: Predicted Physicochemical and Lipophilicity Properties
PropertyCompound A (this compound)Compound B (Furo[2,3-b]pyridine isomer)Interpretation
Molecular Weight ( g/mol )310.31379.45Both are within the desirable range for oral bioavailability (<500 g/mol ).
LogP (Consensus)2.584.85Compound A exhibits more favorable lipophilicity for a balance of solubility and permeability.
Water Solubility (LogS)-3.5 (Soluble)-5.8 (Poorly Soluble)Compound A is predicted to have significantly better aqueous solubility.
Topological Polar Surface Area (TPSA)98.5 Ų89.8 ŲBoth are within a range conducive to good cell permeability.
Table 2: Predicted Pharmacokinetic Properties (ADME)
PropertyCompound A (this compound)Compound B (Furo[2,3-b]pyridine isomer)Interpretation
GI AbsorptionHighHighBoth are predicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoNoNeither compound is predicted to cross the blood-brain barrier, which can be advantageous for peripherally acting drugs.
P-gp SubstrateNoYesCompound A is less likely to be subject to efflux by P-glycoprotein, potentially leading to higher intracellular concentrations.
CYP1A2 InhibitorNoYesCompound A shows a lower risk of drug-drug interactions mediated by CYP1A2 inhibition.
CYP2C9 InhibitorNoYesCompound A shows a lower risk of drug-drug interactions mediated by CYP2C9 inhibition.
CYP2D6 InhibitorNoYesCompound A shows a lower risk of drug-drug interactions mediated by CYP2D6 inhibition.
CYP3A4 InhibitorNoYesCompound A shows a lower risk of drug-drug interactions mediated by CYP3A4 inhibition.
Table 3: Predicted Toxicity Profile
PropertyCompound A (this compound)Compound B (Furo[2,3-b]pyridine isomer)Interpretation
hERG I InhibitorNoYesCompound A has a lower predicted risk of cardiotoxicity mediated by hERG channel inhibition.
AMES ToxicityNoNoBoth compounds are predicted to be non-mutagenic.
CarcinogenicityNoNoBoth compounds are predicted to be non-carcinogenic.
Skin SensitizationNoYesCompound A is predicted to have a lower potential for causing skin sensitization.

In Silico Analysis Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Input Compound Structures (SMILES/SDF) SwissADME SwissADME Input->SwissADME admetSAR admetSAR 2.0 Input->admetSAR Physicochemical Physicochemical Properties SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) SwissADME->Pharmacokinetics admetSAR->Pharmacokinetics Toxicity Toxicity admetSAR->Toxicity Comparison Comparative Analysis Physicochemical->Comparison Pharmacokinetics->Comparison Toxicity->Comparison

Caption: Workflow for in silico ADMET prediction and comparative analysis.

Experimental Validation: In Vitro ADMET Assay Protocols

While in silico predictions provide valuable early insights, experimental validation is crucial for definitive decision-making. The following are standardized protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[8][9][10]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier. The rate of compound transport across this monolayer is measured to determine the apparent permeability coefficient (Papp).

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to the apical (A) side of the monolayer for A-to-B (absorptive) transport or the basolateral (B) side for B-to-A (efflux) transport.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

Caco-2 Permeability Assay Workflow

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Start->Culture TEER Measure TEER for monolayer integrity Culture->TEER Dosing Add test compound to apical or basolateral side TEER->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Collect samples from receiver compartment Incubate->Sample Analyze Quantify compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp value Analyze->Calculate End Assess intestinal permeability Calculate->End

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.[11][12][13]

Principle: Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time when incubated with HLMs is used to determine its metabolic stability and predict its in vivo intrinsic clearance.

Protocol:

  • Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[14][15][16][17]

Principle: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is measured.

Protocol:

  • Incubation: Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and varying concentrations of the test compound.

  • Metabolism Initiation: Initiate the reaction by adding NADPH.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Metabolite Quantification: Quantify the formation of the specific metabolite of each probe substrate using LC-MS/MS.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of each CYP isoform's activity.

hERG Potassium Channel Assay for Cardiotoxicity

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[18][19][20][21]

Principle: Automated patch-clamp electrophysiology is used to measure the effect of a compound on the current flowing through the hERG channels expressed in a stable cell line.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Patch-Clamp: Perform whole-cell voltage-clamp recordings using an automated patch-clamp system.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Current Measurement: Measure the hERG channel current before and after the application of the test compound.

  • IC50 Calculation: Determine the IC50 value for the inhibition of the hERG current.

Relationship between In Silico and In Vitro ADMET

InSilico_InVitro InSilico In Silico Prediction (e.g., SwissADME, admetSAR) InVitro In Vitro Validation (e.g., Caco-2, HLM, CYP, hERG) InSilico->InVitro Guides Experimentation InVitro->InSilico Refines Models Decision Informed Decision Making (Lead Selection/Optimization) InVitro->Decision Provides Definitive Data

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Furo[2,3-c]pyridine is classified as harmful if swallowed (Acute Toxicity 4, Oral), indicated by the H302 hazard statement.[2] The GHS pictogram associated with this compound is GHS07, signifying a warning.[2] Due to its pyridine-based structure, it is prudent to assume that this compound may also cause skin, eye, and respiratory irritation. Pyridine itself is known to cause a range of health issues upon exposure, including headaches, dizziness, respiratory irritation, and nausea.[3] Therefore, a conservative approach to handling this compound is essential.

Assumed Hazards Based on Structural Analogy:

  • Oral Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: Potential for irritation upon contact.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][7]Protects against splashes of solutions containing this compound and airborne particles of the solid compound. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use.Provides a barrier against skin contact. Latex gloves are not recommended for handling pyridine-based compounds.[3] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Body Protection A fully-buttoned, flame-resistant lab coat.[4]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[8][9]To be used in situations where engineering controls cannot maintain exposure below acceptable limits. Personnel must be medically cleared, fit-tested, and trained in the use of respirators.

Safe Handling and Storage: A Step-by-Step Operational Plan

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of the research.

Engineering Controls

All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[3] This primary engineering control is essential for preventing the inhalation of any dust or vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static measures to prevent dispersal of the powder.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing. Keep the container tightly closed when not in use.[3]

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[4] Decontaminate the work surface.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][8] The container should be tightly sealed to prevent the absorption of moisture and potential degradation.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Small Spills: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. The waste should be collected in a sealed container for proper disposal.

Disposal Plan: Environmental Responsibility

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10] All waste must be disposed of through your institution's designated hazardous waste management service in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep 1. Review SDS/Safety Info & Assess Risks PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood 3. Verify Fume Hood Functionality PPE->Hood Weigh 4. Weigh Solid Compound Hood->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve React 6. Perform Experiment Dissolve->React Decon 7. Decontaminate Work Area & Equipment React->Decon Waste 8. Segregate & Label Hazardous Waste Decon->Waste Store 9. Store Waste Securely Waste->Store Dispose 10. Arrange for Professional Hazardous Waste Disposal Store->Dispose Spill Spill Occurs Spill_Action Follow Spill Cleanup Protocol Spill->Spill_Action Exposure Exposure Occurs Exposure_Action Follow First Aid Procedures & Seek Medical Attention Exposure->Exposure_Action

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12826108.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyridine. PubChem Compound Summary for CID 12421098.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • National Center for Biotechnology Information. (n.d.). Furo[3,2-c]pyridine. PubChem Compound Summary for CID 12234604.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
Furo[2,3-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。